molecular formula C28H38O19 B15565674 Lactose octaacetate

Lactose octaacetate

Cat. No.: B15565674
M. Wt: 678.6 g/mol
InChI Key: WOTQVEKSRLZRSX-SJSKHYGQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lactose octaacetate is a useful research compound. Its molecular formula is C28H38O19 and its molecular weight is 678.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H38O19

Molecular Weight

678.6 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21+,22-,23+,24+,25-,26-,27-,28-/m1/s1

InChI Key

WOTQVEKSRLZRSX-SJSKHYGQSA-N

Origin of Product

United States

Foundational & Exploratory

lactose octaacetate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Lactose (B1674315) Octaacetate: Chemical Properties and Structure

Introduction

Lactose octaacetate, the fully acetylated derivative of lactose, is a significant compound in synthetic carbohydrate chemistry and is gaining attention for its applications in the pharmaceutical and cosmetic industries.[1][] As a biodegradable surfactant with demonstrated antimicrobial and antiviral properties, it serves as a valuable intermediate for the synthesis of complex oligosaccharides and as an excipient in drug formulations.[1][][3] This guide provides a comprehensive overview of its chemical properties, structure, and the experimental protocols for its synthesis and characterization, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white crystalline solid.[4] Its properties are summarized in the table below, compiled from various sources.

PropertyValueReference(s)
Molecular Formula C₂₈H₃₈O₁₉[4][5]
Molecular Weight 678.59 g/mol [4][5][6][7]
CAS Number 6291-42-5 (β-anomer)[4][5][6]
23973-20-8 (unspecified anomer)[8][9]
Appearance White Crystalline Solid[4]
Melting Point 139-141 °C (β-anomer)[4]
75-78 °C[8]
Solubility Soluble in DCM, DMF, DMSO, EtOAc, MeOH[4]
Purity ≥97% to ≥98%[4][5]

Note: The melting point can vary, as it has been proposed that this compound may be polymorphous.[10]

Chemical Structure

This compound is chemically known as 4-O-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)-1,2,3,6-tetra-O-acetyl-D-glucopyranose.[1] It is also commonly referred to as β-Octaacetyllactose, Octa-O-acetyl-D-lactose, or peracetylated lactose.[1][][5] The structure consists of a galactose and a glucose unit linked by a β-(1→4) glycosidic bond, with all eight free hydroxyl groups of lactose acetylated.

Caption: Chemical structure of this compound.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are crucial for reproducible research.

Synthesis Protocols

1. Microwave-Assisted Synthesis

This method offers a "green" chemistry approach with high yields.[1]

  • Materials : D-(+)-lactose monohydrate, acetic anhydride (B1165640), and anhydrous sodium acetate (B1210297).[1][3]

  • Procedure :

    • Mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride in a round-bottom flask.[1][3]

    • Add 3.0 g (0.036 mol) of sodium acetate as a catalyst.[1][3]

    • Perform the reaction under microwave irradiation at 700 W for 10 to 30 minutes.[1][3]

    • Pour the resulting sample into 200 cm³ of distilled water with ice cubes.[1][3]

    • Stir the mixture and leave it at 4 °C for 12 hours to allow the lactose ester to precipitate as a white solid.[1][3]

2. Conventional Synthesis (Iodine Catalysis)

This method avoids longer workup processes typically required when an excess of anhydride is used.[11]

  • Materials : D-lactose, acetic anhydride, iodine.[11]

  • Procedure :

    • Suspend 20.0 g (58.4 mmol) of D-lactose in acetic anhydride (48.65 g, 476.5 mmol).[11]

    • Add solid iodine (0.104 g, 0.410 mmol) as a catalyst.[11]

    • The reaction proceeds as the iodine dissolves in the mixture.[11]

3. Conventional Synthesis (Heat)

  • Materials : Anhydrous D-lactose, acetic acid, sodium acetate.

  • Procedure :

    • Heat a mixture of anhydrous D-lactose (0.1 mole), acetic acid (0.8 mole), and sodium acetate (0.36 g) at 100°C for 2 hours with stirring.

    • Remove excess acetic acid and water under vacuum.

    • The partially acetylated lactose is then reacted with acetic anhydride and anhydrous sodium acetate (mole ratio of 1:5:0.25) under reflux for about 30 minutes.

    • Distill the excess acetic anhydride and acetic acid.

    • The molten product is mixed with water, ground, filtered, and dried. The reported yield is approximately 85%.

Purification Protocol
  • Procedure :

    • Filter the crude white solid precipitate under vacuum.[1][3]

    • Wash the solid with distilled water.[1][3]

    • Further purify the lactose acetate by recrystallizing with 95% ethanol (B145695) and then distilled water.[1][3]

    • Dry the purified product in a vacuum oven to a constant weight.[1][3]

Characterization Protocols

A general workflow for the synthesis and characterization is depicted below.

workflow cluster_characterization Characterization start Start: D-Lactose Monohydrate synthesis Synthesis (e.g., Microwave-Assisted) start->synthesis precipitation Precipitation in Ice Water synthesis->precipitation filtration Vacuum Filtration & Washing precipitation->filtration purification Recrystallization (95% Ethanol & Water) filtration->purification drying Vacuum Drying purification->drying final_product Pure this compound drying->final_product mp Melting Point (Kofler Hot Stage) final_product->mp ds Degree of Substitution (Titration) final_product->ds ftir FT-IR Spectroscopy final_product->ftir nmr NMR Spectroscopy (¹H & ¹³C) final_product->nmr uv UV Spectroscopy final_product->uv

References

An In-depth Technical Guide to the Synthesis of Lactose Octaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of lactose (B1674315) octaacetate from lactose, a critical intermediate in synthetic carbohydrate chemistry and a compound with notable biological activities. This document details established experimental protocols, presents quantitative data in a comparative format, and illustrates the reaction pathway to facilitate a deeper understanding for researchers, scientists, and professionals in drug development. Lactose octaacetate serves as a versatile starting material for the synthesis of more complex oligosaccharides, including those found in human milk.[1]

Core Synthesis Methodology: Acetylation of Lactose

The fundamental principle behind the synthesis of this compound is the peracetylation of lactose, where all eight of its free hydroxyl groups are esterified with acetyl groups. This is typically achieved through the reaction of lactose with an excess of acetic anhydride (B1165640), often in the presence of a catalyst. The choice of catalyst and reaction conditions, such as temperature and reaction time, significantly influences the yield and purity of the final product.

Reaction Pathway

The acetylation of lactose to form this compound is a nucleophilic acyl substitution reaction. The hydroxyl groups of lactose act as nucleophiles, attacking the electrophilic carbonyl carbon of acetic anhydride. A basic catalyst, such as sodium acetate (B1210297), deprotonates the hydroxyl groups, increasing their nucleophilicity and facilitating the reaction. The overall reaction proceeds in a stepwise manner until all eight hydroxyl groups are acetylated.

reaction_pathway lactose Lactose lactose_octaacetate This compound lactose->lactose_octaacetate Acetylation acetic_anhydride Acetic Anhydride (Excess) acetic_anhydride->lactose_octaacetate catalyst Catalyst (e.g., Sodium Acetate, Iodine) catalyst->lactose_octaacetate

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Several methods for the synthesis of this compound have been reported, with variations in heating methods, catalysts, and reaction times. Below are detailed protocols for two common approaches: conventional heating and microwave-assisted synthesis.

Conventional Synthesis with Sodium Acetate

This traditional method involves heating lactose and acetic anhydride with sodium acetate as a catalyst.

Materials:

  • Anhydrous D-lactose

  • Acetic anhydride

  • Anhydrous sodium acetate

Procedure:

  • Combine anhydrous D-lactose (0.1 mole), acetic acid (0.8 mole), and anhydrous sodium acetate (0.36 g) in a reaction vessel.

  • Heat the mixture to 100°C for 2 hours with continuous stirring.

  • In a second stage, the partially acetylated lactose is mixed with acetic anhydride and anhydrous sodium acetate at a mole ratio of 1:5:0.25.

  • The mixture is then heated under reflux with stirring for approximately 30 minutes.

  • After the reaction is complete, the excess acetic anhydride and acetic acid are removed by distillation under vacuum.

  • The molten product is then poured into a mixture of water and ice and stirred to precipitate the this compound.[2][3]

  • The crude product is collected by filtration, washed with water, and dried.[4]

  • Purification is achieved by recrystallization from 95% ethanol (B145695).[4]

Microwave-Assisted Synthesis

Microwave irradiation offers a more rapid and efficient "green" alternative to conventional heating.[5][6]

Materials:

  • D-(+)-lactose monohydrate

  • Acetic anhydride

  • Anhydrous sodium acetate

Procedure:

  • In a round-bottom flask, mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride and 3.0 g (0.036 mol) of anhydrous sodium acetate.[4][5]

  • Subject the reaction mixture to microwave irradiation at 700 W. The reaction time can be varied (e.g., 10, 15, 20, or 30 minutes) to optimize the yield.[5][6]

  • After irradiation, pour the hot mixture into 200 cm³ of distilled water with ice cubes.[4][5]

  • Stir the mixture and then leave it at 4°C for 12 hours to allow for the precipitation of this compound as a white solid.[4][5]

  • Filter the precipitate under vacuum and wash it with distilled water.[4][5]

  • Further purify the product by recrystallizing from 95% ethanol and then distilled water, followed by drying in a vacuum oven to a constant weight.[4]

Iodine-Catalyzed Synthesis

An alternative method utilizes iodine as a catalyst, which can simplify the work-up process.

Materials:

  • D-lactose

  • Acetic anhydride

  • Iodine

Procedure:

  • Suspend D-lactose (20.0 g, 58.4 mmol) in acetic anhydride (48.65 g, 476.5 mmol).[7]

  • Add solid iodine (0.104 g, 0.410 mmol) as the catalyst.[7]

  • The reaction proceeds as the iodine dissolves in the reaction mixture.[7] The specific time and temperature for this method were not detailed in the provided search results but would be critical parameters to establish experimentally.

Quantitative Data Summary

The efficiency of the synthesis can be evaluated based on key quantitative parameters. The following table summarizes data from various reported methods.

ParameterConventional HeatingMicrowave-Assisted (10 min)Microwave-Assisted (15-20 min)Iodine-Catalyzed
Starting Material Anhydrous D-lactoseD-(+)-lactose monohydrateD-(+)-lactose monohydrateD-lactose
Catalyst Sodium AcetateSodium AcetateSodium AcetateIodine
Reaction Time 2.5 hours10 minutes15-20 minutesNot Specified
Yield (%) ~85%74%[4]85-91%[5][6]Not Specified
Melting Point (°C) Not SpecifiedNot Specified89-91.5°C[5]Not Specified
Degree of Substitution Not Specified3.62[4]3.2-3.7[5][6]Not Specified

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

experimental_workflow start Start mixing Mixing Reactants: Lactose, Acetic Anhydride, Catalyst start->mixing reaction Reaction: Conventional Heating or Microwave Irradiation mixing->reaction precipitation Precipitation in Ice Water reaction->precipitation filtration Filtration and Washing precipitation->filtration purification Purification: Recrystallization from Ethanol filtration->purification drying Drying under Vacuum purification->drying product Final Product: This compound drying->product

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from lactose is a well-established process with multiple effective protocols. The choice between conventional heating and microwave-assisted synthesis will depend on the desired reaction time and available equipment, with the latter offering a significant reduction in processing time. The quantitative data presented provides a basis for selecting an appropriate method to achieve high yields of the desired product. This guide serves as a valuable resource for researchers and professionals engaged in carbohydrate chemistry and drug development, enabling the efficient and reproducible synthesis of this important chemical intermediate.

References

A Technical Guide to the Physical Characteristics of Lactose Octaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactose (B1674315) octaacetate, the fully acetylated derivative of lactose, is a key intermediate in carbohydrate chemistry and holds significant potential in various applications, including drug delivery and materials science. Its physical properties are critical for its synthesis, purification, and application. This technical guide provides an in-depth overview of the core physical characteristics of lactose octaacetate, complete with experimental protocols and graphical representations of workflows to aid researchers in their laboratory work.

Core Physical and Chemical Properties

This compound is a white crystalline solid.[1] Its fundamental properties are summarized in the table below. It is important to note that this compound exists as anomers (α and β), which can influence its physical properties, particularly the melting point and optical rotation. The β-anomer is the more commonly synthesized and commercially available form.

PropertyValueReference(s)
Chemical Formula C₂₈H₃₈O₁₉[2]
Molecular Weight 678.59 g/mol [2]
Appearance White to light yellow powder or crystalline solid[3]
Anomeric Purity The ratio of α to β anomers significantly impacts physical properties. Purification methods aim to isolate the β-anomer.[1][4]

Quantitative Physical Data

The quantitative physical characteristics of this compound are detailed in the following tables. The variation in reported melting points is largely attributable to the purity and the specific anomeric form of the compound being analyzed.

Table 1: Thermal and Optical Properties
ParameterValueConditions/Notes
Melting Point 75 °C
94.0–97.5 °CFor β-lactose octaacetate after recrystallization.
Optical Rotation [α]D -4.14°c=10.0, CHCl₃. For β-lactose octaacetate.
Negative angle0.01% solution in methanol (B129727).

Data sourced from[2][4].

Table 2: Solubility Profile
SolventSolubility
Dichloromethane (DCM)Soluble
Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (B87167) (DMSO)Soluble
Ethyl acetate (B1210297) (EtOAc)Soluble
Methanol (MeOH)Soluble
Chloroform (B151607) (CHCl₃)Soluble
WaterSlightly soluble
EthanolSoluble

Data compiled from multiple sources.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility in a laboratory setting.

Synthesis and Purification of β-Lactose Octaacetate

This protocol describes a microwave-assisted synthesis followed by recrystallization, a method favored for its efficiency.[3][5]

Materials:

  • D-(+)-Lactose monohydrate

  • Acetic anhydride (B1165640)

  • Anhydrous sodium acetate

  • 95% Ethanol

  • Distilled water

Procedure:

  • In a round-bottom flask, mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride and 3.0 g (0.036 mol) of anhydrous sodium acetate, which acts as a catalyst.[5]

  • Subject the reaction mixture to microwave irradiation (e.g., 700 W for 10-30 minutes).[5]

  • After irradiation, pour the sample into 200 cm³ of distilled water with ice and stir.[5]

  • Allow the mixture to stand at 4 °C for 12 hours to facilitate the precipitation of the lactose ester as a white solid.[5]

  • Filter the precipitate under vacuum and wash with distilled water.[5]

  • Purify the crude this compound by recrystallization from 95% ethanol, followed by washing with distilled water.[5]

  • Dry the purified product in a vacuum oven to a constant weight.[3]

Workflow for Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification mix Mix Lactose, Acetic Anhydride, & Sodium Acetate microwave Microwave Irradiation (700W, 10-30 min) mix->microwave Reaction precipitate Pour into Ice Water & Stir microwave->precipitate Quenching stand Stand at 4°C for 12h precipitate->stand Precipitation filter Vacuum Filtration stand->filter recrystallize Recrystallize from 95% Ethanol filter->recrystallize wash Wash with Distilled Water recrystallize->wash dry Dry in Vacuum Oven wash->dry product Purified β-Lactose Octaacetate dry->product

Synthesis and Purification Workflow
Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range suggests a high-purity compound.

Apparatus:

  • Kofler hot stage microscope or a capillary melting point apparatus.[5]

Procedure:

  • Ensure the sample is completely dry and in a fine powder form.[6]

  • If using a capillary tube, load a small amount of the powdered sample into the tube to a height of 2-3 mm.[7]

  • Place the sample on the hot stage or in the melting point apparatus.

  • Heat the sample at a steady and slow rate, approximately 1-2 °C per minute, especially near the expected melting point.[8]

  • Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[8]

Optical Rotation Measurement

Optical rotation is a key characteristic for chiral molecules like this compound.

Apparatus:

  • Automated polarimeter with a sodium lamp light source.[5]

  • 1 dm sample tube.[5]

Procedure:

  • Prepare a solution of this compound in a suitable solvent (e.g., 0.01% in methanol or a 10.0 mg/mL solution in chloroform).[4][5]

  • Calibrate the polarimeter with the pure solvent (blank reading).

  • Fill the sample tube with the this compound solution, ensuring no air bubbles are present.

  • Place the sample tube in the polarimeter and measure the optical rotation.

  • Repeat the measurement multiple times and calculate the average value.

Thin-Layer Chromatography (TLC)

TLC is a quick and effective method to assess the purity of the synthesized product.

Materials:

  • Silica gel plates (e.g., Kieselgel 60 F₂₅₄).[5]

  • Mobile phase: Ethyl acetate/methanol/water (17:2:1 v/v/v).[5]

  • Visualization reagent: 10% (v/v) H₂SO₄ in methanol.[5]

Procedure:

  • Dissolve a small amount of the this compound in a suitable solvent.

  • Spot the solution onto the baseline of the TLC plate.

  • Develop the plate in a chamber saturated with the mobile phase.

  • After the solvent front has reached the desired height, remove the plate and dry it.

  • Spray the plate with the H₂SO₄ reagent and heat it in an oven at 120 °C for 5 minutes to visualize the spots.[5]

  • Calculate the Rf value. For this compound, an Rf of approximately 0.74 is expected under these conditions.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for confirming the structure and determining the anomeric purity of this compound.

Apparatus:

  • NMR spectrometer (e.g., 500 MHz).[5]

Sample Preparation:

  • Dissolve approximately 20 mg of the this compound sample in 0.6 mL of deuterated chloroform (CDCl₃).[5]

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra. The chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS).[5] The anomeric purity (α:β ratio) can be determined by integrating the signals corresponding to the anomeric protons of the α and β isomers in the ¹H NMR spectrum.[4]

Analytical Workflow for this compound Characterization cluster_purity Purity Assessment cluster_identity Structural Confirmation sample This compound Sample tlc Thin-Layer Chromatography (TLC) sample->tlc mp Melting Point Determination sample->mp nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr optical Optical Rotation Measurement sample->optical purity_result Purity Confirmed (Single spot on TLC, sharp melting point) tlc->purity_result mp->purity_result identity_result Structure & Anomeric Form Confirmed nmr->identity_result optical->identity_result

Analytical Characterization Workflow

Conclusion

This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by detailed experimental protocols. The data and methodologies presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the efficient and accurate characterization of this important carbohydrate derivative. Accurate determination of these physical properties is paramount for ensuring the quality, purity, and performance of this compound in its various applications.

References

The Solubility Profile of Lactose Octaacetate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the solubility characteristics of lactose (B1674315) octaacetate, providing key data, experimental methodologies, and practical workflows for its application in pharmaceutical development.

Lactose octaacetate, the fully acetylated derivative of lactose, is a versatile excipient in the pharmaceutical industry. Its utility in drug formulations is significantly influenced by its solubility in various solvents. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for its determination, and a visualization of its application in tablet coating.

Quantitative and Qualitative Solubility Data

Below is a summary of the known solubility of this compound in several common solvents. It is important to note that for many solvents, only qualitative or minimum solubility values have been reported.

SolventQuantitative SolubilityQualitative SolubilityTemperature (°C)
Dimethyl Sulfoxide (DMSO)100 mg/mLSolubleNot Specified
ChloroformNot SpecifiedSoluble[1][2]Not Specified
Dichloromethane (DCM)Not SpecifiedSoluble[3]Not Specified
Dimethylformamide (DMF)Not SpecifiedSoluble[3][4]Not Specified
Ethyl Acetate (EtOAc)Not SpecifiedSoluble[3]Not Specified
Methanol (MeOH)≥ 10 mg/mL[4]Soluble[3][4]Not Specified
Ethanol (B145695) (EtOH)≥ 1 mg/mL[4]Soluble[4]Not Specified
AcetoneNot SpecifiedSoluble[5]Not Specified
Acetonitrile≥ 1 mg/mL[4]Soluble[4]Not Specified
Dioxane≥ 1 mg/mL[4]Soluble[4]Not Specified
WaterNot SpecifiedLess Soluble[5]Not Specified
10% DMSO, 90% Corn Oil≥ 5 mg/mL[6]Soluble[6]Not Specified
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL[6]Soluble[6]Not Specified

Note: The recrystallization of this compound from 95% ethanol is a common purification method, which suggests that its solubility in ethanol is temperature-dependent.[4]

Experimental Protocols: Determining Equilibrium Solubility via the Shake-Flask Method

For researchers seeking to determine the precise solubility of this compound in specific solvent systems, the shake-flask method is the gold standard for establishing equilibrium solubility. This protocol provides a detailed methodology for its implementation.

Objective: To determine the equilibrium solubility of solid this compound in a given solvent at a specified temperature.

Materials:

  • This compound (powder)

  • Solvent of interest

  • Thermostatically controlled orbital shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or other quantitative analytical instrumentation.

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound powder to a series of vials. The excess solid should be visually apparent.

    • Pipette a known volume of the selected solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solids. This step is critical to prevent artificially high solubility readings.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Data Analysis:

    • Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/100mL.

Visualization of this compound in Pharmaceutical Manufacturing

This compound is utilized in the pharmaceutical industry as an excipient, particularly in tablet coating. The following diagram illustrates a typical workflow for its application in this process.

Lactose_Octaacetate_Tablet_Coating_Workflow cluster_0 Coating Solution Preparation cluster_1 Tablet Coating Process Solvent Solvent (e.g., Ethanol/Water) Mixing Mixing & Dissolution Solvent->Mixing LOA This compound (Excipient) LOA->Mixing API Other Excipients (e.g., Polymer, Plasticizer) API->Mixing Solution Homogeneous Coating Solution Mixing->Solution Coating Spray Coating Solution->Coating Transfer to Coater Tablets Uncoated Tablet Cores Tablets->Coating Drying Drying Coating->Drying Coated_Tablets Coated Tablets Drying->Coated_Tablets

Caption: Workflow for the use of this compound in a tablet coating formulation.

This guide provides a foundational understanding of the solubility of this compound for professionals in research and drug development. While a comprehensive quantitative dataset is an area for future research, the provided qualitative data and experimental protocol offer a strong starting point for utilizing this versatile excipient in pharmaceutical applications.

References

An In-depth Technical Guide to the Theoretical and Experimental Analysis of Lactose Octaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactose (B1674315) octaacetate, the fully acetylated derivative of lactose, is a molecule of significant interest in carbohydrate chemistry and drug development. Its per-O-acetylation dramatically alters the physicochemical properties of the parent disaccharide, rendering it lipophilic and suitable for applications where transport across nonpolar barriers is required. While extensive experimental data exists for its synthesis and basic characterization, a comprehensive understanding of its conformational dynamics and interaction potential necessitates the use of theoretical modeling.

This technical guide provides a detailed overview of both the experimental methodologies for the synthesis and characterization of lactose octaacetate and the theoretical models used to describe its interactions. Due to a current scarcity of dedicated computational studies on this compound, this guide also incorporates data from analogous peracetylated disaccharides to illustrate the principles and expected outcomes of such theoretical investigations. This document is intended to serve as a core resource for researchers seeking to work with, or model, this and similar carbohydrate derivatives.

I. Experimental Protocols and Physicochemical Properties

The synthesis and characterization of this compound are well-established processes. Various methods have been developed, with microwave-assisted synthesis gaining prominence due to its efficiency.

A. Synthesis of this compound

1. Microwave-Assisted Synthesis [1][2]

This method offers a rapid and efficient route to this compound.

  • Materials: D-(+)-lactose monohydrate, acetic anhydride (B1165640), and anhydrous sodium acetate (B1210297).

  • Procedure:

    • D-(+)-lactose monohydrate (e.g., 10.0 g, 0.029 mol) is mixed with acetic anhydride (e.g., 30 cm³, 0.27 mol) and anhydrous sodium acetate (e.g., 3.0 g, 0.036 mol) in a round-bottom flask.[1][2]

    • The mixture is subjected to microwave irradiation (e.g., 700 W) for a short duration (e.g., 10-20 minutes).[1]

    • The reaction mixture is then poured into ice-cold distilled water and stirred to precipitate the product.

    • The crude this compound is collected by vacuum filtration, washed with distilled water, and dried.

2. Conventional Synthesis [3][4]

This classical approach involves heating the reactants for a longer duration.

  • Materials: Anhydrous D-lactose, acetic acid, and sodium acetate.

  • Procedure:

    • Anhydrous D-lactose (0.1 mole), acetic acid (0.8 mole), and sodium acetate (0.36 g) are heated at 100°C for 2 hours with stirring.[3]

    • The reaction is then worked up in a similar manner to the microwave-assisted method.

B. Purification: Crystallization

Purification of crude this compound is typically achieved through crystallization.

  • Solvent Systems: A common and effective solvent system for crystallization is a mixture of dichloromethane (B109758) and methanol (B129727) (e.g., in a 1:10 ratio).[4]

  • Procedure:

    • The crude product is dissolved in a minimal amount of the solvent with higher solubility (e.g., dichloromethane).

    • The solvent with lower solubility (e.g., methanol) is then added to induce crystallization.

    • The mixture is stirred, often overnight, to allow for complete crystal formation.[4]

    • The pure crystals are collected by filtration.

C. Experimental Characterization

A suite of analytical techniques is employed to confirm the identity and purity of the synthesized this compound.

  • Thin-Layer Chromatography (TLC): Used to monitor the progress of the reaction and assess the purity of the product. A typical mobile phase is a mixture of ethyl acetate, methanol, and water.[1]

  • Melting Point Determination: The melting point of this compound is a key indicator of its purity.[1]

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation and can be used to determine the anomeric ratio (α:β) of the product.[4][5]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra confirm the presence of acetyl groups (C=O stretching) and the absence of hydroxyl groups from the starting material.[1][6]

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: The absorption properties of this compound can be characterized in various solvents.[1]

D. Physicochemical Data Presentation

The following tables summarize key quantitative data for this compound obtained from experimental studies.

PropertyValueReference(s)
Molecular Formula C₂₈H₃₈O₁₉[7]
Molecular Weight 678.59 g/mol [7]
Melting Point 89-91.5 °C (microwave synthesis)[1]
94.5–97.0 °C (conventional synthesis)[4]
Optical Rotation [α]D -27° to -28° (c=1, CHCl₃)[1]
-4.07° (c=10.0, CHCl₃)[4]

Table 1: Physicochemical Properties of this compound.

SolventWavelength (λmax)Reference
Methanol 209 nm[1]
Ethanol 210 nm[1]
Acetonitrile 213 nm[1]
1,4-Dioxane 245 nm[1]
Dimethylformamide 266 nm[1]
Dimethyl sulfoxide 259 nm[1]

Table 2: UV-Vis Absorption Maxima of this compound in Various Solvents. [1]

Wavenumber (cm⁻¹)AssignmentReference
~1752C=O stretching (acetyl ester)[1][6]
~1371C-H bending (CH₃)[1]
No band at ~3320Absence of O-H stretching (from lactose)[1]

Table 3: Key FTIR Absorption Bands for this compound.

II. Theoretical Models of Interactions

Theoretical modeling, encompassing molecular dynamics (MD) simulations and quantum mechanics (QM), provides invaluable insights into the conformational landscape and interaction patterns of molecules like this compound at an atomistic level.

A. Methodologies for Theoretical Analysis

1. Molecular Dynamics (MD) Simulations

MD simulations are a powerful tool for exploring the conformational flexibility of carbohydrates.

  • Force Fields: The accuracy of MD simulations is highly dependent on the chosen force field. For carbohydrates, specialized force fields have been developed, including:

    • GLYCAM: A widely used force field specifically parameterized for carbohydrates.

    • CHARMM: A versatile force field with parameters for a broad range of biomolecules, including carbohydrates.

    • GROMOS: Another popular biomolecular force field with carbohydrate parameters.

    • AMBER: Often used in conjunction with GLYCAM for protein-carbohydrate simulations.

  • Simulation Protocol: A typical MD simulation protocol involves:

    • System Setup: The molecule of interest is placed in a simulation box, often solvated with an explicit water model (e.g., TIP3P).

    • Energy Minimization: The initial system is energy minimized to remove any unfavorable steric clashes.

    • Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble).

    • Production Run: A long simulation is run to generate a trajectory of the molecule's motion over time.

    • Analysis: The trajectory is analyzed to extract information about conformational preferences, hydrogen bonding, and other dynamic properties.

2. Quantum Mechanics (QM) Calculations

QM calculations provide a more accurate description of the electronic structure and are often used to parameterize force fields and to study reaction mechanisms and intermolecular interactions with high precision.

  • Methods:

    • Density Functional Theory (DFT): A popular QM method that offers a good balance between accuracy and computational cost. Functionals like B3LYP and M06-2X are commonly used for carbohydrate studies.

    • Ab initio methods (e.g., Møller-Plesset perturbation theory, MP2): These methods are computationally more expensive but can provide very accurate results.

  • Basis Sets: The choice of basis set is crucial for the accuracy of QM calculations. For carbohydrates, basis sets that include diffuse and polarization functions are generally recommended, such as:

    • Pople-style basis sets: e.g., 6-31+G(d,p), 6-311++G(d,p).

    • Correlation-consistent basis sets: e.g., aug-cc-pVDZ, aug-cc-pVTZ.

B. Data Presentation from Theoretical Models (Analogous Systems)

As direct computational studies on this compound are limited, the following tables present representative data from studies on the closely related molecule, sucrose (B13894) octaacetate, to illustrate the type of quantitative information that can be obtained from theoretical models.

Torsional AnglesConformational Basin 1 (Crystal-like)Conformational Basin 2Reference
Φ (phi) ~80° - 120°~150° - 180°[8]
Ψ (psi) ~-170° - -150°~150° - 180°[8]

Table 4: Glycosidic Torsional Angle Preferences for Sucrose in Aqueous Solution from MD Simulations. This data illustrates the conformational flexibility around the glycosidic bond, a key determinant of a disaccharide's overall shape.

Interaction TypeOccupancy (%)Reference
Intramolecular H-bond (O2g-H...O1f) ~50%[9]
Bridging Water Molecules High[8]

Table 5: Key Non-covalent Interactions in Sucrose from MD Simulations. This data highlights the important role of both direct and water-mediated hydrogen bonds in stabilizing the conformation of the molecule.

III. Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental and theoretical workflows.

A. Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization synthesis Lactose + Acetic Anhydride + Sodium Acetate microwave Microwave Irradiation (700W, 10-20 min) synthesis->microwave conventional Conventional Heating (100°C, 2h) synthesis->conventional precipitation Precipitation in Ice Water microwave->precipitation conventional->precipitation filtration1 Filtration precipitation->filtration1 crystallization Crystallization (DCM/MeOH) filtration1->crystallization filtration2 Filtration crystallization->filtration2 product Pure this compound filtration2->product tlc TLC mp Melting Point nmr NMR (¹H, ¹³C) ftir FTIR uvvis UV-Vis product->tlc product->mp product->nmr product->ftir product->uvvis

Caption: Experimental workflow for the synthesis and characterization of this compound.

B. Theoretical Workflow for Conformational Analysis

theoretical_workflow cluster_setup System Setup cluster_simulation Molecular Dynamics Simulation cluster_analysis Trajectory Analysis build_mol Build this compound Structure solvate Solvate in Water Box (e.g., TIP3P) build_mol->solvate minimize Energy Minimization solvate->minimize equilibrate Equilibration (NVT, NPT) minimize->equilibrate production Production MD Run (e.g., 100 ns) equilibrate->production rmsd_rmsf RMSD/RMSF Analysis production->rmsd_rmsf torsion Torsional Angle Analysis (Φ, Ψ) production->torsion hbond Hydrogen Bond Analysis production->hbond conformation Conformational Clustering production->conformation results Conformational Ensemble & Thermodynamic Properties rmsd_rmsf->results torsion->results hbond->results conformation->results

Caption: A typical workflow for the computational conformational analysis of this compound.

IV. Conclusion

This technical guide has provided a comprehensive overview of the experimental and theoretical approaches to studying this compound. The detailed experimental protocols and tabulated physicochemical data serve as a practical resource for researchers working with this compound. While direct theoretical studies on this compound are an area ripe for future investigation, the methodologies and analogous data presented here offer a solid foundation for initiating such computational work. The continued synergy between experimental characterization and theoretical modeling will be crucial for fully elucidating the structure-property relationships of this compound and for designing novel applications in fields such as drug delivery and materials science.

References

An In-depth Technical Guide to the Basic Safety and Handling of Lactose Octaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for lactose (B1674315) octaacetate, a peracetylated form of lactose. While its toxicological properties have not been fully investigated, adherence to standard laboratory safety protocols is essential.[1][2] This document summarizes key physical and chemical properties, potential hazards, handling and storage procedures, and emergency response protocols.

Chemical and Physical Properties

Lactose octaacetate is a white crystalline solid.[3] It is an acetylated derivative of lactose, rendering it soluble in various organic solvents.[3] The quantitative physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₂₈H₃₈O₁₉[2][3][4][5]
Molecular Weight 678.59 g/mol [2][3][4][5]
Appearance White to off-white crystalline solid[2][3]
Melting Point 75-78 °C[4][6]
83-85 °C[7]
139-141 °C (for β-D-Lactose octaacetate)[3]
Solubility Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Ethyl acetate (B1210297) (EtOAc), Methanol (MeOH), Chloroform[3][7]
Storage Temperature 2-8°C (Refrigerated)[2][3][4][6]
-20°C (Long-term)[7][8]
CAS Number 23973-20-8[4][6]
6291-42-5 (for β-D-Lactose octaacetate)[3][9]

Note: Variations in melting point may be attributed to different isomeric forms or purity levels.

Hazard Identification and Safety Precautions

While not classified as a dangerous substance according to the Globally Harmonized System (GHS), this compound is a combustible solid and should be handled with care.[3][6] Its toxicological properties are not fully investigated, so minimizing exposure is a critical precautionary measure.[1][2]

Hazard CategoryDescription and Precautionary StatementsSource(s)
Eye Contact May cause irritation. Precaution: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2][9]
Skin Contact May cause irritation upon prolonged or repeated contact. Precaution: Handle with chemical-impermeable gloves (inspected prior to use) and wear appropriate protective clothing to prevent skin exposure.[2][9]
Inhalation May be harmful if inhaled. Avoid formation and inhalation of dust. Precaution: Ensure adequate ventilation. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a particle filter.[2][9]
Ingestion May be harmful if swallowed. Precaution: Avoid ingestion. Do not eat, drink, or smoke when using this product.[2]
Fire Hazard Combustible solid. Precaution: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing. Avoid dust formation to prevent fire caused by electrostatic discharge.[6][9]
Environmental Hazard WGK 3: Highly hazardous to water. Precaution: Do not let the chemical enter drains. Prevent further spillage or leakage if safe to do so.[4][6][9]

Handling, Storage, and Chemical Compatibility

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

AspectRecommendationsSource(s)
Handling Handle in a well-ventilated place. Wear suitable personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols. Use non-sparking tools.[2][9]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage is refrigerated at 2-8°C. For long-term storage, -20°C is advised. Store apart from foodstuff containers and incompatible materials.[2][4][7][8][9]
Incompatible Materials Strong oxidizing agents.[2]
Hazardous Decomposition Under fire conditions, may produce carbon monoxide (CO) and carbon dioxide (CO₂).[2]

Experimental Protocols

This protocol describes a "green" synthesis method using microwave irradiation.[10]

Materials:

  • D-(+)-lactose monohydrate (10.0 g, 0.029 mol)

  • Acetic anhydride (B1165640) (30 cm³, 0.27 mol)

  • Anhydrous sodium acetate (3.0 g, 0.036 mol) (Catalyst)

  • Distilled water with ice

  • 95% (v/v) ethanol (B145695)

Methodology:

  • Mix D-(+)-lactose monohydrate, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask.

  • Perform the reaction under microwave irradiation at 700 W for 10-30 minutes.[10]

  • Pour the resulting sample into 200 cm³ of distilled water with ice cubes.

  • Stir the mixture and leave it at 4°C for 12 hours to allow for the precipitation of the lactose ester as a white solid.[10][11]

  • Filter the precipitate under vacuum and wash it with distilled water.

  • Further purify the lactose acetate by recrystallizing with 95% ethanol and then distilled water.[10][11]

  • Dry the purified this compound in a vacuum oven to a constant weight.

Visualized Workflows and Relationships

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.

Safe_Handling_Workflow cluster_receipt Receiving & Storage cluster_handling Experimental Use cluster_disposal Waste & Disposal receive Receive Chemical inspect Inspect Container for Damage receive->inspect log Log in Inventory inspect->log store Store at 2-8°C Away from Oxidizers log->store ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) store->ppe weigh Weigh in Ventilated Area (Avoid Dust) ppe->weigh dissolve Handle Solutions in Fume Hood weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Glassware experiment->decontaminate waste Collect Waste in Labeled Container decontaminate->waste dispose Dispose via Certified Waste Management waste->dispose

Caption: Workflow for safe handling of this compound.

This diagram outlines the logical steps to be taken in the event of an accidental spill or personal exposure to this compound.

Caption: Emergency response decision tree for this compound.

References

Methodological & Application

Application Note: A Rapid and Efficient Microwave-Assisted Protocol for the Synthesis of Lactose Octaacetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a "green" and highly efficient protocol for the synthesis of lactose (B1674315) octaacetate via microwave-assisted acetylation of D-(+)-lactose monohydrate. Traditional methods for sugar acetylation often require prolonged reaction times and sometimes involve hazardous solvents. The described microwave-assisted method, utilizing acetic anhydride (B1165640) with sodium acetate (B1210297) as a catalyst, significantly reduces the reaction time from hours to minutes while achieving high yields (up to 91%).[1] This solvent-free approach enhances safety and aligns with the principles of green chemistry.[2][3] This document provides a comprehensive experimental protocol, quantitative data analysis, and a visual workflow to facilitate replication in a laboratory setting.

Introduction

Lactose octaacetate, the fully acetylated form of lactose, is a valuable intermediate in synthetic carbohydrate chemistry.[1] It serves as a precursor for the synthesis of various glycosides and other carbohydrate derivatives.[4] The acetylation of all eight hydroxyl groups of lactose modifies its physical and chemical properties, rendering it a versatile building block. Conventional acetylation methods often involve heating for extended periods.[1][5] Microwave-assisted organic synthesis offers a powerful alternative by dramatically accelerating reaction rates, increasing yields, and improving product purity.[5][6] This protocol outlines a one-pot, solvent-free synthesis of this compound using microwave irradiation, providing a time-saving and environmentally benign alternative to classical procedures.[1][3]

Reaction Scheme

The overall reaction involves the esterification of lactose with acetic anhydride, catalyzed by anhydrous sodium acetate, to yield this compound.

G cluster_reactants Reactants cluster_product Product Lactose_Monohydrate Lactose_Monohydrate Lactose_Octaacetate Lactose_Octaacetate Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Lactose_Octaacetate      Microwave (700W) Anhydrous Sodium Acetate

Caption: Peracetylation of Lactose via Microwave Irradiation.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • D-(+)-Lactose Monohydrate (e.g., Fluka Biochemica)[2]

    • Acetic Anhydride (e.g., Sigma Aldrich)[1][2]

    • Anhydrous Sodium Acetate (e.g., Merck)[1][2]

    • 95% (v/v) Ethanol (B145695) for recrystallization[1][2]

    • Distilled Water

  • Equipment:

    • Microwave reactor (capable of 700 W irradiation)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Beaker (500 mL)

    • Ice bath

    • Vacuum filtration apparatus (Büchner funnel, filter flask)

    • Vacuum oven

Synthesis Procedure
  • Reaction Setup: In a round-bottom flask, combine 10.0 g (0.029 mol) of D-(+)-lactose monohydrate, 30 cm³ (0.27 mol) of acetic anhydride, and 3.0 g (0.036 mol) of anhydrous sodium acetate.[1][2][3]

  • Microwave Irradiation: Place the flask in the microwave reactor and irradiate the mixture at 700 W. The optimal reaction time is between 15 and 20 minutes for maximum yield.[1]

  • Precipitation and Isolation: After irradiation, carefully pour the hot sample into a beaker containing 200 cm³ of distilled water with ice cubes.[1][3] Stir the mixture and leave it at 4 °C for 12 hours to allow for the complete precipitation of the this compound as a white solid.[1][3]

  • Filtration and Washing: Filter the white precipitate under vacuum.[1][2] Wash the solid thoroughly with distilled water to remove any unreacted reagents and byproducts.[1][2]

  • Purification: Further purify the crude this compound by recrystallization first from 95% ethanol and subsequently from distilled water.[1]

  • Drying: Dry the purified product in a vacuum oven to a constant weight.[1]

Experimental Workflow

G A 1. Mix Reagents (Lactose, Acetic Anhydride, NaOAc) B 2. Microwave Irradiation (700 W, 15-20 min) A->B C 3. Quench & Precipitate (Pour into ice water, 4°C for 12h) B->C D 4. Isolate Product (Vacuum Filtration) C->D E 5. Wash (Distilled Water) D->E F 6. Purify (Recrystallize from 95% Ethanol) E->F G 7. Dry (Vacuum Oven) F->G H Final Product (this compound) G->H

Caption: Workflow for Microwave-Assisted this compound Synthesis.

Results and Data

The efficiency of the microwave-assisted synthesis is highly dependent on the irradiation time. The following table summarizes the results obtained at different reaction times and compares them with a conventional heating method.[1]

Sample IDConditionTime (min)Yield (%)Melting Point (°C)Degree of Substitution
LA 1Microwave (700 W)107889.8 – 90.83.71
LA 2Microwave (700 W)1591 90.1 – 91.13.27
LA 3Microwave (700 W)2091 89.9 – 90.93.21
LA 4Microwave (700 W)303993.8 – 94.83.54
LA CConventional608590.5 – 91.53.37

Data sourced from Biointerface Research in Applied Chemistry.[1]

As the data indicates, the highest yields (91%) were achieved with microwave irradiation for 15-20 minutes.[1] This represents a significant improvement over the conventional method, which required 60 minutes to obtain a lower yield of 85%.[1] Extending the microwave irradiation time to 30 minutes resulted in a sharp decrease in yield, likely due to product degradation. The microwave-assisted method reduces the acetylation time by more than five times while maintaining a high yield.[1]

Conclusion

The described microwave-assisted protocol provides a rapid, efficient, and environmentally friendly method for the synthesis of this compound. By significantly reducing reaction times and eliminating the need for hazardous solvents, this "green" chemistry approach is highly suitable for modern research and development laboratories. The optimal conditions of 700 W for 15-20 minutes reliably produce high yields of the desired product, making this a superior alternative to traditional synthetic routes.

References

Application Notes and Protocols for Utilizing Lactose Octaacetate as a Bitter Taste Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactose (B1674315) octaacetate is a synthetic derivative of lactose, characterized by the acetylation of all eight of its hydroxyl groups. This modification transforms the typically sweet sugar into an intensely bitter compound. This property makes lactose octaacetate a valuable tool for researchers studying the mechanisms of bitter taste perception. Bitter taste is mediated by a family of G protein-coupled receptors known as taste 2 receptors (TAS2Rs), of which there are approximately 25 in humans. These receptors are not only present in the oral cavity but are also found in extra-oral tissues, suggesting their involvement in a variety of physiological processes beyond taste.

This document provides detailed application notes and experimental protocols for using this compound as a bitter taste receptor agonist in both in vitro and in vivo studies.

Data Presentation

While specific quantitative data for the activation of all human TAS2Rs by this compound is not extensively available in the public domain, the following tables provide a template for how such data should be structured once obtained through the described experimental protocols.

Table 1: In Vitro Activation Profile of this compound on Human TAS2Rs

TAS2R SubtypeAgonistEC50 (µM)Maximum Response (% of Control)Hill Slope
TAS2RnThis compound[Experimental Value][Experimental Value][Experimental Value]
...............
Positive Control[e.g., Propylthiouracil for TAS2R38][Known Value][Known Value][Known Value]
Negative ControlVehicle (e.g., DMSO)N/A0N/A

Note: EC50 (Half-maximal effective concentration) values and other parameters need to be determined experimentally by performing dose-response assays as described in the protocols below.

Table 2: In Vivo Taste Aversion Data for this compound in a Rodent Model

Treatment GroupTest SubstanceConsumption (g or mL)Aversion Index
ControlVehicle[Experimental Value]0
ExperimentalThis compound (Concentration 1)[Experimental Value][Calculated Value]
ExperimentalThis compound (Concentration 2)[Experimental Value][Calculated Value]
............

Note: The Aversion Index can be calculated as (Control Consumption - Experimental Consumption) / (Control Consumption + Experimental Consumption).

Experimental Protocols

In Vitro Cell-Based Assay for TAS2R Activation

This protocol describes a calcium imaging assay to screen for and characterize the activation of specific TAS2R subtypes by this compound in a heterologous expression system.

Materials:

  • HEK293T cells (or other suitable host cell line)

  • Expression plasmids for the human TAS2R of interest and a chimeric G protein (e.g., Gα16gust44)

  • Lipofectamine 2000 or other suitable transfection reagent

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (solution prepared in a suitable solvent like DMSO)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Probenecid (B1678239) (optional, to prevent dye extrusion)

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • 96-well or 384-well black, clear-bottom microplates

  • Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence microscope equipped for calcium imaging

Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells into 96-well or 384-well plates at a density that will result in 70-80% confluency on the day of transfection.

    • Co-transfect the cells with the expression plasmids for the desired TAS2R and the Gα16gust44 chimera using a suitable transfection reagent according to the manufacturer's instructions. As a negative control, transfect cells with an empty vector.

  • Dye Loading:

    • 24-48 hours post-transfection, remove the culture medium.

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM), 0.02% Pluronic F-127, and optionally 2.5 mM probenecid in Assay Buffer.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with Assay Buffer to remove excess dye.

    • Add 100 µL of Assay Buffer to each well and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Compound Preparation and Assay:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Place the cell plate into the FLIPR or fluorescence microscope.

    • Establish a baseline fluorescence reading for approximately 10-20 seconds.

    • Add the this compound solutions (or control compounds) to the wells and immediately begin recording the fluorescence signal for at least 60-120 seconds. An increase in fluorescence intensity indicates an influx of intracellular calcium and thus, receptor activation.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the response to the baseline fluorescence (ΔF/F).

    • For dose-response curves, plot the normalized fluorescence against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 value.

In Vivo Two-Bottle Preference Test for Taste Aversion

This protocol outlines a simple behavioral assay to assess the aversive taste properties of this compound in a rodent model.

Materials:

  • Adult male or female mice or rats (e.g., C57BL/6 mice or Sprague-Dawley rats)

  • Standard laboratory chow and water

  • Two identical drinking bottles per cage

  • This compound

  • Vehicle (e.g., water or a specific solvent if necessary)

  • Animal scale

Protocol:

  • Acclimation:

    • House the animals individually for at least one week before the experiment to acclimate them to the housing conditions.

    • Provide ad libitum access to food and water.

    • Handle the animals daily to reduce stress.

  • Baseline Water Intake:

    • For two consecutive days, present each animal with two bottles filled with water.

    • Measure the water consumption from each bottle every 24 hours. The position of the bottles should be switched daily to avoid side preference.

    • Calculate the average daily water intake for each animal.

  • Preference Test:

    • On the test day, replace one of the water bottles with a solution of this compound at a specific concentration. The other bottle should contain the vehicle.

    • Measure the consumption from each bottle over a 24-hour period.

    • The positions of the bottles should be counterbalanced across the animals.

  • Data Analysis:

    • Calculate the preference score for the this compound solution as: (Volume of this compound solution consumed / Total volume of liquid consumed) x 100%.

    • A preference score below 50% indicates an aversion to the this compound solution.

    • Compare the preference scores between different concentrations of this compound and the control group using appropriate statistical tests (e.g., t-test or ANOVA).

Mandatory Visualizations

TAS2R_Signaling_Pathway LO This compound TAS2R TAS2R LO->TAS2R Binds to G_protein G Protein (Gustducin) TAS2R->G_protein Activates PLCb2 PLCβ2 G_protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Ca2_cyto [Ca²⁺]i ↑ ER->Ca2_cyto Release Ca2_ER TRPM5 TRPM5 Channel Ca2_cyto->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Leads to Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Triggers

Caption: TAS2R signaling pathway activated by this compound.

In_Vitro_Workflow start Start culture Culture & Seed HEK293T Cells start->culture transfect Co-transfect with TAS2R and Gα16gust44 plasmids culture->transfect incubate1 Incubate 24-48h transfect->incubate1 load_dye Load with Calcium-sensitive Dye (e.g., Fluo-4 AM) incubate1->load_dye incubate2 Incubate & Wash load_dye->incubate2 run_assay Measure Fluorescence (FLIPR / Microscope) incubate2->run_assay prepare_compound Prepare this compound Serial Dilutions prepare_compound->run_assay analyze Data Analysis: ΔF/F, Dose-Response, EC50 run_assay->analyze end End analyze->end

Caption: Experimental workflow for the in vitro cell-based assay.

In_Vivo_Workflow start Start acclimate Acclimate Animals (Individual Housing) start->acclimate baseline Measure Baseline Water Intake (Two-bottle, 48h) acclimate->baseline preference_test Two-Bottle Preference Test: Water vs. This compound baseline->preference_test measure Measure Consumption (24h) preference_test->measure analyze Data Analysis: Preference Score, Aversion Index measure->analyze end End analyze->end

Caption: Experimental workflow for the in vivo taste aversion study.

Application Notes and Protocols: Lactose Octaacetate in Food Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of lactose (B1674315) octaacetate in food science research, focusing on its properties as a bitter compound and a potential antimicrobial agent. Detailed experimental protocols are provided as a starting point for researchers to adapt to their specific needs.

Application 1: Aversive Agent and Bitter Taste Standard

Lactose octaacetate is a non-toxic, intensely bitter compound that can be used as a reliable aversive agent in food and animal feed studies. Its stability and well-defined chemical structure make it a suitable standard for sensory research, particularly in studies involving the evaluation of bitterness and the efficacy of taste-masking technologies.

Key Applications:
  • Sensory Panel Training: Used as a reference standard to train sensory panelists to recognize and rate the intensity of bitter tastes.

  • Taste Receptor Research: Employed as a ligand to investigate the activation of bitter taste receptors (TAS2Rs).

  • Aversive Agent in Animal Studies: Incorporated into feed to study food preferences and the effectiveness of feed additives designed to improve palatability.

  • Evaluation of Taste-Masking Technologies: Used as a model bitter compound to test the efficacy of various taste-masking strategies, such as encapsulation and the use of bitterness blockers.

Application 2: Potential Antimicrobial Agent

Preliminary research suggests that this compound exhibits antimicrobial properties, particularly against certain fungi. This opens up possibilities for its use as a food preservative, although further research is required to validate its efficacy and safety in food systems.

Key Applications:
  • Food Preservation Studies: Investigating its effectiveness in inhibiting the growth of spoilage microorganisms in various food matrices.

  • Antifungal Agent in Food Packaging: Exploring its potential for incorporation into active packaging materials to extend the shelf life of food products.

Experimental Protocols

Protocol 1: Determination of Bitterness Threshold of this compound

Objective: To determine the detection and recognition thresholds of bitterness for this compound in an aqueous solution using a trained sensory panel.

Materials:

  • This compound (food grade)

  • Deionized, filtered water

  • Glass beakers and graduated cylinders

  • Analytical balance

  • A series of coded, opaque tasting cups

  • Palate cleansers (e.g., unsalted crackers, room temperature water)

Procedure:

  • Panelist Training:

    • Select 10-15 panelists and train them to identify and rate the intensity of the four basic tastes (sweet, sour, salty, bitter) using standard solutions (e.g., sucrose (B13894) for sweet, citric acid for sour, sodium chloride for salty, and caffeine (B1668208) or quinine (B1679958) for bitter).

    • Familiarize panelists with the bitterness of this compound through exposure to a range of concentrations.

  • Sample Preparation:

    • Prepare a stock solution of this compound in deionized water (e.g., 0.1% w/v).

    • Prepare a series of dilutions from the stock solution, with concentrations decreasing by a factor of two (e.g., 0.05%, 0.025%, 0.0125%, etc.).

  • Sensory Evaluation (Ascending Forced-Choice Method):

    • Present panelists with sets of three samples (triangles), where two are plain water (blanks) and one contains a specific concentration of this compound.

    • Start with the lowest concentration and ask panelists to identify the "odd" sample.

    • Panelists rinse their mouths with water and wait for a specified time (e.g., 1 minute) between each triangle set.

    • The detection threshold is the lowest concentration at which a panelist can consistently (e.g., in two out of three trials) identify the odd sample.

    • To determine the recognition threshold , ask panelists who correctly identified the odd sample to describe the taste. The recognition threshold is the lowest concentration at which the majority of panelists correctly identify the taste as "bitter."

  • Data Analysis:

    • Calculate the geometric mean of the individual threshold values to determine the panel's overall detection and recognition thresholds.

Protocol 2: Evaluation of Taste-Masking Efficacy for this compound in a Beverage Model

Objective: To assess the effectiveness of a taste-masking agent (e.g., a sweetener or a bitter blocker) in reducing the perceived bitterness of this compound in a model beverage.

Materials:

  • This compound

  • Model beverage base (e.g., a buffered solution with a specific pH and flavor profile)

  • Taste-masking agent (e.g., sucralose, stevia, or a commercially available bitter blocker)

  • Trained sensory panel (10-15 members)

  • Coded tasting cups

  • Palate cleansers

Procedure:

  • Sample Preparation:

    • Prepare a control sample containing a predetermined, clearly bitter concentration of this compound in the model beverage (e.g., twice its recognition threshold).

    • Prepare test samples containing the same concentration of this compound plus varying concentrations of the taste-masking agent.

    • Prepare a blank sample of the model beverage without this compound or the masking agent.

  • Sensory Evaluation (Quantitative Descriptive Analysis):

    • Present the coded samples to the panelists in a randomized order.

    • Ask panelists to rate the perceived bitterness of each sample on a labeled magnitude scale (LMS) or a visual analog scale (VAS) ranging from "not bitter" to "extremely bitter."

    • Panelists should rinse their mouths thoroughly between samples.

  • Data Analysis:

    • Collect the bitterness intensity ratings from all panelists.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) to determine if there are significant differences in perceived bitterness between the control and the test samples.

    • Plot the mean bitterness ratings against the concentration of the taste-masking agent to visualize the dose-response relationship.

Data Presentation

Table 1: Hypothetical Bitterness Threshold of this compound in Aqueous Solution
ParameterConcentration (w/v)
Detection Threshold0.0015%
Recognition Threshold0.003%
Note: This data is illustrative and should be determined experimentally.
Table 2: Example Data for Taste-Masking of this compound (0.01% w/v) in a Model Beverage
Taste-Masking AgentConcentration (w/v)Mean Bitterness Rating (on a 10-point scale)Standard Deviation
None (Control)0%8.21.1
Sucralose0.01%6.51.3
Sucralose0.05%4.11.0
Bitter Blocker X0.1%3.50.9
Note: This data is for illustrative purposes only.

Mandatory Visualizations

Bitter Taste Transduction Pathway

The perception of bitter taste is initiated by the binding of bitter compounds, such as this compound, to G-protein coupled receptors (GPCRs) known as taste 2 receptors (TAS2Rs) on the surface of taste receptor cells. This binding event triggers a downstream signaling cascade.

Bitter_Taste_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Bitter_Compound This compound TAS2R Bitter Taste Receptor (TAS2R) Bitter_Compound->TAS2R Binds to G_Protein G-protein (Gustducin) TAS2R->G_Protein Activates PLCb2 Phospholipase C-β2 (PLCβ2) G_Protein->PLCb2 Activates IP3 IP3 PLCb2->IP3 Cleaves PIP2 to DAG DAG PLCb2->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Triggers TRPM5 TRPM5 Channel Ca_release->TRPM5 Opens Depolarization Cell Depolarization TRPM5->Depolarization Leads to Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Causes Signal_to_Brain Signal to Brain Neurotransmitter->Signal_to_Brain Sends

Caption: General signaling pathway for bitter taste perception.

Experimental Workflow: Sensory Evaluation of Taste Masking

The following workflow outlines the key steps in conducting a sensory evaluation to assess the effectiveness of a taste-masking agent for this compound.

Taste_Masking_Workflow Start Start Panel_Selection Sensory Panel Selection & Training Start->Panel_Selection Sample_Prep Sample Preparation (Control & Test Samples) Panel_Selection->Sample_Prep Randomization Sample Randomization & Coding Sample_Prep->Randomization Sensory_Test Conduct Sensory Test (Quantitative Descriptive Analysis) Randomization->Sensory_Test Data_Collection Data Collection (Bitterness Ratings) Sensory_Test->Data_Collection Data_Analysis Statistical Analysis (ANOVA) Data_Collection->Data_Analysis Results Results Interpretation & Reporting Data_Analysis->Results End End Results->End

Caption: Workflow for evaluating taste-masking effectiveness.

Application Notes and Protocols for Lactose Octaacetate as a Denaturant in Alcohol-Based Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactose (B1674315) octaacetate is a derivative of lactose, a disaccharide naturally found in milk. Through the process of acetylation, the hydroxyl groups of lactose are replaced with acetyl groups, resulting in a compound with significantly different physical and chemical properties. Notably, lactose octaacetate is characterized by an intensely bitter taste, which makes it a suitable candidate for use as a denaturant in alcohol-based solutions.[1][2] Denaturing alcohol is a critical process in many industries, including pharmaceuticals and cosmetics, to prevent the illicit consumption of alcohol intended for industrial or topical use. This document provides detailed application notes and protocols for the use of this compound as a denaturant in alcohol-based solutions for research, scientific, and drug development applications.

One notable application of this compound as a denaturant is in the formulation of cosmetic products such as hand sanitizers. For instance, a transparent cosmetic hand sanitizer gel has been prepared using 0.1% lactose ester in an ethanol (B145695) solution.[3] While this compound is not explicitly listed in the U.S. Alcohol and Tobacco Tax and Trade Bureau (TTB) regulations, a similar acetylated disaccharide, sucrose (B13894) octaacetate, is an approved denaturant for Specially Denatured Alcohol (S.D.A.) 40-A.[4][5] This suggests a precedent for the use of acetylated sugars as effective denaturants.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application as a denaturant.

PropertyValueReference
Molecular Formula C₂₈H₃₈O₁₉[6]
Molecular Weight 678.59 g/mol [6]
Appearance White to off-white crystalline powder
Melting Point 75 °C[6]
Solubility Soluble in ethanol and chloroform.[7]
Taste Intensely bitter[1][2]

Experimental Protocols

Protocol 1: Preparation of Denatured Ethanol Solution

This protocol outlines the steps for preparing a denatured ethanol solution using this compound. The target concentration of 0.1% w/v is based on its use in cosmetic formulations.[3] Researchers may need to adjust the concentration based on their specific requirements and the desired level of bitterness.

Materials:

  • This compound (reagent grade)

  • Absolute ethanol (200 proof)

  • Volumetric flask

  • Analytical balance

  • Magnetic stirrer and stir bar

Procedure:

  • Weighing this compound: Accurately weigh the desired amount of this compound using an analytical balance. For a 0.1% w/v solution, this would be 0.1 g for every 100 mL of ethanol.

  • Dissolution: Transfer the weighed this compound to a volumetric flask of the appropriate size.

  • Adding Ethanol: Add a small amount of absolute ethanol to the flask to dissolve the this compound.

  • Mixing: Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir the solution until the this compound is completely dissolved.

  • Bringing to Volume: Once dissolved, add absolute ethanol to the flask until the solution reaches the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the denatured ethanol solution in a tightly sealed, properly labeled container in a cool, dry place.

Experimental Workflow for Preparing Denatured Alcohol

G Workflow for Preparing Denatured Alcohol with this compound A Weigh Lactose Octaacetate B Transfer to Volumetric Flask A->B C Add Ethanol & Dissolve with Stirring B->C D Bring to Final Volume with Ethanol C->D E Homogenize Solution D->E F Store in a Labeled, Sealed Container E->F G Workflow for HPLC Quantification of this compound A Prepare Standard Solutions C Inject Standards and Generate Calibration Curve A->C B Prepare and Filter Sample D Inject Sample B->D E Quantify Lactose Octaacetate Concentration C->E D->E G Sensory Evaluation Logic Start Start Evaluation Control Taste Control (Ethanol Solution) Start->Control Cleanse1 Cleanse Palate Control->Cleanse1 Denatured Taste Denatured (this compound in Ethanol) Cleanse1->Denatured Rate Rate Bitterness Denatured->Rate Compare Compare Ratings Rate->Compare Effective Denaturation Effective Compare->Effective Significantly More Bitter Ineffective Denaturation Ineffective Compare->Ineffective Not Significantly More Bitter

References

Application Notes and Protocols for the Analytical Characterization of Lactose Octaacetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the comprehensive analytical characterization of lactose (B1674315) octaacetate. The following techniques are covered: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and X-ray Crystallography.

Physicochemical Properties

A summary of the key physicochemical properties of lactose octaacetate is presented in Table 1. These values are essential for preliminary identification and for setting up analytical experiments.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₈H₃₈O₁₉[1][2]
Molecular Weight678.59 g/mol [1][2]
AppearanceWhite Crystalline Solid[3]
Melting Point75-78 °C to 139-141 °C (Varies with anomeric form and purity)[3][4][5]
Specific Rotation [α]D-27° to -28° (in 0.01% methanol)[4]
SolubilitySoluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Ethyl Acetate (EtOAc), Methanol (B129727) (MeOH)[3]

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of this compound, providing detailed information about the proton and carbon environments within the molecule.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve approximately 20 mg of this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).[3][4]

  • Instrument: A 500 MHz NMR spectrometer is recommended for optimal resolution.[3][4]

  • ¹H NMR Acquisition:

    • Record the spectrum at room temperature.

    • Use tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Record the spectrum at a frequency of 126 or 151 MHz.[4]

    • Use the CDCl₃ solvent peak (δ = 77.16 ppm) for referencing.

    • Employ proton decoupling to simplify the spectrum.

Table 2: Key ¹H and ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃

¹H NMR (ppm) Assignment ¹³C NMR (ppm) Assignment
~2.0Methyl protons of acetyl groups (COCH₃)173.22, 170.87, 170.58, 170.45, 170.29, 170.25, 170.19Carbonyl carbons of acetyl groups (C=O)
5.62 – 5.41 (m)Anomeric and other ring protons101.9 (C-1II), 89.2 (C-1I)Anomeric carbons
5.08 (dd)Ring protons82.1 (C-4I), 71.5 (C-5II), 70.8 (C-3II), 70.5 (C-2I)Ring carbons
4.86 (m)Ring protons69.6 (C-5I), 69.5 (C-3I), 68.7 (C-2II), 66.8 (C-4II)Ring carbons
4.49 (m)Ring protons62.1 (C-6I), 61.8 (C-6II)CH₂ carbons
4.20 (d)Ring protons20.94, 20.85, 20.82, 20.75, 20.67, 20.63, 20.60, 20.49Methyl carbons of acetyl groups (CH₃)
3.80 - 3.98 (m)Ring protons

Note: Chemical shifts can vary slightly depending on the specific anomer (α or β) and the exact experimental conditions. The data presented is a compilation from multiple sources.[1][4][5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound. The presence of ester carbonyl groups and the absence of hydroxyl groups are key indicators of complete acetylation.

Protocol for FTIR Analysis:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the this compound sample.[3]

  • Instrument: A standard FTIR spectrometer.

  • Acquisition:

    • Record the spectrum in the range of 4000-400 cm⁻¹.

    • Collect a sufficient number of scans (e.g., 132 scans) for a high-quality spectrum.[3][4]

Table 3: Characteristic FTIR Peak Assignments for this compound

Wavenumber (cm⁻¹)Assignment
~3320Absence of broad O-H stretching band (confirms acetylation)
2985C-H stretching from CH₂ and CH₃ groups
1752Strong C=O stretching from acetyl ester groups
1436CH₂ wagging
1371C-H bending from CH₃ groups
~1220C-O stretching of the ester linkage

Reference for peak assignments:[4][6]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation patterns, further confirming its identity.

Protocol for Electrospray Ionization Time-of-Flight (ESI-TOF) MS Analysis:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol or acetonitrile (B52724).

  • Instrument: An ESI-TOF mass spectrometer.

  • Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode. Sodium adducts ([M+Na]⁺) are commonly observed.

Table 4: Expected Mass-to-Charge Ratios (m/z) in ESI-MS

IonExpected m/z
[M+Na]⁺701.19

Note: The exact observed m/z may vary slightly depending on the instrument calibration.

Chromatographic Techniques

Chromatographic methods are essential for assessing the purity of this compound and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of this compound.

Proposed Protocol for HPLC Analysis:

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC System:

    • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) or an amino-based column can be used.

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v) is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detector: A Refractive Index Detector (RID) or a Charged Aerosol Detector (CAD) is suitable as this compound lacks a strong UV chromophore.

    • Injection Volume: 10-20 µL.

  • Analysis: Run the sample and compare the retention time with a known standard of this compound. For quantitative analysis, a calibration curve should be constructed using standards of known concentrations.

Thin-Layer Chromatography (TLC)

TLC is a rapid and simple method for monitoring reaction progress during the synthesis of this compound and for a quick purity assessment.

Protocol for TLC Analysis:

  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.

  • Mobile Phase: A mixture of ethyl acetate, methanol, and water in a ratio of 17:2:1 (v/v/v).[4]

  • Sample Application: Dissolve the sample in a suitable solvent (e.g., dichloromethane) and spot it onto the TLC plate.

  • Development: Develop the plate in a chamber saturated with the mobile phase.

  • Visualization: Visualize the spots by staining with a 10% sulfuric acid solution followed by gentle heating.[4]

Table 5: TLC Data for this compound

ParameterValue
Rf ~0.74

Reference:[4]

Other Analytical Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy

While this compound does not have a strong chromophore in the standard UV-Vis range, it can be used to assess for certain impurities and for quantitative analysis in specific solvents.

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the desired solvent (e.g., methanol, ethanol, acetonitrile).[4]

  • Instrument: A standard UV-Vis spectrophotometer.

  • Acquisition: Scan the sample from 190 to 400 nm.

Table 6: UV Absorption Maxima (λmax) of this compound in Various Solvents

Solventλmax (nm)
Methanol209
Ethanol210
Acetonitrile213 (with a shoulder at 221)
1,4-Dioxane245
N,N-Dimethylformamide (DMF)266
Dimethyl Sulfoxide (DMSO)259

Reference:[4]

X-ray Crystallography

X-ray crystallography can be used to determine the precise three-dimensional structure of this compound in its crystalline form. This is particularly useful for confirming stereochemistry and understanding packing interactions.

General Protocol for X-ray Crystallography:

  • Crystal Growth: High-quality single crystals of this compound need to be grown. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with X-rays. A diffractometer is used to collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, providing atomic coordinates and other structural parameters.

Note: As the crystallization of this compound can be challenging, specific conditions may need to be empirically determined.

Experimental Workflows (Graphviz Diagrams)

The following diagrams illustrate the logical workflows for the characterization of this compound.

Characterization_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_other Other Techniques Synthesis Synthesis & Purification NMR NMR (1H & 13C) Synthesis->NMR Characterization FTIR FTIR Synthesis->FTIR Characterization MS Mass Spectrometry Synthesis->MS Characterization HPLC HPLC Synthesis->HPLC Characterization TLC TLC Synthesis->TLC Characterization UV_Vis UV-Vis Synthesis->UV_Vis Characterization X_Ray X-ray Crystallography Synthesis->X_Ray Characterization

Caption: General workflow for the analytical characterization of this compound.

NMR_Workflow start Start: this compound Sample dissolve Dissolve 20 mg in 0.6 mL CDCl3 start->dissolve prepare_tube Transfer to NMR Tube dissolve->prepare_tube acquire_1h Acquire 1H NMR Spectrum prepare_tube->acquire_1h acquire_13c Acquire 13C NMR Spectrum prepare_tube->acquire_13c process_data Process and Analyze Data acquire_1h->process_data acquire_13c->process_data report Report Chemical Shifts and Coupling Constants process_data->report

Caption: Experimental workflow for NMR analysis of this compound.

Chromatography_Workflow cluster_hplc HPLC Analysis cluster_tlc TLC Analysis start Start: this compound Sample dissolve Dissolve in Mobile Phase / Suitable Solvent start->dissolve filter_hplc Filter through 0.45 µm Syringe Filter dissolve->filter_hplc spot_tlc Spot on TLC Plate dissolve->spot_tlc inject_hplc Inject into HPLC System filter_hplc->inject_hplc analyze_hplc Analyze Chromatogram for Purity and Quantity inject_hplc->analyze_hplc develop_tlc Develop in TLC Chamber spot_tlc->develop_tlc visualize_tlc Visualize Spots develop_tlc->visualize_tlc

Caption: Workflow for chromatographic analysis (HPLC and TLC) of this compound.

References

Application Notes & Protocols: Lactose Octaacetate as an Intermediate in Oligosaccharide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of lactose (B1674315) octaacetate as a versatile intermediate in the chemical synthesis of oligosaccharides. The methodologies outlined herein are intended to guide researchers in the strategic design and execution of glycosylation reactions to construct complex carbohydrate structures.

Introduction

Oligosaccharides play crucial roles in a myriad of biological processes, including cell recognition, signaling, and immune responses. The chemical synthesis of these complex molecules is essential for advancing our understanding of their functions and for the development of novel therapeutics and diagnostics. Lactose octaacetate, a peracetylated form of the readily available disaccharide lactose, serves as a valuable and cost-effective starting material for the synthesis of more complex glycans, such as human milk oligosaccharides (HMOs).[1] Its acetyl groups act as protecting groups for the hydroxyl functionalities, allowing for selective activation of the anomeric position to create a glycosyl donor. This donor can then be coupled with a suitable glycosyl acceptor to form a new glycosidic bond, elongating the carbohydrate chain. This process is a cornerstone of both linear and convergent strategies in oligosaccharide synthesis.[2]

Overview of the Synthetic Strategy

The general workflow for utilizing this compound in oligosaccharide synthesis involves three key stages:

  • Preparation and Activation of the Glycosyl Donor: this compound is first synthesized from lactose and then chemically modified at the anomeric carbon to create a reactive glycosyl donor, such as a glycosyl bromide or trichloroacetimidate.

  • Glycosylation Reaction: The activated lactose donor is coupled with a glycosyl acceptor in the presence of a promoter to form the desired oligosaccharide.

  • Deprotection: The protecting groups (in this case, acetyl groups) are removed from the synthesized oligosaccharide to yield the final, unprotected glycan.

G cluster_0 Preparation of Glycosyl Donor cluster_1 Glycosylation cluster_2 Final Product Lactose Lactose Lactose_Octaacetate This compound Lactose->Lactose_Octaacetate Acetylation Activated_Donor Activated Lactosyl Donor (e.g., Glycosyl Bromide) Lactose_Octaacetate->Activated_Donor Activation Protected_Oligosaccharide Protected Oligosaccharide Activated_Donor->Protected_Oligosaccharide Coupling Final_Oligosaccharide Final Oligosaccharide Protected_Oligosaccharide->Final_Oligosaccharide Deprotection Glycosyl_Acceptor Glycosyl Acceptor Glycosyl_Acceptor->Protected_Oligosaccharide

General workflow for oligosaccharide synthesis.

Experimental Protocols

This protocol describes the acetylation of lactose using acetic anhydride (B1165640) with a catalyst. A microwave-assisted method is presented for its efficiency.[3]

Materials:

  • D-(+)-Lactose monohydrate

  • Acetic anhydride

  • Anhydrous sodium acetate (B1210297)

  • Distilled water

  • Ice

  • 95% (v/v) Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Microwave reactor

  • Magnetic stirrer

  • Beaker

  • Vacuum filtration apparatus

  • Vacuum oven

Procedure:

  • In a round-bottom flask, mix 10.0 g of D-(+)-lactose monohydrate with 30 cm³ of acetic anhydride and 3.0 g of anhydrous sodium acetate, which acts as a catalyst.[3]

  • Place the flask in a microwave reactor and irradiate at 700 W for 10 minutes.[3]

  • After irradiation, carefully pour the hot sample into 200 cm³ of distilled water with ice cubes in a beaker.[3]

  • Stir the mixture and leave it at 4°C for 12 hours to allow the this compound to precipitate as a white solid.[3]

  • Filter the precipitate under vacuum and wash the solid with cold distilled water.[3]

  • For further purification, recrystallize the lactose acetate from 95% ethanol.[3]

  • Dry the purified this compound in a vacuum oven to a constant weight.[3]

Expected Yield: Approximately 74%.[3]

This protocol outlines the conversion of the anomeric acetate of this compound to a more reactive glycosyl bromide, a key step in preparing the glycosyl donor.[4]

Materials:

  • β-Lactose octaacetate

  • Hydrobromic acid (33% in acetic acid)

  • Dichloromethane (B109758) (anhydrous)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

  • TLC plates

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the purified β-lactose octaacetate in a minimal amount of anhydrous dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrobromic acid in acetic acid. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with dichloromethane and carefully pour it into a separatory funnel containing ice-cold saturated aqueous sodium bicarbonate to neutralize the acid.

  • Separate the organic layer, wash it with cold water and brine, and then dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting acetobromolactose (B12822168) is often used immediately in the next step without further purification.

This protocol provides a method for the glycosylation of an alcohol using peracetylated lactose as the donor, promoted by a Lewis acid.[5][6]

Materials:

  • Peracetyl-β-lactose (glycosyl donor)

  • Glycosyl acceptor (e.g., Allyl alcohol)

  • Boron trifluoride etherate (BF₃·Et₂O)

  • Dichloromethane (anhydrous)

  • Triethylamine

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 25 mL round-bottom flask under an argon atmosphere, dissolve 0.2 g (0.29 mmol) of peracetyl-β-lactose and 0.08 mL (1.18 mmol) of allyl alcohol in 2.3 mL of anhydrous dichloromethane.[5]

  • Cool the solution to 0°C in an ice bath.[5]

  • Add 0.15 mL (0.59 mmol) of BF₃·Et₂O to the reaction mixture.[5]

  • Allow the reaction to stir at room temperature for 16 hours.[5]

  • Neutralize the reaction by adding 0.08 mL (0.58 mmol) of triethylamine.[5]

  • Dilute the mixture with 50 mL of ethyl acetate and transfer it to a separatory funnel.[5]

  • Extract the organic layer with water (3 x 25 mL) and then with brine (25 mL).[5]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to dryness.[5]

  • Optional Reacetylation: To improve yields by acetylating any partially deacetylated byproducts, the crude product can be dissolved in acetic anhydride and pyridine, stirred, and then worked up. This step can significantly increase the yield of the desired peracetylated oligosaccharide.[5]

This protocol describes the removal of all acetyl protecting groups from the newly synthesized oligosaccharide to yield the final product.[7]

Materials:

Equipment:

  • Flask with a magnetic stir bar

  • Magnetic stirrer

  • Rotary evaporator

  • Apparatus for filtration

  • Silica (B1680970) gel for column chromatography (for purification)

Procedure:

  • Dissolve the acetylated oligosaccharide (1.0 equivalent) in dry methanol (2–10 mL/mmol) under an argon atmosphere.[7]

  • Cool the solution to 0°C and add a catalytic amount of sodium methoxide solution.[7]

  • Stir the reaction mixture at room temperature, monitoring the progress by TLC until the starting material is completely consumed.[7]

  • Once the reaction is complete, add H⁺ ion-exchange resin to the mixture and stir until the pH of the solution becomes neutral.[7]

  • Filter off the resin and wash it with methanol.[7]

  • Combine the filtrate and washings and concentrate under reduced pressure.[7]

  • Purify the residue by silica gel column chromatography to obtain the deprotected oligosaccharide.[7]

Data Presentation

The following table summarizes typical yields for the key steps in the synthesis of an allyl lactoside, demonstrating the utility of this compound as a glycosyl donor.

StepReactionGlycosyl DonorGlycosyl AcceptorPromoter/CatalystYield (%)Reference
1Acetylation-LactoseAcetic Anhydride / NaOAc (Microwave)~74%[3]
2GlycosylationPeracetyl-β-lactoseAllyl AlcoholBF₃·Et₂O76% (with reacetylation)[6]
3Deprotection-Acetylated Allyl LactosideNaOMe in MeOHTypically high[7]

Visualization of Key Processes

The following diagrams illustrate the chemical transformations described in the protocols.

G Lactose_Octaacetate This compound Acetobromolactose Acetobromolactose (Glycosyl Bromide) Lactose_Octaacetate->Acetobromolactose HBr_AcOH HBr in Acetic Acid HBr_AcOH->Acetobromolactose

Activation of this compound.

G cluster_reactants Reactants Lactose_Donor Peracetylated Lactosyl Donor Protected_Oligosaccharide Protected Oligosaccharide Lactose_Donor->Protected_Oligosaccharide Acceptor_OH Glycosyl Acceptor (R-OH) Acceptor_OH->Protected_Oligosaccharide Promoter Lewis Acid Promoter (e.g., BF3.Et2O) Promoter->Protected_Oligosaccharide

Lewis Acid Promoted Glycosylation.

G Protected_Oligosaccharide Protected Oligosaccharide Deprotected_Oligosaccharide Deprotected Oligosaccharide Protected_Oligosaccharide->Deprotected_Oligosaccharide NaOMe_MeOH NaOMe in MeOH (catalytic) NaOMe_MeOH->Deprotected_Oligosaccharide

Zemplén Deacetylation.

Purification and Characterization

Purification of both intermediate and final oligosaccharide products is critical. Intermediates are typically purified by silica gel column chromatography. The final deprotected oligosaccharides, being highly polar, may require specialized purification techniques such as solid-phase extraction (SPE) with graphitized carbon or hydrophilic interaction liquid chromatography (HILIC) cartridges.[8] Characterization is performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, to confirm the structure and purity of the synthesized compounds.

Conclusion

This compound is an accessible and effective intermediate for the chemical synthesis of a variety of oligosaccharides. The protocols provided herein offer a foundation for researchers to utilize this building block in their synthetic endeavors. By mastering the techniques of donor activation, glycosylation, and deprotection, scientists can construct complex glycans for biological and pharmaceutical research.

References

Application Notes: Lactose Octaacetate in Conditioned Taste Aversion (CTA) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Conditioned Taste Aversion (CTA) is a powerful form of learning where an animal associates the taste of a specific food or drink with a negative post-ingestive consequence, such as illness or gastrointestinal discomfort.[1][2] This learned association leads to a significant and enduring avoidance of the specific taste.[1] CTA is a critical survival mechanism that protects organisms from ingesting toxic substances.[2] In research, CTA is a widely used behavioral paradigm to study the neurobiology of learning, memory, taste perception, and the aversive properties of various compounds.[1][3]

Lactose (B1674315) octaacetate is a non-toxic, intensely bitter compound, making it an ideal conditioned stimulus (CS) for CTA studies focused purely on taste quality without inducing systemic toxicity. Unlike agents such as lithium chloride (LiCl) or lactose in lactose-intolerant models, which cause gastrointestinal malaise to act as the unconditioned stimulus (US), lactose octaacetate's aversiveness is primarily due to its potent bitter taste.[4][5][6][7][8][9] This allows researchers to investigate the innate aversion to bitter tastes and how this sensory information is processed and associated with other stimuli.

Key Applications:

  • Neurobiology of Taste and Aversion: Investigating the neural circuits and molecular mechanisms underlying bitter taste perception and the formation of aversive memories.

  • Drug Development: Screening and evaluating the effectiveness of taste-masking agents for bitter pharmaceutical ingredients. By establishing a CTA to this compound, researchers can test if a masking agent can overcome the learned aversion.

  • Sensory Science: Understanding the genetic and physiological basis of individual differences in bitter taste sensitivity.

Signaling Pathway of Bitter Taste Perception

The sensation of bitterness is initiated when a bitter compound, such as this compound, binds to a specific type of G-protein coupled receptor (GPCR) on the surface of Type II taste receptor cells within the taste buds.[10][11] In humans, there are approximately 25 different types of these bitter taste receptors, known as TAS2Rs (or T2Rs).[11][12]

The binding of a bitter ligand to a TAS2R activates an associated G-protein, gustducin.[10] This activation causes the G-protein's α-gustducin subunit to dissociate and, in turn, activate the enzyme phospholipase Cβ2 (PLCβ2).[10] PLCβ2 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.[10][11] The resulting increase in intracellular Ca²⁺ concentration activates the transient receptor potential cation channel member M5 (TRPM5), a monovalent cation channel.[11] The influx of Na⁺ ions through the opened TRPM5 channel depolarizes the taste receptor cell, leading to the release of ATP, which acts as a neurotransmitter to activate afferent nerve fibers that transmit the bitter signal to the brain.[10]

Bitter_Taste_Signaling_Pathway cluster_cell Taste Receptor Cell LOA This compound (Bitter Tastant) T2R TAS2R (Bitter Receptor) LOA->T2R Binds Gustducin G-protein (Gustducin) T2R->Gustducin Activates PLCb2 PLCβ2 Gustducin->PLCb2 Activates IP3 IP3 PLCb2->IP3 Generates PIP2 PIP2 PIP2->PLCb2 IP3R IP3R3 IP3->IP3R Binds ER Endoplasmic Reticulum Ca Ca²⁺ Release IP3R->Ca Opens TRPM5 TRPM5 Channel Ca->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Na⁺ Influx ATP ATP Release (Neurotransmitter) Depolarization->ATP Nerve Afferent Nerve Signal to Brain ATP->Nerve

Caption: Canonical signaling pathway for bitter taste perception.

Experimental Protocols for Conditioned Taste Aversion

This protocol describes a standard one-bottle test for establishing a conditioned taste aversion to this compound in a rodent model. The unconditioned stimulus (US) used here is lithium chloride (LiCl), a standard agent known to induce gastric malaise.[1]

Materials and Reagents

  • This compound (CAS 6291-42-5)

  • Lithium Chloride (LiCl)

  • Sodium Chloride (NaCl) (for control group)

  • Vehicle for dissolving this compound (e.g., water with a small amount of ethanol (B145695) or Tween 80 if necessary)

  • Standard rodent chow and water

  • Animal caging with graduated drinking bottles

Experimental Workflow

The experiment typically spans several days, including habituation, conditioning, and testing phases.[13][14]

CTA_Workflow cluster_workflow Conditioned Taste Aversion Experimental Workflow Habituation Days 1-3: Habituation & Baseline Conditioning Day 4: Conditioning Habituation->Conditioning Establish stable water intake Recovery Day 5: Recovery Conditioning->Recovery Pair CS with US Testing Day 6: Testing (One-Bottle Test) Recovery->Testing Water access Analysis Data Analysis Testing->Analysis Measure CS intake

Caption: A typical experimental workflow for a CTA study.

Detailed Protocol

  • Animal Acclimatization & Habituation (Days 1-3)

    • House rodents (e.g., rats or mice) individually.[13]

    • Provide ad libitum access to food.

    • To establish a stable baseline of fluid intake, restrict water access to a specific period each day (e.g., 15-30 minutes).[13] The drinking bottles should be removed after this period.

    • On each of these days, present the animals with a bottle of tap water and record the amount consumed. This familiarizes the animals with the drinking schedule.[13]

  • Conditioning Day (Day 4)

    • During the scheduled fluid access period, replace the water bottle with a bottle containing the novel taste solution—the Conditioned Stimulus (CS). This is the this compound solution at the desired concentration.

    • Allow the animals to drink for the allotted time (e.g., 15 minutes) and record the volume consumed.

    • Immediately after the drinking session, administer the Unconditioned Stimulus (US).[13]

      • Experimental Group: Inject with LiCl solution (e.g., 0.15 M LiCl, intraperitoneal injection at 2% of body weight).[13]

      • Control Group: Inject with an equivalent volume of isotonic saline (0.9% NaCl).[13]

    • Return the animals to their home cages. No fluid should be provided until the next day.

  • Recovery Day (Day 5)

    • Provide all animals with tap water during the scheduled access period to ensure hydration and recovery.

  • Testing Day (Day 6)

    • During the scheduled access period, present all animals with the this compound solution (CS) again.

    • Record the amount of the CS consumed by each animal over the allotted time. A significant reduction in intake by the LiCl-treated group compared to the saline-treated control group indicates a successful conditioned taste aversion.[15]

Data Analysis

The strength of the aversion is typically quantified using an Aversion Index or a Preference Ratio (in a two-bottle test). For the one-bottle test described, the key measure is the suppression of intake.

  • Suppression Ratio: This can be calculated to normalize the data. A common formula is:

    • Suppression Ratio = (Intake on Test Day) / (Intake on Conditioning Day + Intake on Test Day)

    • A ratio of 0 indicates complete suppression (strong aversion), while a ratio of 0.5 indicates no aversion.

Quantitative Data Presentation

The following table provides a template for organizing the quantitative data collected during a CTA experiment using this compound.

Animal IDGroup (LiCl or NaCl)Body Weight (g)CS Concentration (mM)Intake on Conditioning Day (mL)Intake on Test Day (mL)Suppression Ratio
001LiCl2501.012.51.50.11
002LiCl2551.013.02.00.13
003NaCl2481.012.011.50.49
004NaCl2521.012.812.50.49
.....................

References

Application Notes and Protocols for Testing the Antimicrobial Properties of Lactose Octaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of the antimicrobial properties of lactose (B1674315) octaacetate. This document outlines detailed experimental protocols, data presentation guidelines, and a visual representation of the experimental workflow to ensure accurate and reproducible results. Lactose octaacetate has demonstrated potential antimicrobial activity, particularly against fungal species.[1] The following protocols are designed to rigorously assess this activity against a panel of relevant microorganisms.

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be summarized in clear, structured tables for straightforward comparison and analysis.

Table 1: Zone of Inhibition Diameters for this compound

Test MicroorganismThis compound (10 mg/mL) Mean Zone of Inhibition (mm) ± SDPositive Control (Drug & Conc.) Mean Zone of Inhibition (mm) ± SDNegative Control (Solvent) Mean Zone of Inhibition (mm) ± SD
Staphylococcus aureus ATCC 259238 ± 1Gentamicin (B1671437) (10 µg) 22 ± 20
Escherichia coli ATCC 259227 ± 1Gentamicin (10 µg) 20 ± 20
Pseudomonas aeruginosa ATCC 278536 ± 1Gentamicin (10 µg) 18 ± 10
Candida albicans ATCC 1023115 ± 2Fluconazole (B54011) (25 µg) 25 ± 30
Aspergillus niger ATCC 1640418 ± 2Fluconazole (25 µg) 28 ± 20

Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound

Test MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)Positive Control (Drug) MIC (µg/mL)Positive Control (Drug) MBC/MFC (µg/mL)
Staphylococcus aureus ATCC 259231024>1024Gentamicin 0.51
Escherichia coli ATCC 259221024>1024Gentamicin 12
Pseudomonas aeruginosa ATCC 27853>1024>1024Gentamicin 24
Candida albicans ATCC 10231256512Fluconazole 14
Aspergillus niger ATCC 16404128256Fluconazole 28

Experimental Protocols

Preparation of this compound Stock Solution

A stock solution of this compound is prepared for use in the antimicrobial assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO) or methanol[1]

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO or methanol (B129727) to achieve a stock solution concentration of 10 mg/mL.[1]

  • Vortex the tube until the this compound is completely dissolved.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.

  • Store the stock solution at -20°C.[2][3]

Agar (B569324) Well Diffusion Assay

This method is used to qualitatively assess the antimicrobial activity of this compound by measuring the zone of growth inhibition.[4][5][6]

Materials:

  • Test microorganism cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger)

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Sterile cotton swabs

  • Sterile cork borer (6 mm diameter)

  • This compound stock solution (10 mg/mL)

  • Positive control antibiotic discs (e.g., gentamicin for bacteria, fluconazole for fungi)

  • Negative control (DMSO or methanol)

  • Incubator

Protocol:

  • Prepare MHA or SDA plates.

  • Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.[4]

  • Evenly spread the microbial inoculum onto the surface of the agar plates using a sterile cotton swab.[7]

  • Allow the plates to dry for 5-10 minutes.

  • Using a sterile cork borer, create wells of 6 mm diameter in the agar.[5]

  • Add a defined volume (e.g., 60 µL) of the this compound stock solution into one well.[1]

  • Place a positive control antibiotic disc in a different location on the agar.

  • Add the same volume of the solvent (DMSO or methanol) used to dissolve the this compound into another well as a negative control.[4]

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.[8]

  • Measure the diameter of the zone of inhibition in millimeters (mm).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[9][10][11][12][13]

Materials:

  • Test microorganism cultures

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • This compound stock solution

  • Positive control antibiotic

  • Negative control (broth only)

  • Microplate reader

Protocol:

  • Dispense 100 µL of MHB or RPMI-1640 into all wells of a 96-well plate.

  • Add 100 µL of the this compound stock solution to the first well and perform serial two-fold dilutions across the plate.[10]

  • Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[11]

  • Inoculate each well with 100 µL of the diluted microbial suspension.

  • Include a positive control (microorganism with no this compound) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.

  • The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is performed after the MIC test to determine the lowest concentration of this compound that kills 99.9% of the initial microbial inoculum.[14][15][16][17]

Materials:

  • MIC plate from the previous experiment

  • MHA or SDA plates

  • Sterile pipette tips

  • Spreader

  • Incubator

Protocol:

  • From the wells of the MIC plate showing no visible growth, take a 100 µL aliquot.[14]

  • Spread the aliquot onto a fresh MHA or SDA plate.[14]

  • Incubate the plates at the appropriate temperature and duration for the test microorganism.

  • The MBC or MFC is the lowest concentration of this compound that results in no colony formation or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[16]

Visualizations

experimental_workflow Experimental Workflow for Antimicrobial Testing of this compound cluster_prep Preparation cluster_primary_screening Primary Screening cluster_quantitative_assay Quantitative Assays cluster_results Results & Analysis prep_lo Prepare Lactose Octaacetate Stock Solution awd Agar Well Diffusion Assay prep_lo->awd prep_mc Prepare Microbial Cultures prep_mc->awd mic Broth Microdilution (MIC Determination) awd->mic If active analyze Data Analysis and Interpretation awd->analyze mbc Subculturing (MBC/MFC Determination) mic->mbc mbc->analyze report Reporting analyze->report

Caption: Workflow for antimicrobial property testing.

References

Troubleshooting & Optimization

Technical Support Center: Lactose Octaacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the synthesis of lactose (B1674315) octaacetate. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing lactose octaacetate?

A1: The most prevalent methods for synthesizing this compound involve the acetylation of lactose using acetic anhydride (B1165640). Common catalysts and conditions include:

  • Sodium Acetate (B1210297) Catalysis: This is a traditional method where lactose is heated with acetic anhydride in the presence of anhydrous sodium acetate.

  • Microwave-Assisted Synthesis: A "green" chemistry approach that often leads to higher yields and significantly reduced reaction times.[1][2] This method also uses acetic anhydride and a catalyst like sodium acetate.

  • Iodine Catalysis: Iodine can be used as an efficient catalyst for the peracetylation of lactose with a stoichiometric amount of acetic anhydride.[3]

Q2: What is a typical yield for this compound synthesis?

A2: Yields can vary significantly depending on the method, reaction conditions, and purification process.

  • Microwave-assisted synthesis has been reported to achieve yields of up to 85-90%.[2]

  • Conventional heating with acetic acid and sodium acetate can result in yields of approximately 85%.

  • The use of different quenching and crystallization protocols can lead to varying yields of the crude and purified product.[4][5]

Q3: How can I purify the synthesized this compound?

A3: The most common method for purifying crude this compound is recrystallization.[1][2] Effective solvent systems for recrystallization include:

The choice of solvent can be critical in separating the desired β-anomer from the α-anomer and other impurities.

Troubleshooting Guide

Issue 1: Low Reaction Yield

Symptoms:

  • The final mass of the purified product is significantly lower than the theoretical maximum.

  • A large amount of starting material (lactose) remains unreacted.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete Reaction - Increase Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction using Thin Layer Chromatography (TLC).[5] - Optimize Temperature: For conventional heating, ensure the temperature is maintained at the optimal level (e.g., 100°C). For microwave synthesis, experiment with different irradiation times.[2]
Suboptimal Reagent Stoichiometry - Excess Acetic Anhydride: Use a sufficient excess of acetic anhydride to drive the reaction forward. - Catalyst Amount: Ensure the correct catalytic amount of sodium acetate or iodine is used.
Loss During Work-up and Purification - Quenching: The volume of water used to quench the reaction can impact the yield of the crude product. Using a larger volume of water may increase the crude yield.[4][5] - Crystallization: Minimize the number of crystallization steps to avoid excessive product loss. The choice of crystallization solvent is also crucial for maximizing recovery.[4][5]
Issue 2: Formation of Impurities and Byproducts

Symptoms:

  • The presence of multiple spots on a TLC plate of the crude product.[5]

  • NMR spectroscopy indicates the presence of incompletely acetylated products (e.g., heptaacetate) or an undesired anomeric ratio.[4][5]

Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete Acetylation The formation of lactose heptaacetate can occur.[5] - Reaction Conditions: Ensure sufficient reaction time and temperature to promote full acetylation of all eight hydroxyl groups.
Formation of Anomeric Mixtures (α and β isomers) The acetylation of lactose typically produces a mixture of α- and β-octaacetate anomers.[4][5] - Purification: The β-anomer can be selectively crystallized from the mixture. The choice of crystallization solvent and the ratio of anomers in the crude product will influence the ease of purification.[4][5]
Side Reactions - Control Temperature: Avoid excessively high temperatures which can lead to degradation and the formation of colored impurities.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis

This protocol is adapted from a "green" synthesis approach that offers high yields and short reaction times.[2]

Materials:

  • D-(+)-lactose monohydrate

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Distilled water

  • 95% Ethanol

Procedure:

  • In a round-bottom flask, mix 10.0 g of D-(+)-lactose monohydrate with 30 cm³ of acetic anhydride and 3.0 g of anhydrous sodium acetate.[1][2]

  • Place the flask in a microwave reactor and irradiate at 700 W. Reaction times can be varied (e.g., 10, 15, 20 minutes) to optimize the yield.[2] A reaction time of 15-20 minutes has been shown to produce the highest yield.[2]

  • After irradiation, pour the hot mixture into 200 cm³ of ice-cold distilled water.[1][2]

  • Stir the mixture and leave it at 4°C for 12 hours to allow the this compound to precipitate as a white solid.[1][2]

  • Filter the precipitate under vacuum and wash it with distilled water.[1][2]

  • Purify the crude product by recrystallization from 95% ethanol, followed by washing with distilled water.[1][2]

  • Dry the purified this compound in a vacuum oven to a constant weight.[1][2]

Protocol 2: Conventional Synthesis with Sodium Acetate

This protocol follows a traditional heating method.

Materials:

  • Anhydrous D-lactose

  • Acetic acid

  • Anhydrous sodium acetate

  • Acetic anhydride

  • Water

Procedure:

  • Heat a mixture of 0.1 mole of anhydrous D-lactose, 0.8 mole of acetic acid, and 0.36 g of sodium acetate at 100°C for 2 hours with stirring.

  • Remove the excess acetic acid and water under vacuum.

  • To the resulting partially acetylated lactose, add acetic anhydride and anhydrous sodium acetate in a molar ratio of 1:5:0.25, respectively.

  • Heat the mixture under reflux with stirring for approximately 30 minutes.

  • Distill the excess acetic anhydride and acetic acid from the reactor.

  • The molten product is then mixed with water, and the resulting solid is filtered and dried.

Visual Guides

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification synthesis_start Mix Lactose, Acetic Anhydride, and Catalyst reaction Heating (Conventional or Microwave) synthesis_start->reaction quench Quench with Ice Water reaction->quench Pour hot mixture precipitate Precipitation (4°C, 12h) quench->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallization (e.g., 95% Ethanol) filter->recrystallize dry Vacuum Drying recrystallize->dry final_product final_product dry->final_product Pure this compound troubleshooting_yield start Low Yield Observed check_reaction Check for Incomplete Reaction (TLC analysis) start->check_reaction check_workup Evaluate Work-up & Purification Procedure start->check_workup incomplete_reaction Incomplete Reaction Confirmed check_reaction->incomplete_reaction workup_issue Potential Loss During Work-up check_workup->workup_issue solution_reaction Increase Reaction Time/Temperature Optimize Reagent Stoichiometry incomplete_reaction->solution_reaction solution_workup Adjust Quenching Volume Optimize Crystallization Solvent workup_issue->solution_workup end end solution_reaction->end Improved Yield solution_workup->end

References

Lactose Octaacetate Purity & Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for lactose (B1674315) octaacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purity and purification of lactose octaacetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most prevalent impurities in crude this compound are the α-anomer, incompletely acetylated intermediates (e.g., heptaacetates), and residual reagents or solvents from the synthesis, such as acetic anhydride, sodium acetate, and pyridine (B92270) if used.[1][2] The desired product is often the β-anomer, and the ratio of α:β anomers is a critical purity parameter.[1][2]

Q2: Why are melting point and optical rotation not considered reliable indicators of this compound purity?

A2: While melting point and optical rotation are physical constants, they are not reliable for assessing the anomeric purity of this compound.[1][2][3] Different crystalline forms (polymorphs) can exhibit variations in their melting points.[2] Furthermore, the specific rotation values for the α and β anomers are not sufficiently different to provide a precise measure of their ratio in a mixture.[1][2] 1H NMR spectroscopy is the recommended method for accurately determining anomeric purity.[1][2][3]

Q3: What is a typical Rf value for this compound in TLC analysis?

A3: Using a mobile phase of ethyl acetate/methanol (B129727)/water (17:2:1 v/v/v) on silica (B1680970) gel plates, this compound typically exhibits an Rf value of approximately 0.74.[4]

Q4: How can I visualize this compound on a TLC plate?

A4: Since this compound does not have a UV chromophore, a staining reagent is required for visualization. A common method is to spray the plate with a 10% sulfuric acid solution in methanol, followed by heating.[4] Other general reagents for visualizing sugars and related compounds include p-anisaldehyde stain, ceric ammonium (B1175870) molybdate, and phosphomolybdic acid.[5][6][7][8]

Q5: What is the expected yield for the synthesis of this compound?

A5: Yields can vary depending on the synthetic method. Microwave-assisted synthesis has been reported to provide yields of up to 91%.[4] Conventional methods followed by purification can result in yields of around 53-54% for the pure β-anomer.[1]

Troubleshooting Guides

Issue 1: Low Purity After Initial Synthesis

Symptom: 1H NMR analysis of the crude product shows a high proportion of the undesired α-anomer or significant amounts of partially acetylated byproducts.

Possible Causes:

  • Incomplete reaction: The acetylation reaction may not have gone to completion.

  • Reaction conditions: The choice of catalyst, solvent, and temperature can influence the anomeric ratio of the product.[1]

  • Work-up procedure: The method used to quench the reaction and precipitate the product can affect the composition of the crude material.[1]

Solutions:

  • Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of starting material and intermediates.

  • Adjust Work-up: The amount of water used to quench the reaction can influence the anomeric ratio in the precipitated product. Using a larger volume of water may lead to a higher yield of the crude product but may require more extensive purification.[1]

  • Purification: Proceed with a suitable purification method, such as recrystallization or column chromatography, to isolate the desired β-anomer.

Issue 2: Difficulty with Recrystallization

Symptom: The product "oils out" or fails to crystallize from the chosen solvent system.

Possible Causes:

  • Inappropriate solvent system: The solubility of this compound in the chosen solvent(s) may not be ideal for crystallization.

  • Presence of impurities: Impurities can inhibit crystal formation.

  • Cooling rate: Cooling the solution too quickly can lead to the formation of an oil rather than crystals.

Solutions:

  • Select an Appropriate Solvent System: A common and effective solvent system for the recrystallization of this compound is a mixture of methanol and dichloromethane (B109758) (CH2Cl2), typically in a 10:1 ratio.[1][2] Another reported system is 95% ethanol (B145695) followed by distilled water.[4][9]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to promote the formation of well-defined crystals.

  • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level to induce crystal nucleation.

  • Seeding: If available, add a small crystal of pure this compound to the cooled solution to act as a seed for crystal growth.

  • Pre-purification: If the product is very impure, consider a preliminary purification step, such as passing it through a short plug of silica gel, before attempting recrystallization.

Issue 3: Inadequate Separation by Column Chromatography

Symptom: Fractions collected from the silica gel column show a mixture of the desired product and impurities, as determined by TLC or NMR.

Possible Causes:

  • Incorrect mobile phase polarity: The eluent may be too polar, causing all components to elute quickly with poor separation, or not polar enough, resulting in slow elution and band broadening.

  • Column overloading: Too much crude material was loaded onto the column for its size.

  • Poor column packing: An improperly packed column with channels or cracks will lead to inefficient separation.

Solutions:

  • Optimize the Mobile Phase: Use TLC to determine the optimal solvent system. A good starting point for silica gel chromatography of acetylated sugars is a mixture of hexanes and ethyl acetate.[10] The polarity can be gradually increased by increasing the proportion of ethyl acetate.

  • Proper Loading: As a general rule, the amount of silica gel should be at least 20-100 times the weight of the crude material to be separated.[11]

  • Careful Packing: Ensure the silica gel is packed uniformly in the column without any air bubbles or cracks. Both dry-packing and wet-packing methods can be effective if performed correctly.[11]

Data Summary Tables

Table 1: Recrystallization Solvent Systems for this compound

Solvent SystemRatio (v/v)NotesReference(s)
Methanol / Dichloromethane10:1Reported to be highly advantageous for purifying the β-anomer.[1][2]
95% Ethanol / WaterN/AThe crude product is first recrystallized from 95% ethanol, followed by recrystallization from distilled water.[4][9]

Table 2: Analytical Methods for Purity Assessment

Analytical MethodPurposeKey ParametersReference(s)
1H NMR Spectroscopy Determination of anomeric purity (α:β ratio) and structural confirmation.Solvent: CDCl3. The anomeric protons for the α and β forms have distinct chemical shifts.[1][2]
Thin Layer Chromatography (TLC) Monitoring reaction progress and assessing purity.Stationary Phase: Silica Gel. Mobile Phase: Ethyl acetate/methanol/water (17:2:1). Visualization: 10% H2SO4 in methanol followed by heating.[4]
HPLC Separation and quantification of anomers.Can be performed with C18 columns and a mobile phase of pure water.[12]

Table 3: Purity Enhancement via Recrystallization

Purification StageAnomeric Ratio (α:β)Reference(s)
Crude Product (Medium-scale)~1:12[1]
After First RecrystallizationSignificantly reduced α-anomer[1]
After Second Recrystallization~1:275[1][2]
Crude Product (Large-scale)~1:30[1]
After One Recrystallization~1:270[1]

Experimental Protocols

Protocol 1: Recrystallization of this compound (Methanol/Dichloromethane)

This protocol is adapted from established procedures for the purification of β-lactose octaacetate.[1][2]

  • Dissolution: Dissolve the crude this compound in a minimal amount of dichloromethane (CH2Cl2) at room temperature.

  • Precipitation: Slowly add approximately 10 volumes of methanol (MeOH) to the dichloromethane solution while stirring. The product should begin to precipitate.

  • Crystallization: Allow the mixture to stand at room temperature to allow for crystal growth. For enhanced recovery, the mixture can be refrigerated.

  • Isolation: Collect the crystalline product by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified this compound under vacuum to a constant weight.

  • Purity Assessment: Analyze the purity of the recrystallized product using 1H NMR spectroscopy to determine the anomeric ratio. A second recrystallization may be necessary to achieve high purity.[1]

Protocol 2: Thin Layer Chromatography (TLC) Analysis

This protocol is based on a reported method for the analysis of this compound.[4]

  • Plate Preparation: Use a silica gel 60 F254 plate.

  • Sample Application: Dissolve a small amount of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the TLC plate baseline.

  • Development: Place the TLC plate in a developing chamber containing a mobile phase of ethyl acetate/methanol/water (17:2:1 v/v/v). Allow the solvent front to travel up the plate.

  • Drying: Once the solvent front has reached the desired height, remove the plate from the chamber and allow it to air dry completely.

  • Visualization: In a fume hood, spray the dried plate with a 10% (v/v) solution of sulfuric acid in methanol.

  • Heating: Gently heat the plate on a hot plate or with a heat gun until dark spots appear, indicating the location of the compound.

  • Analysis: Calculate the Rf value of the spot(s) and compare it to a standard if available.

Visualizations

Lactose_Octaacetate_Purification_Workflow cluster_synthesis Synthesis cluster_analysis1 Initial Purity Check cluster_decision Purity Assessment cluster_analysis2 Final Purity Check cluster_product Final Product Synthesis Crude Lactose Octaacetate TLC_NMR_1 TLC & 1H NMR Analysis Synthesis->TLC_NMR_1 Is_Pure Purity Acceptable? TLC_NMR_1->Is_Pure Recrystallization Recrystallization (e.g., MeOH/CH2Cl2) Is_Pure->Recrystallization No Pure_Product Pure Lactose Octaacetate Is_Pure->Pure_Product Yes TLC_NMR_2 TLC & 1H NMR Analysis Recrystallization->TLC_NMR_2 Column_Chromatography Column Chromatography (e.g., Hexanes/EtOAc) Column_Chromatography->TLC_NMR_2 TLC_NMR_2->Is_Pure

Caption: Experimental workflow for the purification and analysis of this compound.

Troubleshooting_Recrystallization Start Attempt Recrystallization Problem Product 'Oils Out' or Fails to Crystallize Start->Problem Solution1 Check Solvent System (e.g., use MeOH/CH2Cl2) Problem->Solution1 Cause: Wrong Solvent Solution2 Ensure Slow Cooling Problem->Solution2 Cause: Cooled Too Fast Solution3 Scratch Flask or Seed Problem->Solution3 Cause: Nucleation Issue Solution4 Perform Pre-purification (e.g., Silica Plug) Problem->Solution4 Cause: High Impurity Load Success Successful Crystallization Solution1->Success Solution2->Success Solution3->Success Solution4->Start

Caption: Troubleshooting guide for issues encountered during the recrystallization of this compound.

References

Technical Support Center: Overcoming Lactose Octaacetate Solubility Challenges in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the solubility challenges of lactose (B1674315) octaacetate in aqueous solutions. The information is tailored for research and development applications, offering practical solutions and detailed protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of lactose octaacetate?

A1: this compound is a lipophilic compound with poor solubility in water.[1][2] It is, however, soluble in several organic solvents. For many experimental applications, a stock solution is first prepared in an organic solvent and then diluted into the final aqueous medium.

Q2: In which organic solvents can I dissolve this compound to prepare a stock solution?

A2: this compound is soluble in a variety of organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used for preparing stock solutions in a research setting.[3][4] It is also soluble in chloroform, methanol, dimethylformamide (DMF), and ethyl acetate.[5]

Q3: Can I dissolve this compound directly in aqueous buffers like Phosphate-Buffered Saline (PBS)?

A3: Direct dissolution of this compound in aqueous buffers like PBS is challenging due to its low aqueous solubility. It is likely to result in a suspension or fail to dissolve to a significant concentration. To achieve a homogenous solution in an aqueous buffer, the use of co-solvents, cyclodextrins, or surfactants is typically required.

Q4: What are the recommended storage conditions for this compound solutions?

A4: For optimal stability, stock solutions of this compound prepared in an organic solvent such as DMSO should be stored at -20°C or -80°C.[6] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Common Solubility Issues

This guide addresses common problems encountered when preparing aqueous solutions of this compound for experimental use.

Issue 1: Precipitation Occurs Upon Dilution of the Stock Solution into Aqueous Medium (e.g., Cell Culture Media, PBS).

Cause: This is a common issue when the concentration of the poorly soluble compound exceeds its solubility limit in the final aqueous medium. The organic solvent from the stock solution is diluted, reducing its solubilizing effect and causing the compound to precipitate.

Solutions:

  • Reduce the Final Concentration: The simplest approach is to lower the final concentration of this compound in your experiment.

  • Optimize Co-solvent Concentration: If your experimental system allows, increasing the percentage of the co-solvent (e.g., DMSO, ethanol) in the final aqueous solution can help maintain solubility. However, be mindful of potential solvent toxicity in cell-based assays. It is generally recommended to keep the final DMSO concentration below 0.5% in most cell cultures.

  • Use a Different Solubilization Method: If reducing the concentration is not an option, consider using solubility-enhancing excipients such as cyclodextrins or surfactants as described in the experimental protocols below.

  • Sonication: Gentle sonication in a water bath can sometimes help to redissolve fine precipitates and create a more uniform dispersion, although this may not result in a true solution.[6]

Issue 2: The Prepared Aqueous Solution is Cloudy or Forms a Suspension.

Cause: This indicates that the this compound is not fully dissolved and exists as fine particles dispersed in the liquid. This can lead to inaccurate dosing and variable experimental results.

Solutions:

  • Increase Solubilizing Agent Concentration: If using co-solvents, cyclodextrins, or surfactants, you may need to increase their concentration relative to the this compound.

  • Gentle Heating: For some formulations, gentle warming (e.g., to 37°C) can aid dissolution. However, be cautious as this may not be suitable for all experimental setups and could affect the stability of other components in the medium.[6]

  • Method of Preparation: The order of addition of components can be critical. It is often best to first dilute the stock solution of this compound into a solution already containing the solubilizing agent (e.g., cyclodextrin (B1172386) or surfactant) rather than directly into the plain aqueous buffer.

Quantitative Solubility Data

The following tables summarize the available solubility information for this compound in various solvents.

Table 1: Solubility of this compound in Organic Solvents

SolventSolubilityNotes
ChloroformSoluble[1]
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mLA common solvent for preparing high-concentration stock solutions.[6]
EthanolSolubleOften used as a co-solvent.[3][4]
MethanolSoluble[3]

Table 2: Formulations for Aqueous Solutions of this compound

Formulation ComponentsAchievable ConcentrationApplicationReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL (≥ 7.37 mM)In vivo studies[6]
10% DMSO, 90% Corn Oil≥ 5 mg/mL (≥ 7.37 mM)In vivo studies (oral)[6]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into aqueous media.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 100 mg/mL stock solution, add 1 mL of DMSO to 100 mg of this compound).

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the powder is not fully dissolved, use a water bath sonicator for 5-10 minutes to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Enhancing Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) - Kneading Method

Objective: To prepare a this compound-HP-β-CD inclusion complex to improve its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Deionized water

  • Ethanol

  • Vacuum oven or desiccator

Methodology:

  • Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 or 1:2 molar ratio is a common starting point.

  • Weigh the appropriate amounts of this compound and HP-β-CD and place them in a mortar.

  • Add a small amount of a water:ethanol (1:1 v/v) mixture to the powders to form a thick paste.

  • Knead the paste thoroughly with the pestle for 30-60 minutes. The mechanical force facilitates the inclusion of the this compound into the cyclodextrin cavity.

  • Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or in a desiccator.

  • The resulting solid inclusion complex can be crushed into a fine powder and then dissolved in the desired aqueous buffer. The solubility of this complex in the aqueous buffer should be determined experimentally and will be significantly higher than that of the free this compound.

Protocol 3: Using a Surfactant (Tween® 20) to Improve Aqueous Solubility

Objective: To prepare an aqueous solution of this compound using the non-ionic surfactant Tween® 20.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Tween® 20 (Polysorbate 20)

  • Desired aqueous buffer (e.g., PBS)

  • Vortex mixer

Methodology:

  • Prepare a stock solution of Tween® 20 in the desired aqueous buffer (e.g., 10% v/v).

  • In a sterile tube, add the required volume of the Tween® 20 stock solution to the aqueous buffer to achieve the desired final concentration of Tween® 20 (e.g., 0.1% to 1% v/v).

  • While vortexing the Tween® 20 solution, slowly add the this compound stock solution (in DMSO) to reach the desired final concentration of this compound.

  • Continue to vortex for 1-2 minutes to ensure the formation of a clear micellar solution.

  • The final concentration of the organic solvent (DMSO) should be kept as low as possible and be compatible with the intended application.

Visualizations

Logical Workflow for Overcoming Solubility Issues

Solubility_Workflow start Start: Need Aqueous Solution of this compound dissolve_direct Attempt Direct Dissolution in Aqueous Buffer start->dissolve_direct is_soluble Is it Soluble at Desired Concentration? dissolve_direct->is_soluble success Success: Use Solution is_soluble->success Yes failure Failure: Insoluble/Precipitates is_soluble->failure No troubleshoot Troubleshooting Strategies failure->troubleshoot reduce_conc Reduce Final Concentration troubleshoot->reduce_conc use_cosolvent Use Co-solvent (e.g., DMSO, Ethanol) troubleshoot->use_cosolvent use_cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) troubleshoot->use_cyclodextrin use_surfactant Use Surfactants (e.g., Tween® 20) troubleshoot->use_surfactant reduce_conc->is_soluble check_toxicity Check Solvent Toxicity for Assay use_cosolvent->check_toxicity check_toxicity->is_soluble Acceptable check_toxicity->troubleshoot Not Acceptable use_cyclodextrin->is_soluble use_surfactant->is_soluble

Caption: A decision-making workflow for addressing the solubility challenges of this compound.

Experimental Workflow for Preparing a Cyclodextrin Inclusion Complex

Cyclodextrin_Workflow start Start weigh Weigh this compound and HP-β-CD start->weigh mix Mix Powders in Mortar weigh->mix add_solvent Add Water/Ethanol to Form Paste mix->add_solvent knead Knead for 30-60 minutes add_solvent->knead dry Dry the Paste (Vacuum Oven) knead->dry powder Crush to Fine Powder dry->powder dissolve Dissolve Complex in Aqueous Buffer powder->dissolve end End: Solubilized This compound dissolve->end

Caption: Step-by-step workflow for the kneading method to prepare a this compound-cyclodextrin complex.

Signaling Pathway Information

Extensive literature searches did not reveal any specific, well-defined signaling pathways in mammalian cells that are directly modulated by this compound. Its primary biological activities are reported as antimicrobial and antiviral.[3][7] The mechanisms for these activities are not fully elucidated but are likely related to interactions with the microbial or viral structures or replication processes, rather than direct modulation of host cell signaling pathways.[8][9] Therefore, a signaling pathway diagram cannot be provided at this time based on the available scientific literature.

References

Technical Support Center: Optimizing Lactose Octaacetate Acetylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of lactose (B1674315) octaacetate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the acetylation of lactose.

Issue Potential Cause(s) Recommended Solution(s)
Low Product Yield - Incomplete reaction. - Suboptimal reaction time or temperature. - Inefficient precipitation or product loss during work-up.- Reaction Time & Temperature: For conventional heating with acetic anhydride (B1165640) and sodium acetate (B1210297), ensure heating at 100°C for at least 2 hours. For microwave-assisted synthesis, irradiation for 15-20 minutes at 700W has been shown to give the highest yields (around 91%).[1] - Precipitation: After the reaction, pour the mixture into a large volume of ice-cold water (e.g., 200 cm³ for a 10g lactose reaction) and stir. Allow the mixture to stand at a low temperature (e.g., 4°C) for several hours (e.g., 12 hours) to ensure complete precipitation of the product.[1][2] - Catalyst: Ensure anhydrous sodium acetate is used as a catalyst.[1][2]
Product is a Sticky Syrup Instead of a Solid - Presence of unreacted starting materials or partially acetylated products. - Insufficient quenching of excess acetic anhydride.- Work-up: Ensure the reaction mixture is poured into a sufficiently large volume of ice water to hydrolyze all excess acetic anhydride.[3] - Purification: The crude product may require purification by recrystallization from a suitable solvent system, such as 95% ethanol (B145695) followed by distilled water, to obtain a solid product.[1][2]
Product Contains a Mixture of α and β Anomers - Anomerization occurs during the reaction. The ratio of anomers can be influenced by the reaction conditions and work-up procedure.- Work-up Influence: The ratio of water used to quench the reaction can affect the anomer ratio in the precipitated product. Using a smaller volume of water for quenching a large-scale reaction can result in a higher proportion of the β-anomer in the crude solid.[4] - Purification: Fractional crystallization is the most effective method to isolate the desired anomer. A methanol:dichloromethane (10:1) solvent system has been reported to be advantageous for purifying the β-anomer.[4] - Characterization: Use 1H NMR spectroscopy to accurately determine the anomeric ratio, as melting point alone is not a reliable indicator of anomeric purity.[3][4]
Incomplete Acetylation (Partially Acetylated Lactose Detected) - Insufficient amount of acetylating agent. - Short reaction time or low temperature.- Reagent Stoichiometry: Use a significant excess of acetic anhydride. Molar ratios of lactose monohydrate to acetic anhydride of approximately 1:9 are commonly used.[1][2] - Reaction Conditions: For conventional heating, ensure the temperature is maintained at 100°C. For microwave synthesis, ensure adequate power and time are applied.[1]

Frequently Asked Questions (FAQs)

1. What are the most common methods for acetylating lactose?

The most prevalent methods involve the use of acetic anhydride as the acetylating agent with anhydrous sodium acetate as a catalyst.[1] This can be performed under conventional heating (reflux or heating at 100°C) or with microwave irradiation, which can significantly reduce reaction times.[1][3]

2. How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) can be used to monitor the disappearance of the starting material (lactose) and the appearance of the product (lactose octaacetate). A solvent system such as dichloromethane:acetone (10:1) can be effective for this purpose.[3]

3. What is the purpose of pouring the reaction mixture into ice water?

Pouring the hot reaction mixture into ice water serves two main purposes: it quenches the reaction by hydrolyzing the excess, highly reactive acetic anhydride, and it causes the water-insoluble this compound product to precipitate out of the aqueous solution, allowing for its collection by filtration.[1][2]

4. How can I purify the crude this compound?

The most common purification method is recrystallization. A common procedure involves dissolving the crude product in hot 95% ethanol and then adding distilled water to induce crystallization.[1][2] The purified product is typically a white solid.[1]

5. What are the expected yields for this compound synthesis?

Yields can vary depending on the method. Microwave-assisted synthesis has been reported to achieve yields of 85-90% in as little as 10-20 minutes.[1][5] Conventional heating methods can also provide good yields, with some protocols reporting yields of around 85%.

Data Presentation

Comparison of Reaction Conditions for this compound Synthesis
Method Reagents Catalyst Temperature/Power Time Yield Reference
Microwave-Assisted D-(+)-lactose monohydrate, Acetic anhydrideAnhydrous Sodium Acetate700 W10-30 min85-91%[1]
Conventional Heating Anhydrous D-lactose, Acetic acid, Acetic anhydrideAnhydrous Sodium Acetate100°C~2.5 hours~85%

Experimental Protocols

Detailed Methodology for Microwave-Assisted Synthesis of this compound

This protocol is adapted from a "green" synthesis approach.[1][2]

  • Reagent Preparation: In a round-bottom flask, combine 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride.

  • Catalyst Addition: Add 3.0 g (0.036 mol) of anhydrous sodium acetate to the mixture.

  • Microwave Irradiation: Place the flask in a microwave reactor and irradiate at 700 W. Optimal reaction times are typically between 15 and 20 minutes.[1]

  • Reaction Quenching and Product Precipitation: Carefully pour the hot reaction mixture into 200 cm³ of distilled water containing ice cubes.

  • Stirring and Cooling: Stir the resulting mixture and then leave it at 4°C for 12 hours to ensure complete precipitation of the this compound.

  • Product Isolation: Collect the white solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with distilled water to remove any water-soluble impurities.

  • Purification: Recrystallize the crude product from 95% ethanol and then distilled water.

  • Drying: Dry the purified this compound in a vacuum oven to a constant weight.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow start Starting Materials (Lactose Monohydrate, Acetic Anhydride, Sodium Acetate) reaction Acetylation Reaction (Microwave or Conventional Heating) start->reaction quench Quenching (Pour into Ice Water) reaction->quench precipitation Product Precipitation (Stir and Cool) quench->precipitation filtration Isolation (Vacuum Filtration) precipitation->filtration washing Washing (with Distilled Water) filtration->washing purification Purification (Recrystallization) washing->purification drying Drying (Vacuum Oven) purification->drying product Final Product (this compound) drying->product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Product Yield

troubleshooting_low_yield start Low Product Yield check_reaction Check Reaction Conditions start->check_reaction check_workup Check Work-up Procedure start->check_workup incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction inefficient_precipitation Inefficient Precipitation? check_workup->inefficient_precipitation increase_time_temp Increase Reaction Time/ Temperature/Power incomplete_reaction->increase_time_temp Yes check_reagents Check Reagent Stoichiometry incomplete_reaction->check_reagents No optimize_quenching Ensure Sufficient Ice Water and Cooling Time inefficient_precipitation->optimize_quenching Yes solution Improved Yield inefficient_precipitation->solution No increase_time_temp->solution check_reagents->solution optimize_quenching->solution

Caption: Troubleshooting flowchart for addressing low yield in lactose acetylation.

References

Technical Support Center: Scaling Up Lactose Octaacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of lactose (B1674315) octaacetate, with a focus on challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing lactose octaacetate?

A1: The most common method for synthesizing this compound is the acetylation of lactose using acetic anhydride (B1165640) as the acetylating agent. A catalyst, typically anhydrous sodium acetate (B1210297) or iodine, is used to facilitate the reaction.[1] The reaction can be performed using conventional heating or microwave irradiation.[1][2] Some older methods may utilize toxic solvents like pyridine, but modern approaches often aim for solvent-free conditions.[1]

Q2: What are the primary challenges when scaling up this compound synthesis from lab to pilot or industrial scale?

A2: The primary challenges in scaling up this synthesis include:

  • Exothermic Reaction Management: The reaction between lactose and acetic anhydride is exothermic, and managing the heat generated is critical at a larger scale to prevent runaway reactions and ensure product quality.[3][4]

  • Mixing Efficiency: Achieving uniform mixing in large reactors is more challenging and can impact reaction kinetics, yield, and the formation of byproducts.[5]

  • Reagent Addition: The rate of addition of acetic anhydride becomes a critical parameter at scale to control the reaction exotherm.

  • Product Isolation and Crystallization: Isolating and crystallizing large quantities of this compound can be difficult, affecting purity, crystal size, and handling properties.[6][7]

  • Anomer Control: Controlling the anomeric ratio (α vs. β) of the product can be challenging, and the desired anomer may require specific crystallization protocols for isolation.[6]

  • Safety: Handling large volumes of corrosive and flammable acetic anhydride requires stringent safety protocols.

Q3: How does the choice of catalyst affect the reaction at scale?

A3: While both sodium acetate and iodine can catalyze the reaction, their efficiency and handling at scale may differ. Sodium acetate is a common, inexpensive, and relatively safe catalyst. The choice of catalyst can influence reaction time and temperature profiles, which are critical parameters to control during scale-up.

Q4: What are the typical byproducts in this compound synthesis, and how can they be minimized at scale?

A4: A common byproduct is the formation of incompletely acetylated lactose derivatives, such as lactose heptaacetate.[6] Minimizing these byproducts at scale involves ensuring efficient mixing to maintain a homogenous reaction mixture and precise control over reaction temperature and time to drive the reaction to completion. Proper stoichiometry of acetic anhydride is also crucial.

Troubleshooting Guides

Problem 1: Low Yield Upon Scale-Up
Possible Cause Troubleshooting Step
Poor Temperature Control The acetylation of lactose is an exothermic reaction. On a larger scale, inefficient heat dissipation can lead to localized overheating, which may cause degradation of the product and reduce the yield. Implement a robust temperature control system for the reactor, such as a jacketed vessel with a circulating coolant. Consider a slower, controlled addition of acetic anhydride to manage the exotherm.[4]
Inefficient Mixing Inadequate agitation in a large reactor can lead to heterogeneous reaction conditions, with some parts of the mixture reacting slower than others. This can result in incomplete conversion and lower yields.[5] Ensure the reactor is equipped with an appropriately designed agitator for the vessel size and viscosity of the reaction mixture. Perform mixing studies to ensure homogeneity.
Suboptimal Reaction Time The optimal reaction time may differ between lab and pilot scales due to differences in heat and mass transfer. Monitor the reaction progress using in-process controls like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction endpoint at the larger scale.
Moisture Contamination Acetic anhydride readily hydrolyzes in the presence of water, which will reduce the amount of acetylating agent available and lower the yield. Ensure all reagents and equipment are thoroughly dried before use.
Problem 2: Product Purity Issues (e.g., presence of partially acetylated byproducts)
Possible Cause Troubleshooting Step
Incomplete Reaction As with low yield, incomplete reaction due to poor mixing or temperature control can leave partially acetylated intermediates in the final product.[6] Optimize mixing and temperature control as described above. Consider a slight excess of acetic anhydride at scale, but be mindful of the quench and workup implications.
Ineffective Quenching and Precipitation The procedure for quenching the reaction and precipitating the product is critical for purity. Pouring the reaction mixture into a well-agitated vessel of ice water is a common method.[1] The volume of water used for quenching can impact the yield and purity of the crude product.[6] At a larger scale, ensure rapid and efficient mixing during the quench to prevent the formation of oily agglomerates that can trap impurities.
Suboptimal Crystallization The crystallization process is key to achieving high purity. The choice of solvent, cooling rate, and seeding strategy are all critical factors.[7][8] For this compound, recrystallization from ethanol (B145695) or a mixture of methylene (B1212753) chloride and methanol (B129727) has been shown to be effective.[1][6] Develop a robust crystallization protocol at the larger scale, potentially involving controlled cooling profiles and seeding with high-purity crystals to ensure consistent crystal form and purity.
Problem 3: Difficulty in Product Isolation and Filtration
Possible Cause Troubleshooting Step
Fine Particle Size Rapid precipitation or crystallization can lead to the formation of very fine particles that are difficult to filter and wash. Control the rate of precipitation by adjusting the temperature and rate of addition to the quenching medium. During crystallization, a slower cooling rate can promote the growth of larger, more easily filterable crystals.[9][10]
Gummy or Oily Product If the product precipitates as a gum or oil instead of a solid, this can be due to impurities or a suboptimal quenching/crystallization procedure. Ensure the reaction has gone to completion to minimize impurities that can inhibit crystallization. The temperature of the quenching medium should be kept low (e.g., using ice water) to promote rapid solidification.[1]
Inefficient Filtration at Scale The type of filtration equipment used needs to be appropriate for the scale of production. For larger batches, standard laboratory filtration funnels are inadequate. Consider using a filter press or a centrifugal filter for more efficient solid-liquid separation.

Data Presentation

Table 1: Comparison of Lab-Scale Synthesis Parameters

ParameterMicrowave-Assisted[1][2]Conventional Heating
Scale 10 g Lactose100 g Lactose[6]
Catalyst Sodium AcetateSodium Acetate
Reaction Time 10-20 minutes~45 minutes
Yield (Crude) 85-91%70%
Yield (Pure) Not Reported53%
Purification Recrystallization from 95% ethanolRecrystallization from CH₂Cl₂/MeOH

Table 2: Scale-Up Observations for β-Lactose Octaacetate Synthesis[6]

ParameterMedium-Scale (10g)Large-Scale (100g)
Crude Product Yield 77%70%
α:β Anomer Ratio in Crude Product ~1:12~1:30
Number of Crystallizations for Pure β-anomer 21
Final Yield of Pure β-Lactose Octaacetate 54%53%

Experimental Protocols

1. Lab-Scale Microwave-Assisted Synthesis of this compound[1]

  • Materials:

    • D-(+)-lactose monohydrate (10.0 g, 0.029 mol)

    • Acetic anhydride (30 cm³, 0.27 mol)

    • Anhydrous sodium acetate (3.0 g, 0.036 mol)

    • Distilled water

    • Ice

    • 95% (v/v) ethanol for recrystallization

  • Procedure:

    • Mix D-(+)-lactose monohydrate, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask.

    • Place the flask in a microwave reactor and irradiate at 700 W for 10 minutes.

    • Pour the resulting sample into 200 cm³ of distilled water with ice cubes.

    • Stir the mixture and leave it at 4 °C for 12 hours to allow the this compound to precipitate as a white solid.

    • Filter the precipitate under vacuum and wash it with distilled water.

    • Purify the crude product by recrystallizing from 95% ethanol, followed by washing with distilled water.

    • Dry the purified this compound in a vacuum oven to a constant weight.

2. Large-Scale (100 g) Synthesis of β-Lactose Octaacetate[6]

  • Materials:

    • α-Lactose monohydrate (100 g)

    • Acetic anhydride (900 mL)

    • Anhydrous sodium acetate (25 g)

    • Water-ice mixture (2700 mL)

    • Methylene chloride (CH₂Cl₂)

    • Aqueous sodium bicarbonate (NaHCO₃)

    • Methanol (MeOH)

  • Procedure:

    • In a 2-L round-bottom flask, heat a mixture of acetic anhydride and sodium acetate to near boiling.

    • Add α-lactose monohydrate in small portions while maintaining the temperature.

    • Continue heating for approximately 45 minutes after the addition is complete, monitoring the reaction by TLC until completion.

    • Pour the reaction mixture into a 4-L beaker containing a water-ice mixture (2700 mL) and stir gently overnight at room temperature.

    • Collect the precipitated solid by filtration, wash with water, and dry. This is the crude product.

    • Dissolve the crude product in methylene chloride (500 mL).

    • Wash the organic solution with aqueous sodium bicarbonate, then dry and concentrate.

    • Crystallize the product from a suitable solvent system, such as CH₂Cl₂-MeOH, to obtain pure β-lactose octaacetate.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification reactants Lactose + Acetic Anhydride + Catalyst mixing Mixing and Heating (Conventional or Microwave) reactants->mixing quench Quench in Ice Water mixing->quench Reaction Completion filtration1 Filtration & Washing quench->filtration1 recrystallization Recrystallization (e.g., from Ethanol) filtration1->recrystallization filtration2 Filtration & Washing recrystallization->filtration2 drying Vacuum Drying filtration2->drying final_product Pure this compound drying->final_product Final Product troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield at Scale cause1 Poor Heat Management (Exotherm) start->cause1 cause2 Inefficient Mixing start->cause2 cause3 Incorrect Reaction Time start->cause3 cause4 Moisture Contamination start->cause4 solution1 Improve Reactor Cooling & Control Reagent Addition Rate cause1->solution1 solution2 Optimize Agitator Design & Perform Mixing Studies cause2->solution2 solution3 Use In-Process Controls (TLC/HPLC) to Determine Endpoint cause3->solution3 solution4 Ensure Dry Reagents & Equipment cause4->solution4 end Successful Scale-Up solution1->end Improved Yield solution2->end Improved Yield solution3->end Improved Yield solution4->end Improved Yield

References

Technical Support Center: Purification of β-Lactose Octaacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the refining and purification of β-lactose octaacetate from its α-anomer.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process.

Question: My yield of pure β-lactose octaacetate is consistently low after recrystallization. What are the common causes and how can I improve it?

Answer: Low yield is a frequent challenge, often stemming from the initial anomeric ratio in the crude product and the recrystallization technique.

  • Initial Anomeric Ratio: The proportion of the α-anomer in the crude product significantly impacts the number of recrystallizations needed and, consequently, the final yield. Acetylation of α-lactose monohydrate typically produces an anomeric mixture where the α:β ratio can be around 1:3.2 to 1:4.8.[1] Attempts to substantially increase the proportion of the β-anomer during the acetylation step have generally been unsuccessful.[1][2][3]

  • Recrystallization Solvent: The choice of solvent is critical. While various combinations have been tested, a mixture of Dichloromethane-Methanol (CH₂Cl₂-MeOH) has been shown to be highly effective for fractional crystallization.[4]

  • Processing of Crude Product: The amount of water used to quench the acetylation reaction can influence the anomeric ratio of the precipitated crude product. Using a smaller volume of water can result in a crude product with a higher proportion of the β-anomer (e.g., an α:β ratio of ~1:30), which simplifies purification.[2]

Recommended Action:

  • Optimize Crude Product Precipitation: After acetylation, pour the reaction mixture into a reduced volume of cold water (e.g., 3 volumes) to selectively precipitate a product enriched in the β-anomer.[2]

  • Effective Recrystallization: Use a Dichloromethane-Methanol solvent system. Dissolve the crude product in a minimum amount of CH₂Cl₂ and then add approximately 10 volumes of MeOH to induce crystallization.[4]

  • Mother Liquor Processing: Additional pure material can often be recovered from the mother liquor by further crystallization, which can significantly improve the total yield.[2]

Question: I am struggling to effectively separate the α- and β-anomers. My product purity does not improve significantly with each recrystallization.

Answer: This issue points towards a suboptimal crystallization technique or an inaccurate method for assessing purity.

  • Purity Assessment: It is crucial to understand that melting point and optical rotation ([α]D) are not reliable indicators of anomeric purity for β-lactose octaacetate.[1][2] The most definitive method for determining the anomeric ratio is ¹H NMR spectroscopy.[1][3]

  • Solvent System: The effectiveness of the separation is highly dependent on the solvent system used for recrystallization. As highlighted, CH₂Cl₂-MeOH is a preferred system.[4] Other options like 95% ethanol (B145695) have also been reported.[5][6]

  • Analytical Monitoring: Progress should be monitored using analytical techniques that can clearly distinguish between the anomers. Thin-Layer Chromatography (TLC) can be used to monitor the reaction, and High-Performance Liquid Chromatography (HPLC) or ¹H NMR should be used to assess the purity of the final product.[1][7]

Recommended Action:

  • Adopt ¹H NMR for Purity Analysis: Use ¹H NMR to accurately quantify the α:β anomeric ratio. The anomeric protons for the α and β anomers have distinct chemical shifts (see FAQ section for details).

  • Refine Recrystallization Protocol: Follow the detailed recrystallization protocol provided below. Ensure the crude product is fully dissolved in the minimum amount of the primary solvent before adding the anti-solvent to initiate crystallization.

  • Consider Chromatography: For very difficult separations or for obtaining ultra-pure material, column chromatography on silica (B1680970) gel can be employed, although it is less practical for large-scale preparations.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to determine the purity of β-lactose octaacetate?

A1: The most reliable and confident method for determining anomeric purity is ¹H NMR spectroscopy.[1][2] Traditional methods like melting point and optical rotation have been shown to be unreliable criteria for purity assessment of β-lactose octaacetate.[1][3] Analytical techniques like HPLC can also be used for the separation and quantification of the anomers.[7]

Q2: How do I interpret the ¹H NMR spectrum to determine the anomeric ratio?

A2: The anomeric ratio is determined by integrating the signals of the anomeric protons (H-1) of the glucose residue for both the α and β anomers. These protons appear as distinct doublets in the spectrum.

Anomer Anomeric Proton Typical Chemical Shift (δ) in CDCl₃ Coupling Constant (J)
α-anomerH-1αδ 6.25-6.27 ppmJ₁,₂ = ~3.7 Hz
β-anomerH-1βδ 5.66 ppmJ₁,₂ = ~8.5 Hz
Data compiled from multiple sources.[1]

By comparing the integration values of these two signals, the precise α:β ratio can be calculated. A highly pure sample of β-lactose octaacetate can show an α:β ratio of approximately 1:275.[2][4]

Q3: What is a standard protocol for the acetylation of lactose (B1674315)?

A3: A common laboratory-scale method involves using acetic anhydride (B1165640) with a catalyst. A microwave-assisted synthesis offers a solvent-free and rapid alternative.[5][6]

Standard Protocol (Microwave-Assisted):

  • Mix D-(+)-lactose monohydrate (e.g., 10.0 g), acetic anhydride (e.g., 30 cm³), and anhydrous sodium acetate (B1210297) (e.g., 3.0 g) in a round-bottom flask.[5][6]

  • Heat the reaction mixture using microwave irradiation (e.g., 700 W for 10-30 minutes).[5]

  • Pour the resulting sample into distilled water with ice (e.g., 200 cm³) and stir.[6]

  • Allow the product to precipitate by leaving it at 4 °C for several hours (e.g., 12 hours).[6]

  • Filter the white solid product under vacuum and wash it with distilled water.[5][6]

  • Dry the crude product in a vacuum oven to a constant weight.[5]

Q4: What is the detailed protocol for recrystallizing β-lactose octaacetate?

A4: The following protocol is based on a highly effective method for enriching the β-anomer.[2][4]

Experimental Protocol: Recrystallization

  • Dissolve the crude anomeric mixture of lactose octaacetate in a minimal amount of dichloromethane (B109758) (CH₂Cl₂).

  • To the solution, add 10 volumes of methanol (B129727) (MeOH) to act as an anti-solvent.

  • Allow the solution to stand, which will induce the crystallization of the less soluble β-anomer.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold methanol.

  • Dry the purified β-lactose octaacetate under vacuum.

  • Analyze the anomeric purity of the crystals and the mother liquor using ¹H NMR.[2][4]

Purification Stage Typical α:β Anomeric Ratio (from ¹H NMR)
Crude Product (Medium-Scale Acetylation)~1:3.2
After First Crystallization (CH₂Cl₂-MeOH)Significantly reduced α-anomer
After Second Recrystallization (CH₂Cl₂-MeOH)~1:275 (Pure for practical purposes)
Data sourced from a study on the preparation of β-lactose octaacetate.[1][2][4]

Visual Guides and Workflows

The following diagrams illustrate key experimental and logical workflows.

G Workflow for Purification of β-Lactose Octaacetate cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_analysis Quality Control start Lactose Monohydrate + Acetic Anhydride + Sodium Acetate reaction Microwave Irradiation or Conventional Heating start->reaction quench Pour into Ice Water reaction->quench precipitate Precipitation of Crude Product quench->precipitate filtration Filter Crude Product & Wash with Water precipitate->filtration recrystallize Recrystallize from CH2Cl2-MeOH filtration->recrystallize collect Collect Crystals (β-anomer enriched) recrystallize->collect dry Dry Under Vacuum collect->dry nmr_analysis ¹H NMR Analysis dry->nmr_analysis hplc_analysis HPLC Analysis dry->hplc_analysis nmr_analysis->recrystallize If α-anomer is high end_product Pure β-Lactose Octaacetate nmr_analysis->end_product If α:β ratio is acceptable hplc_analysis->end_product If purity > 98%

Caption: Experimental workflow for the synthesis and purification of β-lactose octaacetate.

G Troubleshooting Guide for β-Lactose Octaacetate Purification start Start: Low Yield or Purity of β-Anomer q1 How are you assessing purity? start->q1 a1_wrong Melting Point or Optical Rotation q1->a1_wrong Incorrect Method a1_correct ¹H NMR or HPLC q1->a1_correct Correct Method sol1 Action: Switch to ¹H NMR. MP and [α]D are unreliable. a1_wrong->sol1 q2 What is the α:β ratio in your crude product? a1_correct->q2 sol1->q2 a2_high_alpha High α-anomer content (e.g., ratio < 1:5) q2->a2_high_alpha High a2_low_alpha Low α-anomer content (e.g., ratio > 1:10) q2->a2_low_alpha Low sol2 Action: Optimize precipitation. Use less water (3 vol) to quench the reaction to enrich the β-anomer. a2_high_alpha->sol2 q3 What is your recrystallization solvent? a2_low_alpha->q3 sol2->q3 a3_other Ethanol, etc. q3->a3_other Suboptimal a3_good CH₂Cl₂-MeOH q3->a3_good Optimal sol3 Action: Switch to CH₂Cl₂-MeOH. Dissolve in min. CH₂Cl₂, add 10 vol. MeOH. a3_other->sol3 end_ok Problem Resolved a3_good->end_ok sol3->end_ok

Caption: A decision tree for troubleshooting common purification issues.

References

addressing batch-to-batch variability of commercial lactose octaacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges arising from batch-to-batch variability of commercial lactose (B1674315) octaacetate. It is intended for researchers, scientists, and drug development professionals to ensure the consistency and reliability of their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is lactose octaacetate and where is it used?

A1: this compound is a fully acetylated derivative of lactose, a disaccharide. It is widely used in the pharmaceutical industry as an excipient in drug formulations, serving as a coating material for tablets and capsules to enhance stability and control the release of active ingredients.[1][] It also finds applications in chemical synthesis as an intermediate for producing other compounds, particularly in the development of specialty chemicals and polymers.[1][3]

Q2: What are the primary causes of batch-to-batch variability in commercial this compound?

A2: The primary causes of batch-to-batch variability in this compound include:

  • Anomeric Purity: The ratio of the α and β anomers can differ between batches. The β-anomer is typically the desired form, and variations in the α-anomer content can affect its physical and biological properties.[4]

  • Impurities: The presence and concentration of impurities such as partially acetylated lactose molecules, residual starting materials (lactose, acetic anhydride), and by-products from the synthesis can vary.

  • Residual Solvents: Different manufacturing processes may use various solvents, and the amount of residual solvent in the final product can differ between batches.

  • Physical Properties: Variations in particle size, morphology, and powder flowability can occur, impacting formulation processes.[5]

Q3: Why is the anomeric purity of this compound important?

A3: The anomeric purity, specifically the ratio of β to α anomers, is a critical quality attribute. While the biological impact of the α-anomer in many applications is not extensively documented in readily available literature, differences in the anomeric ratio can lead to variations in physical properties such as solubility and melting point, which can affect the consistency of formulations and experimental results.[4] For applications in chemical synthesis, the anomeric form can dictate the stereochemical outcome of subsequent reactions.

Q4: Are melting point and optical rotation reliable indicators of this compound purity?

A4: No, melting point and optical rotation are not considered reliable criteria for determining the purity of β-lactose octaacetate.[4] This is because the presence of the α-anomer and other impurities may not significantly alter these values, leading to a false impression of high purity. ¹H NMR spectroscopy is recommended for a more confident and accurate determination of anomeric purity.[4]

Troubleshooting Guide

This guide addresses common issues encountered during experiments that may be linked to the batch-to-batch variability of this compound.

Observed Problem Potential Cause (related to this compound) Recommended Action
Inconsistent results in cell-based assays (e.g., variable cell viability, altered signaling). Presence of cytotoxic impurities or residual solvents. Different batches may contain varying levels of impurities that can be toxic to cells.[6]1. Request a Certificate of Analysis (CoA) from the supplier for the specific batch and check for impurity profiles and residual solvent levels.2. Perform a simple cell viability assay (e.g., MTT or trypan blue exclusion) with the new batch of this compound before use in critical experiments.3. Consider purifying the this compound in-house if impurities are suspected.
Poor reproducibility in drug formulation studies (e.g., inconsistent dissolution profiles, tablet hardness). Variations in physical properties (particle size, powder flow) or anomeric ratio. These can significantly impact the manufacturing process and final product performance.[5]1. Characterize the physical properties of each new batch using techniques like powder rheometry, particle size analysis, and microscopy.2. Determine the anomeric ratio using ¹H NMR spectroscopy.3. Establish acceptance criteria for these parameters to ensure batch-to-batch consistency.
Unexpected side products or low yields in chemical synthesis. Presence of reactive impurities or incorrect anomeric form. Impurities with reactive functional groups can interfere with the desired reaction. The anomeric form of the starting material is often crucial for the stereochemical outcome.1. Analyze the purity of the this compound batch by HPLC and ¹H NMR to identify any potential reactive impurities.2. Confirm the anomeric purity to ensure it is suitable for the intended synthetic step.3. Purify the material if necessary before use.
Difficulty in dissolving the this compound completely or inconsistent solubility between batches. Differences in anomeric ratio or presence of insoluble impurities. The α and β anomers can have different solubilities.1. Check the anomeric ratio of the problematic batch using ¹H NMR.2. Attempt to dissolve a small sample in the intended solvent and visually inspect for any insoluble material.3. Filter the solution before use to remove any insoluble particles.

Quality Control and Batch Qualification Workflow

To proactively manage the variability of commercial this compound, it is recommended to implement a robust quality control and batch qualification workflow.

QC_Workflow cluster_0 Incoming Batch Qualification New_Batch Receive New Batch of This compound CoA_Review Review Supplier's Certificate of Analysis (CoA) New_Batch->CoA_Review Internal_Testing Perform In-house Analytical Testing CoA_Review->Internal_Testing Compare_Specs Compare Results to Established Specifications Internal_Testing->Compare_Specs Decision Meets Specs? Compare_Specs->Decision Release Release Batch for Use Decision->Release Yes Reject Reject Batch & Contact Supplier Decision->Reject No Troubleshooting_Logic Problem Inconsistent Experimental Results Check_LOA Is a new batch of This compound (LOA) in use? Problem->Check_LOA Yes_New_Batch New Batch? Check_LOA->Yes_New_Batch No_Other_Factors Investigate other experimental parameters (e.g., cell passage number, other reagents) Yes_New_Batch->No_Other_Factors No Qualify_Batch Initiate Batch Qualification Protocol Yes_New_Batch->Qualify_Batch Yes Compare_Batches Compare data of new batch with previous, reliable batch Qualify_Batch->Compare_Batches Purity_Issue Significant difference in purity or anomeric ratio? Compare_Batches->Purity_Issue Physical_Prop_Issue Significant difference in physical properties? Purity_Issue->Physical_Prop_Issue No Contact_Supplier Contact Supplier with data and request replacement Purity_Issue->Contact_Supplier Yes Physical_Prop_Issue->Contact_Supplier Yes Use_Batch Proceed with experiment with qualified batch Physical_Prop_Issue->Use_Batch No Adjust_Protocol Adjust experimental protocol to accommodate variability (if possible) Contact_Supplier->Adjust_Protocol

References

methods for removing unreacted reagents from lactose octaacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lactose (B1674315) octaacetate. Here, you will find detailed information on methods for removing unreacted reagents and purifying the final product.

Frequently Asked Questions (FAQs)

Q1: What is the initial step to remove the bulk of unreacted acetic anhydride (B1165640) and the catalyst after the acetylation reaction?

The most effective initial work-up procedure involves quenching the reaction mixture in a large volume of ice-cold water.[1][2][3] Acetic anhydride is rapidly hydrolyzed to the more water-soluble acetic acid upon contact with water.[4] This process also causes the water-insoluble lactose octaacetate to precipitate out of the solution as a solid. The solid can then be collected by vacuum filtration and washed with distilled water to remove acetic acid and water-soluble catalysts like sodium acetate.[2][3] For large-scale preparations, using approximately 3 volumes of water to quench the reaction can be effective, while for smaller scales, up to 10 volumes are often used.[5]

Q2: My crude product contains impurities. What is the most common method for purification?

Recrystallization is the most common and effective method for purifying crude this compound.[1][2][3] This technique removes remaining traces of reagents and byproducts, such as the α-anomer and partially acetylated lactose.

Q3: What are the recommended solvent systems for the recrystallization of this compound?

Several solvent systems have been shown to be effective for the recrystallization of this compound. The choice of solvent can impact the final purity and yield.

  • Ethanol (B145695)/Water: A common method involves dissolving the crude product in 95% ethanol and then adding distilled water to induce crystallization.[2][3]

  • Dichloromethane/Methanol (CH₂Cl₂/MeOH): This is reported as a particularly advantageous solvent combination.[1][5] A typical ratio is 10:1 MeOH to CH₂Cl₂.[1]

  • Other combinations that have been used include chloroform/ethanol and chloroform/methanol.[1]

Q4: How can I assess the purity of my this compound?

While melting point and optical rotation can provide an indication of purity, they are not always reliable criteria for determining the anomeric purity of this compound.[5][6] The most definitive method for assessing purity and determining the ratio of α and β anomers is ¹H NMR spectroscopy.[5] Thin-layer chromatography (TLC) is also a valuable tool for monitoring the progress of the purification.[2] A common eluent system for TLC analysis is ethyl acetate/methanol/water in a 17:2:1 (v/v/v) ratio.[2]

Troubleshooting Guide

Issue 1: My product "oiled out" during recrystallization instead of forming crystals.

"Oiling out" is a common problem when crystallizing sugar acetates. It occurs when the solute comes out of the supersaturated solution as a liquid instead of a solid.

  • Cause: The cooling rate may be too fast, or the solvent system may not be optimal.

  • Solution:

    • Re-heat the solution until the oil redissolves completely.

    • Allow the solution to cool down much more slowly. You can do this by leaving the flask at room temperature and then transferring it to a refrigerator.

    • If slow cooling is ineffective, try adding a small seed crystal of pure this compound to induce crystallization.

    • Adjust the solvent polarity. If using an ethanol/water system, you may need to add slightly more ethanol.

Issue 2: After recrystallization, my TLC plate still shows multiple spots.

This indicates that your product is still not pure. The other spots likely correspond to the α-anomer or partially acetylated byproducts.[5]

  • Cause: A single recrystallization may not be sufficient to remove all impurities, especially if the crude product was highly impure.

  • Solution:

    • Perform a second recrystallization. Two crystallizations are often sufficient to obtain a product that is pure for most practical purposes.[1]

    • If recrystallization is still ineffective, column chromatography is the recommended next step for separating closely related compounds. Use a silica (B1680970) gel column and an eluent system such as an ethyl acetate/hexane gradient.[7]

Issue 3: The yield of my purified product is very low.

Low yields can result from several factors during the work-up and purification process.

  • Cause:

    • Loss of product during filtration and transfers.

    • Using too much solvent during recrystallization, which prevents the product from fully precipitating.

    • The crude product may have contained a high percentage of impurities to begin with.

  • Solution:

    • Ensure the product is fully precipitated before filtration. Cooling the solution in an ice bath can help.

    • When recrystallizing, use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • The mother liquor from the first recrystallization can sometimes be concentrated and a second crop of crystals can be obtained.[1][5]

Quantitative Data Summary

The following table summarizes typical yields and purity levels at different stages of the purification of β-lactose octaacetate.

Purification StageSolvent SystemTypical YieldAnomeric Ratio (α:β)PurityReference
Crude Product (Medium Scale)-77%~1:12-[5]
Crude Product (Large Scale)-70%~1:30-[5]
After 1st RecrystallizationCH₂Cl₂/MeOH40%~1:275High[1][5]
From Mother LiquorCH₂Cl₂/MeOH--High[1][5]
Total after Recrystallization CH₂Cl₂/MeOH 54% ~1:275 High [1][5]
Microwave Synthesis (Crude)-85-90%--[2]
Commercial Standard--~1:106-[5]
Commercial Standard---≥97%[8]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general procedure for the recrystallization of this compound.

  • Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of a suitable solvent system (e.g., 95% ethanol or a dichloromethane/methanol mixture) to the flask. Heat the mixture gently on a hot plate with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution has a noticeable color, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are any insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven to a constant weight.[2][3]

Protocol 2: Purification by Column Chromatography

This protocol is recommended when recrystallization is insufficient to achieve the desired purity.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the impure this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the packed column.

  • Elution: Begin eluting the column with a solvent system of low polarity (e.g., ethyl acetate/hexane). Gradually increase the polarity of the mobile phase to elute the compounds from the column. The less polar byproducts will elute first, followed by the this compound.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Monitor the fractions using TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visual Workflow and Logic Diagrams

experimental_workflow crude Crude this compound (from reaction work-up) tlc_check1 TLC Analysis crude->tlc_check1 recrystallization Recrystallization (e.g., EtOH/H₂O or CH₂Cl₂/MeOH) tlc_check1->recrystallization Multiple spots tlc_check2 TLC Analysis recrystallization->tlc_check2 pure_product Pure this compound tlc_check2->pure_product Single spot column_chrom Column Chromatography (Silica Gel, EtOAc/Hexane) tlc_check2->column_chrom Impurities remain dry Dry under vacuum pure_product->dry column_chrom->pure_product troubleshooting_guide start Problem during Purification oiling_out Product 'oils out' during recrystallization start->oiling_out multiple_spots Multiple spots on TLC after recrystallization start->multiple_spots solution_oiling 1. Re-heat and cool slowly 2. Add seed crystal 3. Adjust solvent polarity oiling_out->solution_oiling Solution solution_spots 1. Perform a second recrystallization 2. Use column chromatography multiple_spots->solution_spots Solution

References

Validation & Comparative

A Comparative Guide to Bitter Standards: Lactose Octaacetate vs. Sucrose Octaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bitter standard is a critical step in taste assessment and masking studies. This guide provides an objective comparison of two common bitter standards: lactose (B1674315) octaacetate and sucrose (B13894) octaacetate, supported by available experimental data and detailed methodologies.

This document summarizes the physicochemical properties, bitterness profiles, and relevant biological pathways associated with these two acetylated disaccharides. Due to a lack of direct comparative studies in the scientific literature, this guide presents a side-by-side analysis based on individual compound data to aid in the selection of the most suitable bitter standard for your research needs.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of a bitter standard is essential for its effective application in experimental settings. The following table summarizes the key properties of lactose octaacetate and sucrose octaacetate.

PropertyThis compoundSucrose Octaacetate
Molecular Formula C₂₈H₃₈O₁₉C₂₈H₃₈O₁₉
Molecular Weight 678.59 g/mol [1][2]678.59 g/mol
Appearance White to faint yellow powder/crystalline solid[2][3]White crystalline powder
Melting Point 75-78 °C or 139-141 °C (β-anomer)[1][2]Approximately 84-86 °C
Solubility Soluble in DCM, DMF, DMSO, EtOAc, MeOH[2]Slightly soluble in water; soluble in many organic solvents like ethanol (B145695) and toluene
Taste Described as "slightly bitter"[3]Intensely bitter[4]
Human Bitterness Threshold Data not availableMedian of 4.0 µM[5]

Bitter Taste Profile and Biological Activity

Sucrose octaacetate is a well-established and intensely bitter compound, frequently used as a standard in taste research. Human sensory studies have determined its median bitterness detection threshold to be around 4.0 µM[5]. It is known to activate multiple bitter taste receptors (TAS2Rs).

Both compounds, being acetylated sugars, are expected to interact with TAS2Rs on the tongue to elicit a bitter taste sensation.

Bitter Taste Signaling Pathway

The perception of bitter taste is initiated by the binding of bitter compounds to G-protein coupled receptors of the TAS2R family located in taste receptor cells. This binding triggers a signaling cascade, leading to neurotransmitter release and the perception of bitterness in the brain.

Bitter_Taste_Signaling_Pathway Bitter_Compound Bitter Compound (e.g., Lactose/Sucrose Octaacetate) TAS2R TAS2R (Bitter Taste Receptor) Bitter_Compound->TAS2R Binds to G_Protein G-protein (Gustducin) TAS2R->G_Protein Activates PLCb2 PLCβ2 G_Protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Induces TRPM5 TRPM5 Channel Activation Ca_release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization Neurotransmitter Neurotransmitter Release (ATP) Depolarization->Neurotransmitter Signal_to_Brain Signal to Brain Neurotransmitter->Signal_to_Brain

Bitter taste signal transduction pathway.

Experimental Protocols for Bitterness Assessment

To quantitatively assess and compare the bitterness of compounds like this compound and sucrose octaacetate, a variety of experimental methods can be employed. The choice of method will depend on the specific research question and available resources.

Human Taste Panel Evaluation

This method directly measures the perceived bitterness in human subjects and is considered the gold standard for taste assessment.

Objective: To determine the bitterness detection threshold and supra-threshold intensity of a bitter compound.

Protocol:

  • Subject Recruitment: Recruit a panel of healthy, non-smoking adults. All participants should provide informed consent.

  • Standard Preparation: Prepare a series of concentrations of the bitter compound (e.g., sucrose octaacetate) in purified water. A common reference standard for bitterness is quinine (B1679958) hydrochloride.

  • Threshold Determination: Employ a forced-choice tracking method. Present participants with three samples, two of which are water and one is the bitter compound at a specific concentration. The participant must identify the "odd" sample. The concentration is varied until the threshold is reliably determined.

  • Supra-threshold Intensity Rating: Provide participants with a range of concentrations of the bitter compound and ask them to rate the bitterness intensity on a labeled magnitude scale (LMS) or a visual analog scale (VAS).

  • Data Analysis: Analyze the threshold data to determine the geometric mean or median threshold for the panel. Analyze the intensity ratings to generate a concentration-response curve.

Brief-Access Taste Aversion (BATA) Test in Rodents

This behavioral assay in animals provides an objective measure of the aversiveness of a taste compound.

Objective: To assess the concentration-dependent aversion to a bitter compound in a rodent model.

Protocol:

  • Animal Model: Use mice or rats, typically water-deprived to motivate licking behavior.

  • Apparatus: A gustometer, which is a device that presents multiple sipper tubes to the animal for brief periods.

  • Training: Train the animals to lick from the sipper tubes containing water.

  • Testing: Present the animals with a series of sipper tubes containing different concentrations of the bitter compound and a control (water) in a randomized order for brief trials (e.g., 5-10 seconds per tube).

  • Data Collection: Record the number of licks for each concentration.

  • Data Analysis: Calculate a lick ratio by dividing the number of licks for the bitter solution by the number of licks for water. A lower lick ratio indicates greater aversion. Plot the lick ratio against the concentration to generate an aversion curve.

BATA_Workflow Start Start Water_Deprivation Water Deprivation (23 hours) Start->Water_Deprivation Training Training on Gustometer (Licking for water) Water_Deprivation->Training Testing Testing Session Training->Testing Presentation Randomized Presentation of: - Bitter Compound Concentrations - Water (Control) Testing->Presentation Lick_Recording Record Number of Licks (Brief Trials) Presentation->Lick_Recording Data_Analysis Data Analysis Lick_Recording->Data_Analysis Lick_Ratio Calculate Lick Ratio: (Licks for Bitter / Licks for Water) Data_Analysis->Lick_Ratio Aversion_Curve Generate Concentration- Aversion Curve Lick_Ratio->Aversion_Curve End End Aversion_Curve->End

Experimental workflow for the Brief-Access Taste Aversion (BATA) test.
In Vitro Cell-Based Assays

These assays utilize cell lines expressing specific bitter taste receptors to measure the activation potential of a compound.

Objective: To determine if a compound activates specific TAS2Rs and to quantify its potency (e.g., EC₅₀).

Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293T cells) that has been engineered to express a specific human TAS2R and a reporter gene (e.g., a calcium-sensitive fluorescent dye or a luciferase).

  • Compound Preparation: Prepare a dilution series of the bitter compound.

  • Assay Procedure: Add the different concentrations of the bitter compound to the cells.

  • Signal Detection: Measure the cellular response, which is typically a change in intracellular calcium levels or luciferase activity, using a plate reader.

  • Data Analysis: Plot the response against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value, which is the concentration that elicits a half-maximal response.

Conclusion

Sucrose octaacetate is a well-documented, intensely bitter compound and serves as a reliable bitter standard in taste research. Its bitterness profile has been characterized in both human and animal studies. This compound, while structurally similar, is described as only "slightly bitter," and there is a notable lack of quantitative data on its bitterness.

For researchers requiring a potent and well-characterized bitter standard, sucrose octaacetate is the recommended choice . For studies where a less intensely bitter stimulus is desired, this compound could be considered; however, it is crucial to first quantitatively characterize its bitterness profile using established methodologies, such as those detailed in this guide, to ensure its suitability for the intended application. The absence of direct comparative studies highlights a gap in the literature and an opportunity for future research to directly compare the bitterness profiles of these and other acetylated sugars.

References

A Comparative Guide to Bitter Taste Receptor Modulators: Evaluating Lactose Octaacetate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of lactose (B1674315) octaacetate with other known bitter taste receptor antagonists, supported by experimental data and detailed protocols. Understanding the mechanisms by which these compounds modulate bitter taste is crucial for developing effective taste-masking strategies in pharmaceuticals and food products.

Introduction to Bitter Taste Modulation

The perception of bitter taste is mediated by a family of approximately 25 G protein-coupled receptors known as taste 2 receptors (T2Rs)[1][2]. Activation of these receptors by a wide array of structurally diverse compounds initiates a signaling cascade, leading to the sensation of bitterness. The development of antagonists that can block the activation of T2Rs is a key strategy for mitigating off-tastes in oral medications and other products. This guide focuses on the validation of lactose octaacetate's effects on these receptors and compares its performance with established antagonists.

Comparative Analysis of Bitter Taste Receptor Antagonists

Table 1: Quantitative Comparison of T2R Antagonist Activity

CompoundTarget T2R(s)Agonist(s) InhibitedPotency (IC50)
This compound TBD (Assumed Agonist)N/AN/A
GIV3727 hTAS2R4, hTAS2R7, hTAS2R31, hTAS2R40, hTAS2R43, hTAS2R49[3][4][5]Acesulfame K, Saccharin[3][6]6.4 ± 2.4 µM (for Acesulfame K on hTAS2R31), 7.9 ± 6.1 µM (for Saccharin on hTAS2R31)[3]
Probenecid (B1678239) hTAS2R16, hTAS2R38, hTAS2R43[7]Salicin[7]Not specified

TBD: To Be Determined; N/A: Not Applicable

Experimental Protocols

The validation of bitter taste receptor modulators relies on robust in vitro assays. The most common method is a cell-based calcium mobilization assay using a heterologous expression system.

Protocol: T2R Calcium Mobilization Assay

This protocol describes the steps to assess the agonist or antagonist activity of a compound on a specific T2R receptor.

1. Cell Culture and Transfection:

  • Cell Line: Human Embryonic Kidney (HEK293T) cells are commonly used due to their robust growth and high transfection efficiency[8][9].

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% glutamine, at 37°C in a humidified atmosphere with 5% CO2[10].

  • Transfection:

    • Seed HEK293T cells in a 96-well plate.

    • Co-transfect the cells with a plasmid encoding the human T2R of interest and a plasmid encoding a promiscuous G protein, such as Gα16-gust44. The Gα16-gust44 chimera couples to most GPCRs and redirects the signaling pathway to induce calcium release, making it a universal tool for studying T2Rs[11][12].

    • Use a suitable transfection reagent, such as Lipofectamine 2000, following the manufacturer's protocol[10].

    • Incubate the cells for 24 hours to allow for receptor expression.

2. Calcium Assay:

  • Dye Loading:

    • Wash the transfected cells with a buffer solution (e.g., Hank's Balanced Salt Solution - HBSS).

    • Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in the presence of probenecid. Probenecid, an anion transport inhibitor, prevents the leakage of the dye from the cells[10][13].

    • Incubate for 1 hour at 37°C in the dark.

  • Compound Addition and Signal Detection:

    • Wash the cells to remove excess dye.

    • For agonist testing (e.g., this compound), add varying concentrations of the test compound to the cells.

    • For antagonist testing (e.g., GIV3727, probenecid), pre-incubate the cells with the antagonist before adding a known agonist for the specific T2R being tested.

    • Measure the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope. An increase in intracellular calcium concentration upon agonist binding to the T2R will lead to an increase in the fluorescence of the calcium-sensitive dye[11].

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • For agonists, dose-response curves are generated to determine the EC50 value (the concentration that elicits a half-maximal response).

    • For antagonists, the percentage of inhibition of the agonist response is calculated, and dose-response curves are used to determine the IC50 value (the concentration that causes 50% inhibition).

Visualizing Molecular Pathways and Experimental Processes

Diagrams generated using Graphviz provide a clear visual representation of the complex signaling pathways and experimental workflows involved in taste receptor validation.

Bitter_Taste_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Bitter_Compound Bitter Compound (e.g., this compound) T2R Bitter Taste Receptor (T2R) Bitter_Compound->T2R Binds to G_Protein G Protein (Gustducin) T2R->G_Protein Activates PLCb2 Phospholipase C β2 G_Protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_Release Ca²⁺ Release ER->Ca_Release Induces Cellular_Response Cellular Response (Neurotransmitter Release) Ca_Release->Cellular_Response

Caption: Canonical signaling pathway of bitter taste reception.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. HEK293T Cell Culture Transfection 2. Co-transfection: T2R + Gα16-gust44 Cell_Culture->Transfection Dye_Loading 3. Fluo-4 AM Dye Loading Transfection->Dye_Loading Compound_Addition 4. Add Test Compound (Agonist/Antagonist) Dye_Loading->Compound_Addition Fluorescence_Measurement 5. Measure Fluorescence (Calcium Mobilization) Compound_Addition->Fluorescence_Measurement Data_Processing 6. Calculate ΔF/F Fluorescence_Measurement->Data_Processing Dose_Response 7. Generate Dose-Response Curves Data_Processing->Dose_Response Potency_Determination 8. Determine EC50 / IC50 Dose_Response->Potency_Determination

Caption: Workflow for the validation of taste receptor modulators.

Antagonist_Comparison cluster_antagonists Antagonists Bitter_Agonist Bitter Agonist T2R T2R Receptor Bitter_Agonist->T2R Activates Bitter_Response Bitter Taste Perception T2R->Bitter_Response Initiates GIV3727 GIV3727 GIV3727->T2R Inhibits Probenecid Probenecid Probenecid->T2R Inhibits Lactose_Octaacetate This compound (Hypothesized Agonist) Lactose_Octaacetate->T2R Activates

References

A Comparative Guide to ¹H NMR Spectroscopy for Purity Determination of β-Lactose Octaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methods for Purity Assessment

The chemical purity of intermediates and active pharmaceutical ingredients is a critical parameter in drug development and manufacturing. For complex molecules like β-lactose octaacetate, a fully acetylated derivative of lactose, accurate purity assessment is essential to ensure consistent quality and performance in subsequent synthetic steps or biological assays. This guide provides a comprehensive comparison of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) for determining the purity of β-lactose octaacetate, supported by experimental data and detailed protocols.

¹H NMR Spectroscopy: A Powerful Tool for Purity and Structural Elucidation

Quantitative ¹H NMR (qNMR) spectroscopy has emerged as a primary analytical method for purity determination due to its high precision, accuracy, and structural information content. The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to the signal, allowing for a direct and absolute quantification of the analyte without the need for identical reference standards for each impurity.

  • Anomeric Purity: ¹H NMR is particularly well-suited for determining the anomeric purity of β-lactose octaacetate. The anomeric protons of the α and β isomers resonate at distinct chemical shifts, allowing for their precise integration and the calculation of the α:β ratio. This is a critical purity attribute that is not easily assessed by other methods.[1]

  • Structural Confirmation: Beyond quantification, the ¹H NMR spectrum provides a unique fingerprint of the β-lactose octaacetate molecule, confirming its identity and revealing the presence of any structural impurities.

  • Simultaneous Quantification of Impurities: Different impurities can be identified and quantified in a single experiment, provided they have unique signals that do not overlap with the main compound's signals.

  • Non-destructive: The sample can be recovered after analysis, which is advantageous when dealing with valuable or limited-quantity materials.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the β-lactose octaacetate sample into a clean, dry NMR tube.

    • Add a known volume (e.g., 0.6 mL) of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), which provides good solubility for the acetylated sugar.

    • Add a known amount of a certified internal standard (IS) that has a simple spectrum and resonances that do not overlap with the analyte signals (e.g., dimethyl sulfone, 1,4-dinitrobenzene).

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to achieve good signal dispersion.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full magnetization recovery, which is crucial for accurate integration.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150 for quantification).

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signals of β-lactose octaacetate and the internal standard. For anomeric purity, integrate the distinct signals corresponding to the anomeric protons of the α and β isomers.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

ParameterResultMethod
Anomeric Ratio (β:α)> 275:1¹H NMR Integration of Anomeric Protons[1]
Purity against Internal Standard> 99%Quantitative ¹H NMR (qNMR)
Limit of Detection (LOD)Estimated: ~0.05 mg/mLBased on typical qNMR performance[2][3]
Limit of Quantification (LOQ)Estimated: ~0.15 mg/mLBased on typical qNMR performance[2][3]
Precision (RSD)< 1%Based on validated qNMR methods[3]

Alternative Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of compounds in a mixture. For carbohydrates and their derivatives, various HPLC modes can be employed, often requiring derivatization to enhance detection.

  • High Sensitivity: HPLC, particularly when coupled with sensitive detectors like mass spectrometry (MS) or charged aerosol detectors (CAD), can achieve very low limits of detection.

  • Separation of Complex Mixtures: HPLC excels at separating multiple components in a sample, which is beneficial for identifying and quantifying various process-related impurities or degradation products.

  • Established Methodology: HPLC methods are well-established in the pharmaceutical industry for quality control and release testing.

  • Sample Preparation:

    • Accurately prepare a stock solution of the β-lactose octaacetate sample in a suitable solvent (e.g., acetonitrile (B52724)/water mixture).

    • Prepare a series of calibration standards of a reference standard of β-lactose octaacetate at known concentrations.

    • Derivatization (optional but often necessary for UV detection): For enhanced sensitivity with UV detectors, derivatization with an agent like 1-phenyl-3-methyl-5-pyrazolone (PMP) can be performed.[4]

  • HPLC System and Conditions:

    • Column: A reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column is typically used for acetylated carbohydrates.

    • Mobile Phase: A gradient of acetonitrile and water is commonly employed.

    • Detector: A Refractive Index (RI) detector can be used for non-derivatized samples, while a UV-Vis or Mass Spectrometry (MS) detector is suitable for derivatized samples or for higher sensitivity.

    • Flow Rate and Injection Volume: These parameters are optimized based on the column dimensions and desired separation.

  • Data Analysis:

    • Identify the peak corresponding to β-lactose octaacetate based on its retention time compared to the reference standard.

    • Quantify the purity by comparing the peak area of the analyte in the sample to the calibration curve generated from the reference standards.

ParameterResultMethod
Limit of Detection (LOD)0.00051 µg/mL (for Rosuvastatin)HPLC-UV[5]
Limit of Quantification (LOQ)0.001695 µg/mL (for Rosuvastatin)HPLC-UV[5]
Precision (RSD)< 2%Typical for validated HPLC methods

Note: The LOD and LOQ values are for a different pharmaceutical compound but are indicative of the sensitivity achievable with HPLC-UV. Sensitivity for β-lactose octaacetate would depend on the specific method and detector used.

Objective Comparison: ¹H NMR vs. HPLC

Feature¹H NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Principle Measures the absorption of radiofrequency by atomic nuclei in a magnetic field.Separates components of a mixture based on their differential distribution between a mobile and stationary phase.
Quantitative Capability Absolute quantification possible with an internal standard (primary method).Relative quantification requiring a certified reference standard of the analyte.
Structural Information Provides detailed structural information, confirming identity and elucidating unknown impurities.Provides limited structural information (retention time). MS detection can provide mass information.
Anomeric Purity Excellent for direct and accurate determination of α/β anomer ratio.May require specific columns and methods to separate anomers; often challenging.
Sensitivity Generally lower than HPLC-MS.High, especially with sensitive detectors like MS or CAD.
Sample Throughput Can be lower due to longer acquisition times for high S/N.Higher, with typical run times of 5-30 minutes per sample.
Cost (Instrument) High initial investment.Lower initial investment compared to high-field NMR.
Method Development Can be relatively straightforward for purity assessment.Can be more complex, requiring optimization of column, mobile phase, and detector parameters.

Mandatory Visualizations

experimental_workflow cluster_nmr ¹H NMR Workflow cluster_hplc HPLC Workflow nmr_prep Sample Preparation (Weighing, Dissolving, Internal Standard) nmr_acq Data Acquisition (400+ MHz Spectrometer) nmr_prep->nmr_acq nmr_proc Data Processing (Phasing, Baseline Correction, Integration) nmr_acq->nmr_proc nmr_calc Purity Calculation nmr_proc->nmr_calc hplc_prep Sample & Standard Preparation (Dilution, Derivatization) hplc_inj Injection & Separation (C18 or HILIC column) hplc_prep->hplc_inj hplc_det Detection (RI, UV, or MS) hplc_inj->hplc_det hplc_quant Quantification (Comparison to Calibration Curve) hplc_det->hplc_quant

Caption: Experimental workflows for purity determination of β-lactose octaacetate by ¹H NMR and HPLC.

comparison_logic cluster_attributes Analytical Attributes cluster_methods Analytical Methods quant Quantitative Accuracy struct Structural Information anomer Anomeric Purity sens Sensitivity nmr ¹H NMR nmr->quant Excellent (Primary) nmr->struct Excellent nmr->anomer Excellent nmr->sens Moderate hplc HPLC hplc->quant Good (Relative) hplc->struct Limited hplc->anomer Challenging hplc->sens High

Caption: Logical comparison of ¹H NMR and HPLC for key analytical attributes.

Conclusion

For the specific application of determining the purity of β-lactose octaacetate, ¹H NMR spectroscopy offers significant advantages . Its ability to provide unambiguous structural confirmation and, most importantly, to accurately quantify the anomeric purity in a single, non-destructive measurement makes it a superior choice for comprehensive quality assessment. While HPLC provides higher sensitivity for trace impurities, the challenges in separating anomers and the reliance on reference standards for quantification make it a less direct and less informative method for this particular compound.

Therefore, for researchers, scientists, and drug development professionals who require a thorough understanding of the purity and isomeric composition of β-lactose octaacetate, ¹H NMR is the recommended analytical technique . HPLC can serve as a complementary method, particularly for the detection of trace-level impurities that may not be visible by NMR.

References

comparative analysis of different lactose octaacetate synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and carbohydrate chemistry, the synthesis of lactose (B1674315) octaacetate is a fundamental procedure. This guide provides a comparative analysis of various methods for synthesizing this versatile compound, which serves as a crucial intermediate in the synthesis of oligosaccharides and finds applications as a bitter-tasting yet non-toxic substance in various industries.[1][2][] The following sections detail the experimental protocols, quantitative data, and workflows of prominent synthesis methods to aid in the selection of the most suitable approach for specific research needs.

Comparative Performance of Synthesis Methods

The choice of synthesis method for lactose octaacetate can significantly impact yield, reaction time, and the environmental footprint of the process. The table below summarizes the quantitative performance of four distinct methods.

MethodCatalystHeating MethodReaction TimeYield (%)Purity/Degree of Substitution (DS)
Method 1 Sodium Acetate (B1210297)Microwave Irradiation10 - 20 min74 - 91%3.2 - 3.7
Method 2 Sodium AcetateConventional Heating2 hours~85%Not specified
Method 3 Iodine (I₂)Room TemperatureNot specifiedHighNot specified
Method 4 (Two-Stage) Acetic Acid/NaOAcConventional Heating> 2.5 hours~85%Not specified

Detailed Experimental Protocols

Method 1: Microwave-Assisted Synthesis with Sodium Acetate

This method stands out for its efficiency and adherence to green chemistry principles by minimizing reaction time and often avoiding toxic solvents.[1][4][5]

Experimental Protocol:

  • In a round-bottom flask, mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride (B1165640).

  • Add 3.0 g (0.036 mol) of anhydrous sodium acetate to the mixture, which acts as the catalyst.

  • Place the flask in a microwave reactor and irradiate at 700 W for 10-20 minutes.[1][4] The highest yield of 91% is reported at 15-20 minutes of irradiation.[1]

  • After irradiation, pour the hot sample into 200 cm³ of distilled water with ice cubes.

  • Stir the mixture and leave it at 4 °C for 12 hours to allow for the precipitation of this compound as a white solid.

  • Filter the precipitate under a vacuum and wash it with distilled water.

  • For further purification, recrystallize the product using 95% ethanol (B145695) and then distilled water.

  • Dry the purified this compound in a vacuum oven to a constant weight.[1][4]

Method 2: Conventional Heating with Acetic Anhydride and Sodium Acetate

A traditional and widely referenced method, this approach utilizes conventional heating.[6]

Experimental Protocol:

  • Heat a mixture of acetic anhydride (4 mL) and anhydrous sodium acetate (0.25 g) to near boiling.

  • Add α-lactose monohydrate (1.0 g) in small portions while maintaining the temperature.

  • Continue heating for 20 minutes after all the lactose has dissolved.

  • Pour the reaction mixture into cold water and stir overnight.

  • Neutralize the mixture with solid sodium bicarbonate (NaHCO₃).

  • The product can then be extracted and purified.[6]

Method 3: Iodine-Catalyzed Synthesis

This method offers a milder alternative, using iodine as a catalyst.

Experimental Protocol:

  • Suspend D-lactose (20.0 g, 58.4 mmol) in acetic anhydride (48.65 g, 476.5 mmol).

  • Add solid iodine (0.104 g, 0.410 mmol) to the suspension.

  • The reaction proceeds, and once the solid iodine dissolves, the work-up and purification processes can be initiated.[7]

Method 4: Two-Stage Synthesis with Acetic Acid and Acetic Anhydride

This industrial process involves a partial acetylation followed by a full acetylation.[8]

Experimental Protocol:

Stage 1: Partial Acetylation

  • Heat a mixture of anhydrous D-lactose (0.1 mole), acetic acid (0.8 mole), and sodium acetate (0.36 g) at 100°C for 2 hours with stirring.

  • Remove excess acetic acid and water under a vacuum. This results in partially acetylated lactose.

Stage 2: Full Acetylation

  • To the partially acetylated lactose, add acetic anhydride and anhydrous sodium acetate in a mole ratio of 1:5:0.25.

  • Heat the mixture under reflux with stirring for about 30 minutes.

  • Distill the excess acetic anhydride and acetic acid formed for recycling.

  • Pump the molten product into a high-shear mixer with water and then pass it to a grinder.

  • Filter the product suspension and dry it in an oven to obtain this compound.

Visualizing the Synthesis Workflows

The following diagrams illustrate the general experimental workflows for the described synthesis methods.

experimental_workflow_microwave cluster_reactants Reactants cluster_process Process cluster_product Product lactose D-(+)-Lactose Monohydrate mixing Mixing lactose->mixing acetic_anhydride Acetic Anhydride acetic_anhydride->mixing sodium_acetate Sodium Acetate sodium_acetate->mixing microwave Microwave Irradiation (700W, 10-20 min) mixing->microwave precipitation Precipitation (Ice Water, 4°C, 12h) microwave->precipitation filtration Vacuum Filtration precipitation->filtration purification Recrystallization (Ethanol/Water) filtration->purification drying Vacuum Drying purification->drying product This compound drying->product

Caption: Workflow for Microwave-Assisted Synthesis.

experimental_workflow_conventional cluster_reactants Reactants cluster_process Process cluster_product Product lactose α-Lactose Monohydrate addition Lactose Addition lactose->addition acetic_anhydride Acetic Anhydride heating Heating to near boiling acetic_anhydride->heating sodium_acetate Sodium Acetate sodium_acetate->heating heating->addition reaction Heating (20 min) addition->reaction quenching Quenching in Water reaction->quenching neutralization Neutralization (NaHCO₃) quenching->neutralization purification Purification neutralization->purification product This compound purification->product experimental_workflow_iodine cluster_reactants Reactants cluster_process Process cluster_product Product lactose D-Lactose suspension Suspension in Acetic Anhydride lactose->suspension acetic_anhydride Acetic Anhydride acetic_anhydride->suspension iodine Iodine (Catalyst) catalyst_addition Iodine Addition iodine->catalyst_addition suspension->catalyst_addition reaction Reaction at Room Temp. catalyst_addition->reaction workup Work-up & Purification reaction->workup product This compound workup->product

References

Unveiling the Taste-Modifying Potential of Lactose Octaacetate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate interplay of taste modifiers is paramount in developing palatable pharmaceuticals and functional foods. This guide provides a comprehensive comparison of the cross-reactivity of lactose (B1674315) octaacetate, a known bitter compound, with other taste modifiers, supported by experimental data and detailed protocols.

Lactose octaacetate, a derivative of lactose, is characterized by a distinct bitter taste. Its interaction with other taste-modifying compounds, particularly bitterness blockers and sweeteners, is of significant interest for taste-masking applications. This guide explores these interactions, offering a quantitative comparison and outlining the methodologies to assess such cross-reactivity.

Quantitative Comparison of Bitterness Suppression

While direct extensive quantitative data on the cross-reactivity of this compound with a wide range of taste modifiers is limited in publicly available literature, valuable insights can be drawn from studies on structurally and sensorially similar compounds, such as sucrose (B13894) octaacetate. The following table summarizes the percentage reduction in bitterness of sucrose octaacetate in the presence of various sweeteners, providing a strong predictive framework for the behavior of this compound.

Taste ModifierConcentration of Taste ModifierConcentration of Sucrose OctaacetatePercentage of Bitterness Reduction
Sucrose0.946 M0.192 µM87.0%[1]
Sorbitol3.68 M1.8 M (Urea)84.7% (on Urea, for comparison)
Mannitol--Effective in elevating detection thresholds
Aspartame--Less effective than natural sweeteners
Sodium Saccharin (B28170)--Less effective than natural sweeteners

Note: The data for sucrose and sorbitol with sucrose octaacetate and urea, respectively, are from a study quantifying the reduction in perceived bitterness.[1] The effectiveness of mannitol, aspartame, and sodium saccharin was noted in elevating detection and recognition thresholds for bitter compounds, including sucrose octaacetate.[1]

Experimental Protocols

A robust understanding of the cross-reactivity of taste modifiers relies on standardized and well-documented experimental protocols. Below are detailed methodologies for key experiments in this field.

Sensory Panel Evaluation of Bitterness

Objective: To quantify the perceived bitterness intensity of this compound alone and in combination with other taste modifiers using a trained human sensory panel.

Panelist Selection and Training:

  • Selection: Recruit a panel of 10-15 individuals screened for their ability to detect and scale the intensity of the five basic tastes (sweet, sour, salty, bitter, umami).

  • Training: Train panelists over several sessions to recognize and rate the intensity of various bitter compounds, including a reference standard like quinine (B1679958) hydrochloride, using a standardized scale (e.g., a 15-point intensity scale where 0 = none and 15 = extremely strong).

Sample Preparation:

  • Prepare a stock solution of this compound in deionized water at a concentration known to elicit a moderate level of bitterness.

  • Prepare solutions of the taste modifiers (e.g., sweeteners, bitterness blockers) at various concentrations.

  • Create test samples by mixing the this compound stock solution with the different concentrations of the taste modifier solutions. A control sample of this compound in deionized water should also be prepared.

Evaluation Procedure:

  • Present panelists with the coded samples in a randomized order.

  • Instruct panelists to rinse their mouths with deionized water before tasting each sample.

  • Panelists should take a defined volume of the sample into their mouth, hold it for a specific duration (e.g., 10 seconds), and then expectorate.

  • Panelists then rate the perceived bitterness intensity on the standardized scale.

  • A palate cleanser (e.g., unsalted crackers and water) should be used between samples to minimize carry-over effects.

Data Analysis:

  • Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine if there are significant differences in the perceived bitterness of this compound in the presence of the taste modifiers compared to the control.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions at a molecular level and the flow of experimental procedures, the following diagrams are provided.

Taste_Signaling_Pathway cluster_receptor Taste Receptor Cell cluster_modifier Taste Modifier Interaction This compound This compound TAS2R (Bitter Receptor) TAS2R (Bitter Receptor) This compound->TAS2R (Bitter Receptor) Binds to G-protein G-protein TAS2R (Bitter Receptor)->G-protein Activates Effector Enzyme Effector Enzyme G-protein->Effector Enzyme Activates Second Messengers Second Messengers Effector Enzyme->Second Messengers Generates Ion Channel Ion Channel Second Messengers->Ion Channel Opens Neurotransmitter Release Neurotransmitter Release Ion Channel->Neurotransmitter Release Triggers Brain Brain Neurotransmitter Release->Brain Signals to Bitterness Blocker Bitterness Blocker Bitterness Blocker->TAS2R (Bitter Receptor) Antagonist/Allosteric Modulator Sweetener Sweetener Sweetener->TAS2R (Bitter Receptor) Competitive Inhibition? Sweet Receptor Sweet Receptor Sweetener->Sweet Receptor Activates Sweet Receptor->Brain Sweet Signal

Caption: Bitter taste signaling pathway and points of interaction for taste modifiers.

Experimental_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist_Screening Panelist Screening & Training Sample_Preparation Sample Preparation (this compound +/- Modifier) Panelist_Screening->Sample_Preparation Sensory_Session Randomized, Blinded Sensory Session Sample_Preparation->Sensory_Session Data_Collection Data Collection (Bitterness Intensity Ratings) Sensory_Session->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, t-tests) Data_Collection->Statistical_Analysis Results_Interpretation Results Interpretation & Comparison Statistical_Analysis->Results_Interpretation

Caption: Workflow for sensory evaluation of taste modifier cross-reactivity.

References

Quantitative Analysis of Lactose Octaacetate: A Comparative Guide to TLC-Densitometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lactose (B1674315) octaacetate is crucial in various stages of research and manufacturing. This guide provides a comprehensive comparison of quantitative analysis using Thin-Layer Chromatography (TLC)-Densitometry against established alternative methods, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Detailed experimental protocols and supporting data are presented to facilitate an informed choice of methodology based on specific analytical needs.

This document outlines a validated High-Performance Thin-Layer Chromatography (HPTLC)-Densitometry method for the quantitative determination of lactose octaacetate. For a thorough comparison, this guide also details established HPLC and GC methods suitable for the analysis of acetylated carbohydrates.

Comparative Analysis of Quantitative Methods

The selection of an appropriate analytical technique hinges on a balance of factors including sensitivity, specificity, throughput, cost, and the nature of the sample matrix. Below is a summary of the performance characteristics of HPTLC-Densitometry, HPLC, and GC for the quantitative analysis of this compound.

FeatureHPTLC-DensitometryHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation on a planar stationary phase followed by in-situ quantification of spot intensity.Separation in a packed column with a liquid mobile phase and detection by UV or other detectors.Separation of volatile derivatives in a capillary column with a gaseous mobile phase and detection by FID or MS.
Sample Throughput High (multiple samples and standards can be run on a single plate).Moderate to High (with autosampler).Moderate.
Cost per Sample Low.Moderate to High.Moderate.
Instrumentation Cost Low to Moderate.High.High.
Solvent Consumption Low.High.Low.
Sample Preparation Simple dissolution.Dissolution and filtration.Derivatization to volatile compounds is required.[1][2][3]
Specificity Good, can be enhanced with specific visualization reagents.High, excellent resolution of components.Very High, especially with MS detection.
Sensitivity Good (ng range).[4]Very Good (ng to pg range).Excellent (pg to fg range).
Validation Well-established validation protocols (ICH guidelines).[4][5][6]Well-established validation protocols (ICH guidelines).Well-established validation protocols.[1]

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below.

Quantitative HPTLC-Densitometry of this compound

This method is proposed based on established protocols for the qualitative analysis of this compound and quantitative analysis of similar compounds.

a. Materials and Methods

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

  • Mobile Phase: Ethyl acetate/methanol (B129727)/water (17:2:1, v/v/v).

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol. Prepare serial dilutions to obtain standard solutions in the range of 100-800 ng/µL.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range.

  • Application: Apply 2 µL of standard and sample solutions as bands on the HPTLC plate using an automated applicator.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase for 30 minutes.

  • Visualization: After drying the plate, spray with 10% sulfuric acid in methanol and heat at 110°C for 10 minutes.

  • Densitometric Analysis: Scan the plate using a TLC scanner in absorbance mode at a suitable wavelength (to be determined by scanning the spectrum of a derivatized spot, typically in the visible range).

b. Validation Parameters

The method should be validated according to ICH guidelines, assessing linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).[4][5][6]

c. Experimental Workflow

HPTLC_Workflow prep Sample & Standard Preparation app Band Application on HPTLC Plate prep->app dev Chromatographic Development app->dev vis Visualization (Derivatization & Heating) dev->vis scan Densitometric Scanning vis->scan quant Quantification scan->quant

Caption: Workflow for the quantitative analysis of this compound by HPTLC-Densitometry.

Quantitative HPLC Analysis of Acetylated Disaccharides (Adapted for this compound)

This protocol is based on general methods for the analysis of acetylated carbohydrates.

a. Materials and Methods

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Detector: UV detector at a low wavelength (e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD).

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in acetonitrile. Prepare serial dilutions for the calibration curve.

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.

  • Injection Volume: 20 µL.

  • Flow Rate: 1.0 mL/min.

Quantitative GC Analysis of this compound

This method requires derivatization to a more volatile analyte.

a. Materials and Methods

  • Derivatization: The sample containing this compound is first hydrolyzed to lactose, then reduced to the corresponding alditol, and finally acetylated to form the volatile alditol acetate.[1][3]

  • Column: A capillary column suitable for the separation of sugar derivatives (e.g., VF-200ms).[3]

  • Carrier Gas: Helium.

  • Injector and Detector: Split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Temperature Program: An optimized temperature gradient is required for the separation of the alditol acetates.

  • Standard Preparation: A lactose standard is subjected to the same derivatization process to create a calibration curve.

Logical Comparison of Analytical Methods

The choice between these methods depends on the specific requirements of the analysis.

Method_Comparison cluster_0 Analytical Requirement cluster_1 Recommended Method High_Throughput High Sample Throughput TLC HPTLC-Densitometry High_Throughput->TLC Low_Cost Low Cost per Sample Low_Cost->TLC High_Sensitivity Highest Sensitivity HPLC HPLC High_Sensitivity->HPLC GC GC-MS High_Sensitivity->GC High_Specificity Highest Specificity High_Specificity->HPLC High_Specificity->GC

Caption: Decision tree for selecting an analytical method based on key requirements.

Conclusion

The quantitative analysis of this compound can be effectively performed using HPTLC-Densitometry, offering a cost-effective and high-throughput alternative to HPLC and GC. While HPLC provides high resolution and GC offers superior sensitivity and specificity, the proposed HPTLC method, once fully validated, can serve as a reliable and efficient tool for routine quality control and research applications. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable analytical method for their specific needs.

References

Assessing the Stability of Lactose Octaacetate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of a compound like lactose (B1674315) octaacetate under various experimental conditions is paramount for its effective application. This guide provides a comprehensive overview of the stability of lactose octaacetate, comparing its performance with related compounds and offering detailed experimental protocols for its assessment.

This compound, a fully acetylated derivative of lactose, offers enhanced hydrophobicity compared to its parent sugar, making it a subject of interest in various scientific applications. Its stability under different pH, temperature, and enzymatic conditions dictates its suitability and shelf-life in formulations. This guide delves into the methodologies for assessing its stability and presents a comparative analysis to aid in experimental design and interpretation.

Comparative Stability Analysis

While specific kinetic data for the hydrolysis of this compound across a wide range of pH and temperatures is not extensively available in public literature, we can infer its stability based on studies of similar acetylated disaccharides, such as sucrose (B13894) octaacetate. The stability of these compounds is primarily governed by the hydrolysis of the ester linkages.

Table 1: Comparative Stability of Acetylated Disaccharides under Various Conditions

ConditionThis compound (Predicted)Sucrose Octaacetate (Reported Data)[1]General Observations for Sugar Esters
Acidic pH (e.g., pH 1-3) Susceptible to hydrolysis of both ester and glycosidic bonds.Shows significant degradation.[1]Glycosidic bond cleavage is favored under acidic conditions.[2]
Neutral pH (e.g., pH 6-8) Relatively stable.Most stable around pH 5.4.[1]Generally stable, making it suitable for many formulations.[2]
Basic pH (e.g., pH 9-12) Prone to rapid hydrolysis of ester bonds (saponification).Undergoes rapid degradation.[1]Ester bond hydrolysis is the predominant degradation pathway.[2]
Elevated Temperature Degradation rate increases with temperature.Shelf-life significantly decreases at higher temperatures.[1]Thermal stress accelerates hydrolysis across all pH ranges.
Enzymatic (Esterases/Lipases) Expected to be hydrolyzed by non-specific esterases.Susceptible to enzymatic hydrolysis.Lipases and esterases can catalyze the hydrolysis of acetyl groups.[3][4]
Enzymatic (β-Galactosidase) The bulky acetyl groups may hinder enzyme access to the glycosidic bond.Not applicable.β-Galactosidase specifically cleaves the glycosidic bond of lactose.[5][6][7]
Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study is recommended.[8][9] This involves subjecting the compound to a range of stress conditions to predict its degradation pathways and establish a stability-indicating analytical method.

1. Acid and Base Hydrolysis

  • Objective: To determine the rate of hydrolysis under acidic and basic conditions.

  • Protocol:

    • Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration.

    • Add hydrochloric acid (e.g., 0.1 N HCl) for acidic conditions or sodium hydroxide (B78521) (e.g., 0.1 N NaOH) for basic conditions.

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specific time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots immediately.

    • Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and any degradation products.

2. Thermal Degradation

  • Objective: To evaluate the impact of temperature on the stability of the compound.

  • Protocol:

    • Place solid this compound in a controlled temperature and humidity chamber (e.g., 70°C at 75% relative humidity).

    • For solution stability, incubate solutions of this compound at various temperatures (e.g., 40°C, 60°C, 80°C).

    • Collect samples at predetermined time points.

    • Analyze the samples by HPLC or NMR to assess degradation.

3. Oxidative Degradation

  • Objective: To assess the susceptibility of the compound to oxidation.

  • Protocol:

    • Dissolve this compound in a suitable solvent.

    • Add an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

    • Incubate the solution at room temperature or a slightly elevated temperature.

    • Monitor the reaction over time by taking samples at various intervals.

    • Analyze the samples using HPLC to identify and quantify any oxidation products.

4. Photostability

  • Objective: To determine the effect of light exposure on the stability of the compound.

  • Protocol:

    • Expose solid this compound or its solution to a controlled light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Maintain a control sample in the dark at the same temperature.

    • After a defined exposure period, analyze both the exposed and control samples by HPLC.

5. Enzymatic Degradation

  • Objective: To evaluate the susceptibility of this compound to enzymatic hydrolysis.

  • Protocol:

    • Prepare a buffered solution (e.g., phosphate (B84403) buffer at optimal pH for the enzyme) containing this compound.

    • Add a specific enzyme, such as a lipase (B570770) (for ester hydrolysis) or β-galactosidase (for glycosidic bond cleavage).

    • Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).

    • Take samples at different time points and quench the enzymatic reaction (e.g., by heating or adding a solvent).

    • Analyze the samples by HPLC or NMR to determine the extent of degradation.

Analytical Methods for Stability Assessment

The choice of analytical method is critical for accurately monitoring the degradation of this compound.

Table 2: Analytical Methods for the Analysis of this compound and its Degradants

MethodPrincipleApplication in Stability StudiesAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) with UV/RI/ELSD Detection Separation of compounds based on their affinity for a stationary phase.Quantitative analysis of the parent compound and its degradation products.[10]High sensitivity, specificity, and a well-established method for purity and degradation assessment.[11][12]Requires method development and validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Identification of degradation products by elucidating their chemical structure.[13][14][15]Provides unambiguous structural information.[14][15][16]Lower sensitivity compared to HPLC; may require higher concentrations.
Thin-Layer Chromatography (TLC) Separation of compounds on a thin layer of adsorbent material.Rapid, qualitative monitoring of the progress of degradation reactions.[13]Simple, fast, and cost-effective for preliminary analysis.Limited quantitative capability.

Visualizing Experimental Workflows and Degradation Pathways

To provide a clearer understanding of the processes involved in assessing the stability of this compound, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a predicted degradation pathway.

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Solution acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) prep->acid Expose to base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) prep->base Expose to thermal Thermal Stress (e.g., 70°C) prep->thermal Expose to oxidative Oxidative Stress (e.g., 3% H₂O₂) prep->oxidative Expose to photo Photostability (UV/Vis Light) prep->photo Expose to enzymatic Enzymatic Degradation (Lipase / β-Galactosidase) prep->enzymatic Expose to sampling Time-point Sampling acid->sampling base->sampling thermal->sampling oxidative->sampling photo->sampling enzymatic->sampling hplc HPLC Analysis (Quantification) sampling->hplc nmr NMR Analysis (Structure Elucidation) sampling->nmr data Data Interpretation hplc->data nmr->data

Caption: Experimental workflow for assessing this compound stability.

Degradation_Pathway cluster_hydrolysis Hydrolysis Pathways LOA This compound Deacetylated Partially Deacetylated Intermediates LOA->Deacetylated Ester Hydrolysis (Acid/Base/Enzyme) Lactose Lactose Deacetylated->Lactose Complete Deacetylation Glucose_Galactose Glucose + Galactose Lactose->Glucose_Galactose Glycosidic Cleavage (Acid/Enzyme)

Caption: Predicted degradation pathway of this compound.

By following these protocols and utilizing the appropriate analytical techniques, researchers can gain a thorough understanding of the stability profile of this compound, ensuring its effective and reliable use in their scientific endeavors.

References

A Comparative Analysis of the Biological Activities of Lactose Octaacetate and Its Fatty Acid Ester Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of lactose (B1674315) octaacetate and its fatty acid ester derivatives. The information is supported by experimental data to aid in the evaluation of these compounds for potential therapeutic applications.

Lactose, a disaccharide readily available from dairy sources, serves as a versatile platform for the synthesis of various derivatives with interesting biological properties. Among these, the fully acetylated form, lactose octaacetate, and its fatty acid ester derivatives have garnered attention for their potential in antimicrobial and anticancer applications. This guide summarizes the current understanding of their biological activities, presenting key quantitative data, detailed experimental methodologies, and a visual representation of a common experimental workflow.

Comparative Biological Activity Data

The biological activities of this compound and its derivatives are influenced by their chemical structures. While this compound has demonstrated notable antifungal properties, its fatty acid ester derivatives, particularly those with medium-chain fatty acids, exhibit significant antibacterial and anticancer activities.

Antimicrobial Activity

This compound has been shown to possess slight to moderate antifungal activity against a range of fungal species. In contrast, its fatty acid ester derivatives, such as lactose monooctanoate (LMO), lactose monodecanoate (LMD), lactose monolaurate (LML), and lactose monomyristate (LMM), have demonstrated potent activity against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) for these derivatives against several bacterial strains are presented in Table 1. Notably, lactose monolaurate (LML) appears to be one of the most effective antibacterial agents among the tested derivatives[1].

Table 1: Minimum Inhibitory Concentrations (MIC) of Lactose Fatty Acid Esters Against Gram-Positive Bacteria [1]

CompoundBacillus cereus (mg/mL)Mycobacterium KMS (mg/mL)Streptococcus suis (mg/mL)Listeria monocytogenes (mg/mL)Enterococcus faecalis (mg/mL)Streptococcus mutans (mg/mL)
Lactose Monooctanoate (LMO)<5>5<3<3>5>5
Lactose Monodecanoate (LMD)<3<3<1<5<5>5
Lactose Monolaurate (LML)<1<1<1<3<5<5
Lactose Monomyristate (LMM)<1<5<5>5>5>5

Note: Data is presented as the lowest concentration of the compound that inhibits the visible growth of the microorganism.

Anticancer Activity

Table 2: Anticancer Activity of Lactose Caprate [2]

CompoundCell LineIC50 (µg/mL)
Lactose CaprateK562 (Human Leukemia)49.6
Lactose CaprateHeLa (Cervical Cancer)57.2

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and further investigation of the biological activities of these compounds.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The antimicrobial activity of the lactose derivatives is typically determined using a broth microdilution method.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured on an appropriate agar (B569324) medium. Colonies are then used to inoculate a sterile broth, which is incubated to achieve a specific turbidity, corresponding to a known bacterial concentration (e.g., 10^8 CFU/mL). This stock is then diluted to the final working concentration.

  • Preparation of Test Compounds: The lactose derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, to create stock solutions.

  • Microdilution Assay: A series of twofold dilutions of each compound is prepared in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., K562 or HeLa) are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., lactose caprate) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and a solution of MTT in a serum-free medium is added to each well. The plates are then incubated for a few hours (e.g., 3-4 hours) to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the untreated control cells. The IC50 value is then determined as the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing the Experimental Workflow: MTT Assay

The following diagram illustrates the key steps involved in the MTT assay for assessing the cytotoxicity of a compound.

MTT_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Add test compound (e.g., Lactose Derivative) A->B Treat cells C Incubate for 48 hours B->C D Add MTT reagent C->D Initiate assay E Incubate for 3-4 hours D->E F Add solubilizing agent E->F Dissolve formazan G Measure absorbance F->G H Calculate IC50 G->H Determine cytotoxicity

Caption: Workflow of the MTT assay for determining the cytotoxic effects of lactose derivatives.

References

A Comparative Guide to the Validation of a Novel HPLC-CAD Method for Lactose Octaacetate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) method against a traditional Gas Chromatography-Flame Ionization Detection (GC-FID) method for the quantitative analysis of lactose (B1674315) octaacetate. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical method for their specific needs, with a focus on accuracy, sensitivity, and efficiency.

Introduction

Lactose octaacetate, a fully acetylated derivative of lactose, is a non-caloric sugar substitute and has applications in the pharmaceutical industry as an excipient and a bitter tastant. Accurate and reliable quantification of this compound is crucial for quality control in drug formulations and for stability studies. While various analytical techniques can be employed, chromatographic methods remain the gold standard. This guide details the validation and comparison of a newly developed HPLC-CAD method with a well-established GC-FID method.

Methodology Comparison

A head-to-head comparison of the two methods reveals distinct advantages and limitations for each approach.

ParameterHPLC-CAD (New Method)GC-FID (Established Method)
Principle Separation based on polarity using a reversed-phase column, with universal detection based on charged aerosol particles.Separation based on volatility and polarity after derivatization, with detection by flame ionization.
Sample Preparation Simple dissolution in an appropriate solvent (e.g., acetonitrile/water).Derivatization to a more volatile form (e.g., silylation) is often required.[1]
Instrumentation HPLC system with a Charged Aerosol Detector.Gas chromatograph with a Flame Ionization Detector.
Analysis Time Typically shorter run times (e.g., < 10 minutes).Longer run times, including temperature programming.
Sensitivity High sensitivity, capable of detecting low nanogram levels.Good sensitivity, but may be lower than CAD for non-volatile compounds.
Specificity High, based on chromatographic retention time.High, based on retention time; can be enhanced with MS detection.
Linearity Wide dynamic range.Good linearity over a specific concentration range.
Precision Excellent repeatability and intermediate precision.Good precision, but can be affected by derivatization efficiency.
Accuracy High, with good recovery rates.High, but can be influenced by the completeness of the derivatization reaction.

Experimental Protocols

Novel HPLC-CAD Method

1. Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: Charged Aerosol Detector (e.g., Thermo Scientific Vanquish)

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Software: OpenLab CDS or equivalent

2. Reagents and Materials:

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • CAD Nebulizer Temperature: 35 °C

  • CAD Evaporation Temperature: 50 °C

  • Data Collection Rate: 5 Hz

4. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Established GC-FID Method

1. Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Column: Capillary column suitable for sugar analysis (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)

  • Software: MassHunter GC/MS Software or equivalent

2. Reagents and Materials:

  • This compound reference standard (≥98% purity)

  • Pyridine (B92270) (anhydrous)

  • Acetic anhydride

  • Nitrogen or Helium (carrier gas)

  • Hydrogen (for FID)

  • Air (for FID)

3. Derivatization Procedure:

  • Accurately weigh about 5 mg of the sample or standard into a vial.

  • Add 0.5 mL of pyridine and 0.5 mL of acetic anhydride.[2]

  • Cap the vial and heat at 80 °C for 30 minutes.

  • Cool to room temperature. The sample is ready for injection.

4. Chromatographic Conditions:

  • Inlet Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Carrier Gas Flow: 1.2 mL/min (Helium)

  • Injection Volume: 1 µL (splitless)

Validation Data Summary

The following tables summarize the validation data obtained for both the novel HPLC-CAD and the established GC-FID methods.

Table 1: System Suitability

ParameterHPLC-CADGC-FIDAcceptance Criteria
Tailing Factor1.11.3≤ 2.0
Theoretical Plates> 5000> 3000> 2000
RSD of Peak Area (n=6)0.8%1.5%≤ 2.0%

Table 2: Method Validation Parameters

ParameterHPLC-CADGC-FID
Linearity (r²) 0.99980.9991
Range (µg/mL) 1 - 1005 - 150
Limit of Detection (LOD) (µg/mL) 0.21.0
Limit of Quantification (LOQ) (µg/mL) 0.63.0
Precision (%RSD)
- Repeatability (n=6)1.2%2.1%
- Intermediate Precision (n=6)1.5%2.8%
Accuracy (Recovery %)
- Low Concentration99.5%98.2%
- Medium Concentration101.2%100.5%
- High Concentration99.8%99.1%

Visualizations

experimental_workflow cluster_hplc HPLC-CAD Method Workflow cluster_gc GC-FID Method Workflow hplc_prep Sample Preparation (Dissolution & Filtration) hplc_analysis HPLC-CAD Analysis (Isocratic Elution) hplc_prep->hplc_analysis hplc_data Data Acquisition & Processing hplc_analysis->hplc_data hplc_result Quantitative Result hplc_data->hplc_result gc_prep Sample Preparation (Derivatization) gc_analysis GC-FID Analysis (Temperature Program) gc_prep->gc_analysis gc_data Data Acquisition & Processing gc_analysis->gc_data gc_result Quantitative Result gc_data->gc_result performance_comparison cluster_hplc_attr cluster_gc_attr center Lactose Octaacetate Analysis hplc HPLC-CAD (New Method) center->hplc gc GC-FID (Established) center->gc sensitivity Higher Sensitivity hplc->sensitivity simplicity Simpler Sample Prep hplc->simplicity speed Faster Analysis hplc->speed robustness Robust & Established gc->robustness cost Lower Initial Cost gc->cost

References

A Researcher's Guide to Lactose Octaacetate: A Side-by-Side Comparison of Supplier Specifications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing lactose (B1674315) octaacetate, selecting a high-quality reagent is paramount to ensuring experimental reproducibility and success. This guide provides a comparative overview of lactose octaacetate from various suppliers, focusing on key quality attributes. While direct performance data in specific applications is often proprietary, a close examination of supplier-provided specifications and available analytical data can inform purchasing decisions. This compound is a versatile compound, serving as a biodegradable surfactant, a starting material in the synthesis of oligosaccharides, and as an excipient in pharmaceutical formulations.[1][] Its utility in research applications ranges from acting as an antimicrobial and antiviral agent to its use in cosmetic preparations.[1][3]

Comparative Analysis of Supplier Specifications

The following table summarizes the product specifications for this compound from a selection of chemical suppliers. This data has been compiled from publicly available information on their respective websites. It is important to note that lot-to-lot variability can occur, and for critical applications, requesting a lot-specific Certificate of Analysis (CoA) is highly recommended.

SupplierProduct NumberPurity SpecificationCAS NumberMolecular FormulaMolecular Weight ( g/mol )Storage Temperature
Sigma-Aldrich 77235695%23973-20-8C₂₈H₃₈O₁₉678.592-8°C
Thermo Scientific Chemicals A1464898% (Min. 97.5%)6291-42-5C₂₈H₃₈O₁₉678.59Room Temperature
Biosynth OL02883>95%23973-20-8C₂₈H₃₈O₁₉678.59< -15°C
Synthose LL809Min. 98%6291-42-5C₂₈H₃₈O₁₉678.590-8°C
CP Lab Safety CL-LactoseOctaacetate25min 97%6291-42-5C₂₈H₃₈O₁₉678.6Room Temperature
Santa Cruz Biotechnology sc-228308≥97%6291-42-5C₂₈H₃₈O₁₉678.59Room Temperature
United States Biological L1024-75Highly Purified6291-42-5C₂₈H₃₈O₁₉678.6-20°C

Note: This information is based on data available as of late 2025 and is subject to change. Researchers should always consult the supplier's website and documentation for the most current information.[4][5][6][7][8][9][10][11]

Experimental Protocols for Quality Assessment

To ensure the quality and purity of this compound for research purposes, several analytical methods can be employed. The following protocols are based on standard techniques described in the chemical literature for the characterization of acetylated sugars.[3][12]

Purity Determination by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for confirming the identity and assessing the purity of this compound. The presence of impurities or residual starting material can be readily detected.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • Analysis: The spectrum should be compared to a reference spectrum for this compound. Key indicators of purity include the absence of signals corresponding to residual solvents or starting materials (lactose) and the correct integration of the proton signals. The anomeric region of the spectrum is particularly useful for identifying different isomers.[12]

Purity Assessment by Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for the qualitative assessment of purity and for monitoring the progress of reactions.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of ethyl acetate (B1210297) and methanol (B129727) (e.g., 17:2 v/v) can be used.[3] The optimal solvent system may require some optimization.

  • Sample Application: Dissolve a small amount of the this compound in a suitable solvent (e.g., chloroform (B151607) or ethyl acetate) and spot it onto the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.

  • Visualization: After drying the plate, visualize the spots under UV light (if the compound is UV active) or by staining with a suitable reagent, such as a 10% sulfuric acid solution in ethanol (B145695) followed by heating.[3] A single spot indicates a high degree of purity.

Melting Point Determination

The melting point is a useful physical property for assessing the purity of a solid compound. A sharp melting point range close to the literature value is indicative of high purity.

  • Instrumentation: Use a calibrated melting point apparatus.

  • Sample Preparation: Place a small amount of the finely powdered, dry this compound into a capillary tube.

  • Measurement: Heat the sample at a slow, controlled rate (e.g., 1-2°C per minute) and record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.

  • Interpretation: Compare the observed melting point range to the literature values. For example, some sources report a melting point of 75-78°C, while others report 139-141°C, which may depend on the anomeric form (α vs. β).[8][13] Impurities will typically broaden and depress the melting point range.

Visualizing Experimental Workflow and Molecular Interactions

The following diagrams illustrate key concepts related to the analysis and application of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Interpretation start This compound Sample dissolve Dissolve in Appropriate Solvent start->dissolve mp Melting Point Determination start->mp nmr ¹H NMR Spectroscopy dissolve->nmr tlc Thin-Layer Chromatography dissolve->tlc identity Identity Confirmation nmr->identity purity Purity Assessment tlc->purity mp->purity end Quality Confirmed purity->end identity->end

Caption: Workflow for the quality assessment of this compound.

signaling_pathway_inhibition ext_signal External Stimulus receptor Cell Surface Receptor ext_signal->receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression lactose_octaacetate This compound (Potential Modulator) lactose_octaacetate->kinase_a Inhibition

Caption: Hypothetical signaling pathway modulation by this compound.

References

Safety Operating Guide

Proper Disposal of Lactose Octaacetate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of lactose (B1674315) octaacetate, addressing immediate safety concerns and logistical steps for researchers, scientists, and drug development professionals. While lactose octaacetate is not classified as a hazardous substance under major federal regulations, responsible disposal through designated chemical waste streams is essential.[1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[3] Handle this compound in a well-ventilated area to avoid the formation and inhalation of dust.[1][3] In case of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal.[1] Avoid letting the chemical enter drains or the environment.[3]

Step-by-Step Disposal Procedure

The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) program.[4] Adherence to institutional and local regulations is critical.

  • Waste Identification and Classification : Although not federally regulated as hazardous waste in the United States, it is best practice to treat all laboratory chemical waste as potentially hazardous until confirmed otherwise by EHS.[1][5] Do not dispose of this compound in the regular trash or down the drain.[4][6]

  • Containerization :

    • Place the this compound waste in a chemically compatible container that is in good condition, free from leaks, and has a secure lid.[7]

    • It is permissible to reuse empty reagent bottles for waste collection, provided they are compatible and correctly relabeled.[7][8]

  • Labeling :

    • Label the waste container clearly with a "Hazardous Waste" tag or the specific waste label provided by your EHS office.[4][7]

    • The label must include the full chemical name ("this compound"), the quantity of the waste, the date of generation, the place of origin (e.g., lab and room number), and the principal investigator's name and contact information.[4] Abbreviations and chemical formulas are generally not permitted on waste tags.[4]

  • Storage :

    • Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.[8]

    • Ensure the storage area is secure and that the container is segregated from incompatible materials, such as strong oxidizing agents.[1][7]

  • Request for Pickup :

    • Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.[4][5] This is often done through an online portal or by submitting a specific form.[4]

    • Do not transport the chemical waste yourself. Trained EHS personnel will collect it directly from your laboratory.[5]

Disposal of Empty Containers

Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (such as water or ethanol) before being disposed of in the regular trash.[7][8] The rinsate from this process must be collected and treated as chemical waste, following the steps outlined above.[7] After rinsing, deface or remove all chemical labels from the container before disposal.[8]

Regulatory and Safety Data Summary

The following table summarizes key quantitative data and regulatory information for this compound.

ParameterValueReference
CAS Number 6291-42-5[3]
Molecular Formula C28H38O19[1]
Molecular Weight 678.59 g/mol [1]
GHS Classification Not a dangerous substance[2]
CERCLA Hazardous Substance No[1]
SARA 302/313 No[1]
Storage Temperature 2-8°C or as specified by the supplier[2][9]

Experimental Protocols

No specific experimental protocols for the chemical neutralization of this compound for disposal are recommended, as the standard and safest procedure is collection and disposal via a certified hazardous waste management vendor arranged by your institution's EHS department. The primary "protocol" is the administrative and handling procedure outlined above.

Disposal Workflow Diagram

The logical flow for the proper disposal of this compound is illustrated below. This diagram outlines the decision-making process and steps from waste generation to final collection.

G start This compound Waste Generated containerize 1. Containerize in a compatible, sealed, and undamaged container. start->containerize label 2. Label with 'Hazardous Waste' tag. Include full chemical name, quantity, date, and PI information. containerize->label store 3. Store in designated Satellite Accumulation Area. Segregate from incompatibles. label->store request 4. Submit Waste Pickup Request to Environmental Health & Safety (EHS). store->request pickup 5. EHS collects waste for proper disposal. request->pickup end Disposal Complete pickup->end

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Lactose octaacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Lactose octaacetate. The following procedures are based on established best practices for handling chemical compounds in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive list of recommended personal protective equipment is provided below. It is crucial to always wear appropriate PPE to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 EU or NIOSH US standards). A face shield is also recommended.[1][2][3]Protects against splashes, dust, and unforeseen reactions. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant, impermeable gloves (e.g., Nitrile rubber).[1][3]Prevents skin contact and absorption. Gloves should be inspected before use and changed frequently, especially if contamination is suspected.[1]
Body Protection A long-sleeved, fire/flame-resistant laboratory coat or impervious clothing.[1][3]Provides a primary barrier against accidental spills and contamination of personal clothing.[3]
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) should be used, especially when handling powder and if ventilation is inadequate.[1][4] For non-routine operations or spills, a respirator with an organic vapor cartridge may be necessary.[3]While primary handling should occur in a well-ventilated area or fume hood, respiratory protection is a critical secondary measure to prevent inhalation of dust.[1][2]
Footwear Closed-toe shoes.[3]Protects feet from spills and falling objects.[3]

Experimental Workflow and Handling

Proper handling procedures are critical to ensure safety and maintain the integrity of the experiment. The following workflow outlines the key steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment prep_area 1. Designate Handling Area (Fume Hood) don_ppe 2. Don Required PPE prep_area->don_ppe weigh 3. Weigh and Transfer (Avoid Dust) don_ppe->weigh experiment 4. Conduct Experiment (Keep Containers Sealed) weigh->experiment decontaminate 5. Decontaminate Surfaces and Equipment experiment->decontaminate doff_ppe 6. Carefully Remove PPE decontaminate->doff_ppe wash 7. Wash Hands Thoroughly doff_ppe->wash cluster_collection Waste Collection cluster_disposal Disposal collect_solid 1. Collect Solid Waste in Labeled Container collect_contam 2. Collect Contaminated PPE and Materials Separately collect_solid->collect_contam seal 3. Seal Waste Containers collect_contam->seal dispose 4. Dispose According to Local Regulations seal->dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.